molecular formula C43H58N4O12 B15566472 25-Desacetyl rifampicin-d4

25-Desacetyl rifampicin-d4

Número de catálogo: B15566472
Peso molecular: 827.0 g/mol
Clave InChI: JQXXHWHPUNPDRT-IGMWFEDPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

25-Desacetyl rifampicin-d4 is a useful research compound. Its molecular formula is C43H58N4O12 and its molecular weight is 827.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C43H58N4O12

Peso molecular

827.0 g/mol

Nombre IUPAC

[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14?,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1/i17D2,18D2

Clave InChI

JQXXHWHPUNPDRT-IGMWFEDPSA-N

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to 25-Desacetyl Rifampicin-d4 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of 25-Desacetyl rifampicin-d4 (B12419889), a key analytical tool for researchers, scientists, and drug development professionals. This document details its chemical properties, its role as an internal standard in quantitative analysis, and provides detailed experimental protocols for its use.

Core Concepts

25-Desacetyl rifampicin-d4 is the deuterated form of 25-Desacetyl rifampicin (B610482), the primary and microbiologically active metabolite of the potent antibiotic, rifampicin.[1][2] Due to its structural similarity and distinct mass from the parent drug and its non-labeled metabolite, this compound is an ideal internal standard for use in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The incorporation of four deuterium (B1214612) atoms (d4) allows for its differentiation from the endogenous analyte, ensuring accurate and precise quantification in complex biological matrices.[4]

Data Presentation

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its non-deuterated analog, 25-Desacetyl rifampicin, is presented below.

PropertyThis compound25-Desacetyl rifampicin
Synonyms Desacetylrifampicin-d4Desacetylrifampicin, 25-O-desacetylrifampin
Molecular Formula C₄₁H₅₂D₄N₄O₁₁[4][5][6]C₄₁H₅₆N₄O₁₁[1][7][8]
Molecular Weight 784.93 g/mol [3][5]780.9 g/mol [1][7][8]
Purity (by HPLC) ≥95% (typical)≥95%[1][7]
Solubility DMSO: slightly soluble[1]Methanol (B129727), USP/EP Diluent[7]
Storage Refrigerator (2-8°C) for long-term storage[5]-20°C under inert atmosphere[7]
Appearance SolidOff White Solid[7]
Analytical Method Parameters

The following table summarizes typical parameters for the quantification of rifampicin and 25-Desacetyl rifampicin using HPLC-based methods.

ParameterRifampicin25-Desacetyl rifampicinReference
HPLC Retention Time ~7.70 min~8.25 min[6]
Linear Range (HPLC) 0–200 μM0–200 μM[6]
LLOD (HPLC) 5.86 μM7.78 μM[6]
LLOQ (HPLC) 17.75 μM23.57 μM[6]
Linear Range (LC-MS/MS in plasma) 411.2 - 19737.6 ng/mL70.4 - 3379.2 ng/mL[9]
LLOQ (LC-MS/MS in plasma) -70 ng/mL[9]

Experimental Protocols

The following sections detail standardized protocols for the use of this compound in the quantitative analysis of rifampicin and its primary metabolite.

Sample Preparation for LC-MS/MS Analysis

This protocol outlines a typical protein precipitation method for extracting rifampicin and its metabolites from plasma samples.

  • Aliquoting: Aliquot 50 µL of plasma sample (unknown, quality control, or blank) into a 1.5 mL micro-centrifuge tube.

  • Internal Standard Spiking: Add 25 µL of a working internal standard solution of this compound in methanol to each tube (except for blanks, to which 25 µL of methanol is added).

  • Vortexing: Vortex all tubes briefly to ensure thorough mixing.

  • Protein Precipitation: Add 150 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid) to each tube.

  • Incubation: Incubate the samples at 5°C for at least 1 hour to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 × g for 20 minutes at 10°C.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean tube.

  • Dilution: Dilute the supernatant with 150 µL of Type 1 water.

  • Vial Transfer: Mix each sample and transfer to injection vials for LC-MS/MS analysis.[10]

HPLC Method for Separation of Rifampicin and 25-Desacetyl Rifampicin

This section describes a validated HPLC method for the simultaneous determination of rifampicin and 25-Desacetyl rifampicin.[6]

  • Instrumentation: Waters Alliance 2695 HPLC system coupled with a 2996 photodiode array (PDA) detector.[6]

  • Column: Reverse-phase C-18 Phenomenex Luna column (150 × 4.6 mm).[6]

  • Mobile Phase: A gradient elution using a mobile phase consisting of water and methanol.[6]

  • Detection Wavelength: 254 nm.[6]

  • Flow Rate: As optimized for the specific column and system.

  • Injection Volume: Typically 10-20 µL.

  • Run Time: Approximately 11.5 minutes.[6]

Mandatory Visualizations

Metabolic Pathway of Rifampicin

The following diagram illustrates the metabolic conversion of rifampicin to its primary active metabolite, 25-Desacetyl rifampicin.

G Metabolic Pathway of Rifampicin Rifampicin Rifampicin Metabolite 25-Desacetyl rifampicin Rifampicin->Metabolite Esterase-mediated deacetylation

Metabolic conversion of Rifampicin.
Experimental Workflow for Quantitative Analysis

This diagram outlines the logical workflow for using this compound as an internal standard in a typical quantitative LC-MS/MS assay.

G Workflow for Quantitative Analysis using an Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Inject Inject Sample Extract->Inject Separate Chromatographic Separation (HPLC) Inject->Separate Detect Mass Spectrometric Detection (MS/MS) Separate->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Calculate Calculate Analyte/ IS Peak Area Ratio Integrate->Calculate Quantify Quantify Analyte Concentration Calculate->Quantify

Quantitative analysis workflow.

References

An In-depth Technical Guide to the Chemical Properties of 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 25-Desacetyl rifampicin-d4 (B12419889), a deuterated-labeled form of a major active metabolite of the antibiotic rifampicin (B610482).[1][2][3] This isotopically labeled compound is a critical tool for researchers, particularly in pharmacokinetic and metabolic studies, where it serves as a stable internal standard for quantitative analysis.[1]

Core Chemical and Physical Properties

25-Desacetyl rifampicin-d4 is the deuterated analog of 25-Desacetyl rifampicin. The incorporation of deuterium (B1214612) atoms results in a higher molecular weight compared to the unlabeled compound, which is essential for its use in mass spectrometry-based analytical methods.[1]

PropertyValueCitations
Molecular Formula C₄₁H₅₂D₄N₄O₁₁[1][4][5][6][7]
Molecular Weight 784.93 g/mol , 784.94 g/mol , 784.95 g/mol [1][4][5][6][7]
CAS Number 2747918-77-8[1]
Non-Labeled CAS No. 16783-99-6[2][5][6][8]
Chemical Name 25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin-D4[6][7]
Synonyms Desacetylrifampicin-d4, 3-[(1-Piperazinylimino-d4)methyl]rifamycin, N-Demethylrifampicin-d4[1][4]
Physical State Solid[2]
Purity (by HPLC) ≥95%, 93.74%[2][7]
Solubility Slightly soluble in DMSO[2]
Storage Conditions Long-term storage at refrigerator temperatures (2-8°C) or -20°C[2][7]

Metabolic Pathway of Rifampicin

Rifampicin undergoes metabolism in the body, with one of its primary and biologically active metabolites being 25-Desacetyl rifampicin.[3][9][10] This conversion is a key aspect of its pharmacokinetic profile.[10] The deuterated form, this compound, is used to trace and quantify this metabolic process.

Metabolic_Pathway Rifampicin Rifampicin Metabolite 25-Desacetyl Rifampicin Rifampicin->Metabolite Metabolism (Deacetylation)

Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.

Experimental Protocols

The quantification of 25-Desacetyl rifampicin, often alongside its parent drug rifampicin, is crucial for therapeutic drug monitoring and pharmacokinetic studies.[11][12] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant analytical techniques employed.[11][13]

HPLC Method for Simultaneous Determination of Rifampicin and 25-O-Desacetyl Rifampicin

A validated HPLC method allows for the simultaneous determination of rifampicin and its primary metabolite.[13][14]

  • Instrumentation : Waters Alliance 2695 HPLC system coupled with a 2996 photodiode array (PDA) detector.[13][14]

  • Column : Reverse-phase C-18 Phenomenex Luna column (150 × 4.6 mm).[13][14]

  • Mobile Phase : A gradient elution using a mobile phase composed of water and methanol.[13][14]

  • Detection : UV detection at a wavelength of 254 nm.[13][14]

  • Results : The method demonstrates a linear relationship for both compounds in the concentration range of 0–200 μM.[13][14] The lower limit of quantification (LLOQ) for 25-O-desacetyl rifampicin was found to be 23.57 μM.[13][14]

LC-MS/MS Method for Quantification in Human Plasma

For higher sensitivity and specificity, LC-MS/MS methods are employed, particularly for complex biological matrices like plasma.[11]

  • Sample Preparation : Protein precipitation (PP) is a common high-throughput sample preparation technique.[11]

  • Internal Standard : A deuterated internal standard, such as this compound, is used to ensure accuracy and precision by accounting for matrix effects and variability during sample processing and analysis.

  • Chromatography : Liquid chromatography separates the analytes from other components in the sample.

  • Mass Spectrometry : Tandem mass spectrometry provides sensitive and specific detection and quantification.

  • Application : This method is used for therapeutic drug monitoring and pharmacokinetic/pharmacodynamic studies.[11]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS PP Protein Precipitation IS->PP LC LC Separation PP->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant

Caption: General workflow for the LC-MS/MS analysis of 25-Desacetyl Rifampicin.

Applications in Research and Drug Development

This compound is an indispensable tool in pharmaceutical research and development for the following applications:

  • Pharmacokinetic (PK) Studies : It is used as an internal standard to accurately determine the concentration-time profiles of 25-Desacetyl rifampicin in biological samples.[3][15]

  • Metabolism Studies : Helps in elucidating the metabolic pathways of rifampicin and understanding the rate of formation of its active metabolite.[10]

  • Bioequivalence Studies : Essential for comparing the bioavailability of different formulations of rifampicin.[12]

  • Therapeutic Drug Monitoring (TDM) : Enables precise measurement of metabolite levels in patients to optimize dosing, ensure efficacy, and minimize toxicity.[11]

References

Technical Guide: Certificate of Analysis for 25-Desacetyl rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical certification for 25-Desacetyl rifampicin-d4 (B12419889), a deuterated internal standard crucial for pharmacokinetic and metabolic studies of its parent drug, rifampicin (B610482). This document outlines the typical data presented in a Certificate of Analysis (CofA), details the experimental protocols for its characterization, and illustrates key analytical workflows.

Core Data Summary

The quantitative data for a representative batch of 25-Desacetyl rifampicin-d4 are summarized in the table below. These specifications are critical for ensuring the accuracy and reliability of analytical methods in which this standard is employed.

Test Parameter Specification Result Method
Identification
¹H-NMRConforms to structureConformsNMR
Mass SpectrumConforms to structureConformsLC-MS
Purity & Assay
Purity by HPLC (UV, 254 nm)≥ 95.0%93.74%[1]HPLC-UV
Isotopic Enrichment (d4)≥ 98%>99%HRMS
Physical Properties
AppearanceRed to Orange SolidConformsVisual
Molecular FormulaC₄₁H₅₂D₄N₄O₁₁C₄₁H₅₂D₄N₄O₁₁[1]-
Molecular Weight784.93 g/mol 784.93[1]-
Residual Impurities
Residual SolventsMeets USP <467> limitsConformsGC-HS
Water Content (Karl Fischer)≤ 1.0%<0.5%KF Titration

Experimental Protocols

Detailed methodologies for the key analytical tests performed to certify this compound are provided below. These protocols are based on established methods for rifampicin and its metabolites, adapted for the deuterated standard.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of the standard by separating it from any non-deuterated or other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M potassium phosphate, pH adjusted). A typical starting point is a 55:45 (v/v) mixture of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution is prepared by dissolving an accurately weighed amount of the standard in methanol (B129727) or a suitable solvent to a known concentration (e.g., 1 mg/mL). Further dilutions are made with the mobile phase to fall within the linear range of the detector.

  • Quantification: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment

This method confirms the molecular weight and determines the isotopic distribution of the deuterated standard.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a UPLC/HPLC system.

  • Chromatography: A rapid chromatographic separation is typically employed using a C18 column with a fast gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Ionization: Electrospray Ionization (ESI) in positive mode is commonly used.

  • Mass Analysis: Full scan data is acquired over a mass range that includes the expected molecular ions of the deuterated and any potential non-deuterated species (e.g., m/z 700-900).

  • Identity Confirmation: The measured mass of the primary molecular ion ([M+H]⁺) is compared to the theoretical exact mass of this compound.

  • Isotopic Enrichment Calculation: The relative intensities of the ion peaks corresponding to the d0, d1, d2, d3, and d4 species are measured. The isotopic enrichment is calculated as the percentage of the d4 peak intensity relative to the sum of all deuterated and non-deuterated species. For accurate quantification, an isotopic enrichment of >98% is generally recommended.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR is used to confirm the chemical structure and the position of deuterium (B1214612) labeling.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d6 or Chloroform-d.

  • Data Acquisition: A standard ¹H-NMR spectrum is acquired.

  • Structural Analysis: The chemical shifts, splitting patterns, and integrations of the observed proton signals are compared to the known spectrum of non-deuterated 25-Desacetyl rifampicin. The absence or significant reduction of signals at the positions of deuterium incorporation confirms the labeling site. For this compound, a reduction in the signals corresponding to the piperazine (B1678402) ring protons would be expected.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the analytical characterization and a conceptual signaling pathway relevant to the parent compound, rifampicin.

Analytical_Workflow Analytical Workflow for this compound Certification cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Analysis & Certification raw_material Raw Material stock_solution Stock Solution Preparation raw_material->stock_solution kf Karl Fischer (Water Content) raw_material->kf hplc HPLC-UV (Purity) stock_solution->hplc lcms LC-HRMS (Identity & Isotopic Enrichment) stock_solution->lcms nmr ¹H-NMR (Structure Confirmation) stock_solution->nmr data_review Data Review & Comparison to Specifications hplc->data_review lcms->data_review nmr->data_review kf->data_review cofa Certificate of Analysis Generation data_review->cofa

Analytical Workflow for Certification

Rifampicin_MOA Conceptual Signaling Pathway: Rifampicin's Mechanism of Action rifampicin Rifampicin bacterial_cell Bacterial Cell rna_polymerase DNA-dependent RNA Polymerase transcription Transcription Initiation rna_polymerase->transcription Binds to β-subunit rna_synthesis RNA Synthesis transcription->rna_synthesis Inhibits protein_synthesis Protein Synthesis rna_synthesis->protein_synthesis Blocks cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to

Rifampicin's Mechanism of Action

References

An In-Depth Technical Guide to the Synthesis and Characterization of 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 25-Desacetyl rifampicin-d4 (B12419889), an important isotopically labeled derivative of a key metabolite of the antibiotic rifampicin (B610482). This document details the synthetic route, experimental protocols, and analytical characterization of this compound, intended to support research and development in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

25-Desacetyl rifampicin is the primary and microbiologically active metabolite of rifampicin, a cornerstone antibiotic in the treatment of tuberculosis. The deuterated analog, 25-Desacetyl rifampicin-d4, serves as an invaluable internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), to study the pharmacokinetics of rifampicin and its metabolite. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification in complex biological matrices.

Synthesis of this compound

The synthesis of this compound is achieved through the alkaline hydrolysis of its acetylated precursor, Rifampicin-d4. This reaction selectively removes the acetyl group at the C-25 position of the ansa chain.

Synthetic Scheme

Synthesis Rifampicin_d4 Rifampicin-d4 Intermediate Reaction Mixture Rifampicin_d4->Intermediate Reagents 10% Sodium Hydroxide (B78521) in Methanol (B129727) Reagents->Intermediate Workup Acidification (Citric Acid) Extraction (Ethyl Acetate) Intermediate->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of 25-desacetyl rifamycins (B7979662).[1]

Materials:

  • Rifampicin-d4

  • Methanol

  • 10% (w/v) Sodium Hydroxide solution

  • Citric Acid

  • Ethyl Acetate (B1210297)

  • Anhydrous Sodium Sulfate

  • Deionized Water

Procedure:

  • A suspension of Rifampicin-d4 (1.0 g) is prepared in methanol (30 mL).

  • To this suspension, a 10% aqueous solution of sodium hydroxide (25 mL) is added with stirring at room temperature.

  • The reaction mixture is stirred for 40 minutes at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, the mixture is acidified with a saturated solution of citric acid until a pH of 4-5 is reached.

  • The acidified mixture is then extracted three times with ethyl acetate (50 mL each).

  • The combined organic layers are washed with deionized water, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of chloroform (B151607) and acetone) to afford the final product as a reddish-orange solid.[1]

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques. The key characterization involves confirming the removal of the acetyl group and verifying the isotopic enrichment.

Physicochemical Properties
PropertyValueReference
Chemical Formula C₄₁H₅₂D₄N₄O₁₁[2][3]
Molecular Weight 784.93 g/mol [4][2]
Appearance Reddish-orange solidInferred from non-deuterated analog
Purity (by HPLC) >95%[4]
Spectroscopic and Chromatographic Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

Purity analysis is crucial and is typically performed using reverse-phase HPLC.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis at 254 nm and 334 nm.

  • Expected Outcome: A single major peak corresponding to this compound, with a different retention time compared to the starting material, Rifampicin-d4. One commercial supplier reports a purity of 93.74% by HPLC.[4]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound, including the deuterium incorporation.

Experimental Protocol:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: High-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Expected m/z: The protonated molecule [M+H]⁺ is expected at m/z 785.9. High-resolution mass spectrometry should confirm the elemental composition.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool to confirm the structural integrity of the molecule and the removal of the acetyl group.

  • ¹H NMR: The most significant change expected in the ¹H NMR spectrum compared to Rifampicin-d4 is the disappearance of the singlet corresponding to the acetyl methyl protons, which typically appears around δ 2.0 ppm in the non-deuterated rifampicin.[1]

  • ¹³C NMR: The disappearance of the carbonyl carbon signal of the acetyl group (around δ 170 ppm) and the methyl carbon signal of the acetyl group (around δ 20 ppm) would be observed.

  • ²H NMR: This can be used to confirm the location of the deuterium atoms on the piperazine (B1678402) ring.

Analytical Workflow

Characterization Sample Synthesized This compound HPLC HPLC Analysis Sample->HPLC MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR Purity Purity Confirmation HPLC->Purity MW Molecular Weight Confirmation MS->MW Structure Structural Elucidation (Deacetylation Confirmed) NMR->Structure

Caption: Analytical workflow for the characterization of this compound.

Storage and Stability

This compound should be stored in a well-closed container, protected from light, at a refrigerated temperature (2-8 °C) for long-term storage.[4] Solutions of the compound, especially in aqueous buffers, are not recommended to be stored for more than a day due to potential degradation.

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis and characterization of this compound. The provided protocols for synthesis and analysis are based on established chemical principles and published literature. The availability of this well-characterized, isotopically labeled internal standard is critical for the accurate quantification of rifampicin's primary metabolite in various biological matrices, thereby supporting crucial research in tuberculosis treatment and drug development.

References

Technical Guide to 25-Desacetyl Rifampicin-d4: A Crucial Tool in Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 25-Desacetyl rifampicin-d4 (B12419889), a deuterated analog of a primary active metabolite of the antibiotic rifampicin (B610482). This stable isotope-labeled compound is an indispensable internal standard for highly accurate and sensitive quantification of 25-Desacetyl rifampicin in complex biological matrices. Its application is paramount in pharmacokinetic and drug metabolism studies, enabling researchers to gain precise insights into the absorption, distribution, metabolism, and excretion (ADME) of rifampicin.

Compound Specifications and Supplier Information

Sourcing high-quality 25-Desacetyl rifampicin-d4 is critical for reliable experimental outcomes. Several reputable suppliers offer this compound, each providing comprehensive quality control documentation. Below is a summary of key quantitative data from various suppliers. Pricing information is often available upon request or by logging into the supplier's website.

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )PurityCAS Number
Simson Pharma -C₄₁H₅₂D₄N₄O₁₁-Certificate of Analysis providedNA
Clearsynth CS-P-02777C₄₁H₅₂D₄N₄O₁₁784.9393.74% by HPLCNA
MedchemExpress HY-125587S1C₄₁H₅₂D₄N₄O₁₁784.93-2747918-77-8
VIVAN Life Sciences VLDL-00110C₄₁H₅₂D₄N₄O₁₁784.95CoA, MASS, NMR, HPLC providedNA
Axios Research AR-R01553C₄₁H₅₂D₄N₄O₁₁784.94-16783-99-6 (non-labelled)

Note: "NA" indicates that the CAS number for the deuterated compound is not provided by the supplier. A Certificate of Analysis (CoA) and other analytical data are typically available upon request from the suppliers.

Application in Pharmacokinetic Studies: Experimental Protocol

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 25-desacetyl rifampicin in biological samples such as plasma and urine.[1][2][3] This allows for the precise determination of the metabolite's concentration, which is crucial for understanding the pharmacokinetic profile of the parent drug, rifampicin.[4][5][6]

Below is a detailed, representative experimental protocol for the analysis of rifampicin and its metabolite, 25-desacetyl rifampicin, in human plasma.

Objective: To determine the concentration of 25-desacetyl rifampicin in human plasma samples using LC-MS/MS with this compound as an internal standard.

Materials:

  • Human plasma samples

  • 25-Desacetyl rifampicin analytical standard

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Protein precipitation plates or microcentrifuge tubes

Methodology:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare stock solutions of 25-desacetyl rifampicin and this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of 25-desacetyl rifampicin.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation): [2]

    • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (this compound).

    • Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis: [1][2]

    • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).[1]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to separate the analyte from other plasma components.

    • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 25-desacetyl rifampicin and this compound.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of 25-desacetyl rifampicin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study involving the quantification of 25-desacetyl rifampicin using its deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Internal Standard (d4) Addition plasma->is ppt Protein Precipitation (ACN) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lc HPLC/UHPLC Separation supernatant->lc ms Mass Spectrometry Detection (MRM) lc->ms integration Peak Area Integration ms->integration ratio Analyte/IS Ratio Calculation integration->ratio curve Calibration Curve Generation ratio->curve quant Concentration Determination curve->quant

Caption: Experimental workflow for pharmacokinetic analysis.

Metabolic Pathway of Rifampicin

Rifampicin undergoes metabolism in the liver, primarily through deacetylation, to form its major active metabolite, 25-desacetyl rifampicin. This process is catalyzed by esterases.[7] Both rifampicin and its metabolite are then primarily excreted through the biliary tract.[7] Understanding this pathway is crucial for interpreting pharmacokinetic data.

metabolic_pathway rifampicin Rifampicin metabolite 25-Desacetyl Rifampicin rifampicin->metabolite Deacetylation (Esterases) excretion Biliary Excretion metabolite->excretion

Caption: Metabolic pathway of Rifampicin.

This technical guide provides a foundational understanding of this compound, its suppliers, and its critical role in pharmacokinetic research. For specific applications and troubleshooting, consulting the detailed technical data sheets from the suppliers and relevant scientific literature is highly recommended.

References

Technical Guide: 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 25-Desacetyl rifampicin-d4 (B12419889), a key deuterated internal standard used in the analysis of the antibiotic rifampicin (B610482) and its primary active metabolite, 25-Desacetyl rifampicin. This document covers its chemical properties, analytical methodologies, and its application in pharmacokinetic studies.

Introduction

25-Desacetyl rifampicin is the major and microbiologically active metabolite of rifampicin, a potent broad-spectrum antibiotic. The deuterated analog, 25-Desacetyl rifampicin-d4, serves as an essential internal standard for quantitative analysis in bioanalytical assays, particularly those employing mass spectrometry. Its use allows for precise and accurate quantification of the analyte by correcting for variability during sample preparation and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource(s)
Chemical Name 25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin-D4[1]
Molecular Formula C₄₁H₅₂D₄N₄O₁₁[2][3][4]
Molecular Weight Approximately 784.93 g/mol [1][2]
CAS Number Ambiguous: Some sources cite 2747918-77-8, while others state Not Available (NA). The CAS number for the non-labeled compound is 16783-99-6.[1][2][3][4][5]
Synonyms Desacetylrifampicin-d4, 3-[(1-Piperazinylimino-d4)methyl]rifamycin, 3-(Piperazino-d4)iminomethyl Rifamycin SV[3]

Synthesis and Certificate of Analysis

Synthesis: A detailed, publicly available synthesis protocol for this compound is not readily found in the literature. However, the general synthetic route for non-labeled 25-desacetyl rifamycins (B7979662) involves the hydrolysis of the 25-acetyl group of the parent rifamycin.[6] The deuteration is typically introduced in the piperazine (B1678402) moiety of the molecule. For research purposes, this compound is generally procured from specialized chemical suppliers who provide it as a certified reference material.

Certificate of Analysis (CoA): While a specific CoA for this compound is not publicly available, a typical CoA for this reference standard would include the following information:

  • Compound Name and Code

  • CAS Number

  • Molecular Formula and Weight

  • Lot Number

  • Appearance

  • Purity (typically determined by HPLC) [1]

  • Identity Confirmation (by ¹H-NMR and Mass Spectrometry)

  • Isotopic Purity

  • Storage Conditions [1]

  • Date of Analysis and Retest Date

Metabolic Pathway of Rifampicin

Rifampicin undergoes metabolism in the body, with the primary pathway being the deacetylation to its active metabolite, 25-Desacetyl rifampicin. This biotransformation is mediated by esterases.

Rifampicin Metabolism Rifampicin Rifampicin Metabolite 25-Desacetyl rifampicin Rifampicin->Metabolite Esterases Sample Preparation Workflow Start Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Start->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

In-Depth Technical Guide: 25-Desacetyl rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular weight of 25-Desacetyl rifampicin-d4 (B12419889) and its related compounds. It includes a detailed experimental protocol for the quantification of rifampicin (B610482) and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common application where precise molecular weights are critical.

Core Data Presentation

The molecular weights of 25-Desacetyl rifampicin-d4 and associated molecules are summarized below. These values are crucial for mass spectrometry-based quantification, serving as the basis for instrument calibration and metabolite identification.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Notes
This compound C₄₁H₅₂D₄N₄O₁₁784.93 - 784.95Deuterated internal standard.[1][2][3]
25-Desacetyl rifampicinC₄₁H₅₆N₄O₁₁780.9Major active metabolite of Rifampicin.[4][5][6][7][8]
Rifampicin-d4C₄₃H₅₄D₄N₄O₁₂826.96 - 827.0Deuterated analog of the parent drug.[9][10][11][12]
RifampicinC₄₃H₅₈N₄O₁₂822.9Parent drug, a potent antibiotic.

Experimental Protocols

A prevalent application for this compound is its use as an internal standard in the quantitative analysis of 25-Desacetyl rifampicin and Rifampicin in biological matrices. Below is a representative LC-MS/MS methodology.

Objective:

To quantify the concentration of Rifampicin and its primary metabolite, 25-Desacetyl rifampicin, in human plasma using this compound as an internal standard.

Materials:
  • Analytes: Rifampicin, 25-Desacetyl rifampicin

  • Internal Standard: this compound

  • Reagents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid, Ammonium Acetate, Deionized Water

  • Biological Matrix: Human Plasma (K₂EDTA anticoagulant)

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Methodology:
  • Standard and Quality Control (QC) Sample Preparation:

    • Prepare stock solutions of Rifampicin, 25-Desacetyl rifampicin, and this compound in methanol.

    • Create a series of calibration standards by spiking blank human plasma with known concentrations of Rifampicin and 25-Desacetyl rifampicin.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Extraction (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard (this compound).[4]

    • Vortex the mixture vigorously to precipitate plasma proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm) is typically used.[4]

    • Mobile Phase: A gradient elution using a combination of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is common.

    • Flow Rate: A typical flow rate is 0.35 mL/min.[4]

    • Injection Volume: 5-50 µL of the extracted sample supernatant.[4]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each compound. For example:

      • Rifampicin: m/z 823.4 → 791.4[4]

      • 25-Desacetyl rifampicin: (Requires empirical determination, but would be based on its molecular weight of ~780.9)

      • This compound: (Requires empirical determination, but would be based on its molecular weight of ~784.9)

  • Data Analysis:

    • Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

    • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

    • The concentrations of the unknown samples are then determined from this calibration curve.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows described in this guide.

Logical Relationship of Rifampicin and its Metabolites Rifampicin Rifampicin (MW: ~822.9 g/mol) Metabolite 25-Desacetyl rifampicin (MW: ~780.9 g/mol) Rifampicin->Metabolite Metabolism (- Acetyl Group) Rif_d4 Rifampicin-d4 (MW: ~826.9 g/mol) Rifampicin->Rif_d4 Isotopic Labeling (+ 4 Deuterium) Met_d4 This compound (MW: ~784.9 g/mol) Metabolite->Met_d4 Isotopic Labeling (+ 4 Deuterium) Rif_d4->Met_d4 Metabolism (- Acetyl Group)

Metabolic and Isotopic Relationships

Experimental Workflow for Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike Spike with Internal Standard (this compound) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HPLC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve Plot Ratio->Curve Quantify Quantify Unknowns Curve->Quantify

LC-MS/MS Quantification Workflow

References

Technical Guide: Stability and Storage of 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 25-Desacetyl rifampicin-d4 (B12419889), a key deuterated metabolite of the antibiotic rifampicin (B610482). Due to the limited availability of specific stability data for the deuterated form, this document synthesizes information from commercial suppliers of 25-Desacetyl rifampicin-d4, detailed stability information for the non-deuterated analogue (25-Desacetyl rifampicin), and extensive research on the degradation pathways of the parent compound, rifampicin. This approach provides a robust framework for ensuring the integrity of this analytical standard in a research setting.

Introduction

25-Desacetyl rifampicin is the primary active metabolite of rifampicin, formed by deacetylation.[1][2] The deuterated isotopologue, this compound, serves as an essential internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[2] Accurate and reproducible analytical results are contingent upon the stability of this standard. This guide outlines the known storage conditions, potential degradation pathways, and recommended experimental protocols for stability assessment.

Recommended Storage and Stability

Direct stability data for this compound is limited. However, information from suppliers and data for the non-deuterated form provide strong guidance for its proper handling and storage.

Table 1: Recommended Storage Conditions and Known Stability

CompoundRecommended Storage TemperatureReported Long-Term StabilityData Source
This compound Refrigerator (2-8°C)Not specifiedSupplier Data[3]
25-Desacetyl rifampicin -20°C≥ 4 yearsSupplier Data[4]
25-Desacetyl rifampicin 2-8°C, Amber Vial, Under inert atmosphereNot specifiedSupplier Data[5]

Based on this information, long-term storage at -20°C is recommended to ensure the multi-year stability of this compound, mirroring the conditions specified for its non-deuterated counterpart. For short-term storage, refrigeration at 2-8°C is acceptable.[3][5] The compound should be protected from light and stored under an inert atmosphere where possible.[5]

Potential Degradation Pathways

The stability of this compound is intrinsically linked to the chemical stability of the rifamycin (B1679328) scaffold. Extensive research on rifampicin has identified several key degradation pathways that are likely applicable to its 25-desacetyl metabolite. The primary routes of degradation involve hydrolysis and oxidation.

Hydrolytic Degradation

Rifampicin is known to be unstable in acidic and alkaline conditions.[3][6]

  • Acidic Hydrolysis: In acidic environments, such as the stomach, rifampicin undergoes hydrolysis to yield 3-formyl-rifamycin SV and 1-amino-4-methylpiperazine. This degradation is pH-dependent and is accelerated in highly acidic solutions.

  • Alkaline Hydrolysis: The drug also shows significant degradation under basic conditions.[3]

Oxidative Degradation

Oxidation is another significant degradation pathway.

  • Auto-oxidation: Rifampicin can auto-oxidize to form rifampicin-quinone.[7] This process can be influenced by temperature and the presence of oxygen.[7] Interestingly, rifampicin-quinone can undergo a temperature-dependent conversion back to rifampicin in solution.[7]

The workflow for the formation of 25-Desacetyl rifampicin and its subsequent potential degradation can be visualized as follows:

Figure 1. Metabolic Formation and Potential Degradation Pathways Rifampicin Rifampicin Metabolite This compound Rifampicin->Metabolite Deacetylation (Metabolism) Hydrolysis_Products Hydrolysis Products (e.g., 3-Formyl Rifamycin Analogues) Metabolite->Hydrolysis_Products Acid/Base Hydrolysis Oxidation_Product Oxidation Product (Quinone Analogue) Metabolite->Oxidation_Product Oxidation

Figure 1. Metabolic Formation and Potential Degradation Pathways

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound, particularly when used in validated assays, it is crucial to perform stability studies. A generic protocol for a forced degradation study, adapted from methodologies used for rifampicin, is provided below.[3][6][8]

Objective

To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and establish a stability-indicating analytical method.

Materials
Experimental Workflow

The general workflow for conducting a forced degradation study is outlined below.

Figure 2. Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of This compound Acid Acid Hydrolysis (0.1 M HCl) Prep->Acid Expose Aliquots Base Base Hydrolysis (0.1 M NaOH) Prep->Base Expose Aliquots Oxidation Oxidation (3% H₂O₂) Prep->Oxidation Expose Aliquots Thermal Thermal Stress (e.g., 70°C) Prep->Thermal Expose Aliquots Photo Photolytic Stress (UV/Vis Light) Prep->Photo Expose Aliquots Neutralize Neutralize (if needed) & Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze via Stability-Indicating HPLC-UV/MS Method Neutralize->Analyze Data Evaluate Chromatograms for Degradation Products & Assay Loss Analyze->Data

Figure 2. Forced Degradation Experimental Workflow
Detailed Methodologies

Table 2: Protocols for Forced Degradation Studies

Stress ConditionProtocol
Acid Hydrolysis 1. Mix equal volumes of the stock solution and 0.1 M HCl. 2. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). 3. Withdraw samples at time points, neutralize with 0.1 M NaOH, and dilute to the target concentration.
Base Hydrolysis 1. Mix equal volumes of the stock solution and 0.1 M NaOH. 2. Incubate at room temperature for a defined period. 3. Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute to the target concentration.
Oxidative Degradation 1. Mix equal volumes of the stock solution and 3% H₂O₂. 2. Incubate at room temperature for a defined period. 3. Withdraw samples at time points and dilute to the target concentration.
Thermal Degradation 1. Place a solid sample or solution of the compound in a temperature-controlled oven (e.g., 70°C). 2. Expose for a defined period (e.g., 24, 48, 72 hours). 3. For the solid sample, dissolve and dilute to the target concentration. For the solution, cool and dilute.
Photolytic Degradation 1. Expose a solid sample or solution to direct sunlight or a photostability chamber (ICH Q1B guidelines). 2. Expose for a defined duration or until a specific illumination level is reached. 3. Prepare samples for analysis as in thermal degradation.
Analytical Method

A stability-indicating analytical method, typically reverse-phase HPLC, is essential. The method must be capable of separating the intact this compound from all potential degradation products.[8][9][10]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., phosphate or formate) and an organic solvent (e.g., acetonitrile or methanol).[3][11]

  • Detection: UV detection at a relevant wavelength (e.g., 235 nm, 254 nm, or 341 nm) or, ideally, mass spectrometry for peak identification.[3][9][10]

Conclusion

While specific, long-term stability data for this compound are not extensively published, a comprehensive stability and storage strategy can be formulated based on available information. Long-term storage at -20°C in an amber vial is the most prudent approach. The compound is likely susceptible to degradation via acid/base hydrolysis and oxidation. Researchers should be aware of these potential instabilities and, when necessary, perform stability assessments using forced degradation studies and a validated, stability-indicating HPLC method to ensure the continued integrity and accuracy of this critical analytical standard.

References

Isotopic Purity of 25-Desacetyl Rifampicin-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods and data pertaining to the isotopic purity of 25-Desacetyl rifampicin-d4 (B12419889). Ensuring high isotopic purity is critical for the use of deuterated compounds as internal standards in quantitative bioanalysis and for understanding metabolic pathways. This document outlines the analytical techniques and presents a representative analysis of isotopic distribution.

Introduction to 25-Desacetyl Rifampicin-d4

25-Desacetyl rifampicin (B610482) is the primary and microbiologically active metabolite of the potent antibiotic, rifampicin. The deuterated analog, this compound, serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for mass spectrometry-based quantification. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the endogenous, non-labeled compound. The precise isotopic composition, or isotopic purity, of this compound is a critical quality attribute that directly impacts the accuracy and reliability of experimental results.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound is typically determined by measuring the relative abundance of each isotopic species (isotopologues). High-resolution mass spectrometry is the primary technique for this analysis. The data is commonly presented in a tabular format, summarizing the percentage of the desired deuterated species (d4) as well as the lower-deuterated and non-deuterated species.

Table 1: Representative Isotopic Distribution of this compound

Isotopic SpeciesDescriptionRepresentative Abundance (%)
d425-Desacetyl rifampicin with four deuterium atoms> 98%
d325-Desacetyl rifampicin with three deuterium atoms< 1.5%
d225-Desacetyl rifampicin with two deuterium atoms< 0.5%
d125-Desacetyl rifampicin with one deuterium atom< 0.1%
d0Non-deuterated 25-Desacetyl rifampicin< 0.1%

Note: The data presented in this table is illustrative and represents a typical high-purity batch of this compound. Actual values may vary between different synthetic lots and should be confirmed by analysis.

Experimental Protocols for Isotopic Purity Determination

A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is recommended for the comprehensive characterization of the isotopic purity of this compound.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound by precisely measuring the mass-to-charge ratio of the different isotopologues.[2][3]

Objective: To quantify the relative abundance of d4, d3, d2, d1, and d0 species of 25-Desacetyl rifampicin.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a liquid chromatography (LC) system is ideal.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the elution and separation of the analyte from any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan.

    • Mass Range: A range that covers the expected m/z values of the d0 to d4 species.

    • Resolution: > 60,000.

    • Data Analysis: Extract the ion chromatograms for each isotopologue. The isotopic purity is calculated from the relative peak areas of the extracted ion chromatograms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the location and extent of deuterium incorporation.

Objective: To confirm the positions of the deuterium labels and to provide a semi-quantitative assessment of isotopic enrichment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction of signals at the expected positions of deuteration confirms the incorporation of deuterium.

    • Integration of the remaining proton signals can provide a semi-quantitative measure of deuteration.

  • ²H NMR Analysis:

    • Acquire a deuterium NMR spectrum.

    • The presence of signals in the ²H spectrum directly confirms the presence and chemical environment of the deuterium atoms.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of the isotopic purity of this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Analysis cluster_result Results prep Prepare 1 mg/mL stock solution and 1 µg/mL working solution lcms LC-HRMS Analysis (Full Scan, High Resolution) prep->lcms nmr NMR Spectroscopy (¹H and ²H NMR) prep->nmr ms_data Extract Ion Chromatograms for d0, d1, d2, d3, d4 lcms->ms_data nmr_data Analyze Signal Reduction (¹H) & Presence (²H) nmr->nmr_data purity_calc Calculate Relative Abundance of each Isotopologue ms_data->purity_calc nmr_data->purity_calc report Final Isotopic Purity Report purity_calc->report

References

An In-Depth Technical Guide to the Safety of 25-Desacetyl rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

25-Desacetyl rifampicin-d4 (B12419889) is a deuterated form of 25-Desacetyl rifampicin, a metabolite of the antibiotic Rifampicin.[1] Stable heavy isotopes are often used as tracers in drug development to study pharmacokinetic and metabolic profiles.[2]

PropertyValueSource
Chemical Name 25-O-Deacetyl-3-[(E)-[(4-methyl-1- piperazinyl)imino]methyl]rifamycin-D4[3]
Synonyms Desacetylrifampicin-d4, 4-N-Demethylrifampicin-d4[3][4]
Molecular Formula C₄₁H₅₂D₄N₄O₁₁[2][3][4]
Molecular Weight 784.93 g/mol [2][3]
CAS Number Not Available (NA) for deuterated form, 16783-99-6 for non-labelled[3][5][6]
Purity (by HPLC) 93.74%[3]

Hazard Identification and Safety Precautions

The substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, as with any chemical compound, appropriate safety measures should be taken. The following information is based on the SDS for the non-deuterated 25-Desacetyl rifampicin.

HazardPrecautionary Statement
Health Hazard 0 (Minimal)
Flammability 0 (Minimal)
Reactivity 0 (Minimal)

Potential Health Effects: [7]

  • Eye: May cause eye irritation.

  • Skin: May cause skin irritation.

  • Ingestion: May be harmful if swallowed.

  • Inhalation: May cause respiratory tract irritation.

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: Self-contained breathing apparatus.[7]

  • Eye Protection: Safety goggles.[7]

  • Hand Protection: Surgical gloves.[7]

  • Other Protective Equipment: Protective clothing.[7]

Handling, Storage, and First Aid

Handling:

  • Wear appropriate PPE as described above.[7]

  • Avoid dust formation.[7]

  • Ensure adequate ventilation.[7]

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Store in a refrigerator at 2-8°C for long-term storage.[3]

First Aid Measures: [7]

  • Eye Contact: Wash with plenty of water.

  • Skin Contact: Wash with plenty of water.

  • Ingestion: Seek medical assistance for gastric lavage.

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.

Experimental Protocols

Pharmacokinetic Analysis of Rifampicin and 25-Desacetyl rifampicin

The following is a general protocol for determining the plasma levels of Rifampicin and its metabolite, 25-Desacetyl rifampicin, using High-Performance Liquid Chromatography (HPLC).

Sample Preparation: [1]

  • Collect blood samples from subjects at predetermined time points after drug administration.

  • Centrifuge the blood samples to separate the plasma.

  • To 30 µL of plasma, add 100 µL of 0.1% formic acid in acetonitrile (B52724) containing internal standards (RIF-d8 and 25-dRIF-d8).

  • Use a precipitation and dephospholipidation plate for sample cleanup.

HPLC Analysis: [1]

  • Inject the prepared sample into the HPLC system.

  • Use a suitable column and mobile phase for separation.

  • Detect the compounds using mass spectrometry (MS).

  • Set the quantification transitions (m/z) as follows:

    • RIF: 823.6 > 791.5

    • RIF-d8: 831.6 > 799.6

    • 25-dRIF: 749.5 > 95.1

    • 25-dRIF-d8: 757.5 > 95

Data Analysis:

  • Perform non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.[8]

Visualizations

The following diagrams illustrate key relationships and workflows relevant to 25-Desacetyl rifampicin-d4.

Metabolic Pathway of Rifampicin Rifampicin Rifampicin Metabolite 25-Desacetyl rifampicin Rifampicin->Metabolite Metabolism

Caption: Metabolic conversion of Rifampicin to 25-Desacetyl rifampicin.

General Workflow for Safety Assessment of a Research Chemical A Literature Review & SDS Acquisition B Hazard Identification A->B C Exposure Assessment B->C D Risk Characterization C->D E Develop Safe Handling Procedures D->E

Caption: A typical workflow for assessing the safety of a research chemical.

Disclaimer: This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet. The information has been compiled from various sources and pertains primarily to the non-deuterated form of the compound. Users should always consult the most current and specific safety information available from the supplier before handling this or any other chemical. All compounds supplied for laboratory research are not for human consumption or therapeutic use.[3]

References

Methodological & Application

Application Note: High-Throughput Analysis of Rifampicin in Human Plasma Using 25-Desacetyl Rifampicin-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the anti-tuberculosis drug rifampicin (B610482) in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, 25-Desacetyl rifampicin-d4 (B12419889), is employed. The protocol outlined below provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Rifampicin is a cornerstone in the treatment of tuberculosis, a serious infectious disease caused by Mycobacterium tuberculosis. Monitoring its concentration in plasma is crucial due to significant inter-individual pharmacokinetic variability, which can impact therapeutic efficacy and the development of drug resistance. LC-MS/MS offers high selectivity and sensitivity for bioanalytical applications. The use of a stable isotope-labeled internal standard, such as 25-Desacetyl rifampicin-d4, is critical for correcting variations during sample preparation and analysis, thereby ensuring the reliability of the results. This document provides a detailed protocol for the determination of rifampicin in human plasma using this internal standard.

Experimental Protocols

Materials and Reagents
  • Rifampicin analytical standard

  • This compound (Internal Standard, IS)

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Human plasma (K2EDTA)

  • 96-well plates

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of rifampicin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the rifampicin stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 10-5000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate.

  • Add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.

  • Vortex the plate for 2 minutes to precipitate plasma proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
LC System Agilent 1290 Infinity or equivalent
Column Kinetex C18 (50 x 2.1 mm, 2.6 µm)[1][2]
Mobile Phase A 0.1% Formic acid in water[1][2]
Mobile Phase B Acetonitrile[1][2]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient As described in the table below

Gradient Elution Program

Time (min)% Mobile Phase B
0.030
1.595
2.095
2.130
3.030
Mass Spectrometry Conditions
ParameterValue
Mass Spectrometer Agilent 6460 Triple Quadrupole or equivalent[1][2]
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temp 375°C
Sheath Gas Flow 11 L/min
Capillary Voltage 4000 V
Multiple Reaction Monitoring (MRM) Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Rifampicin 823.4791.425
This compound (IS) 784.9752.925

Data Presentation

Chromatographic Performance
CompoundRetention Time (min)
Rifampicin~1.8
This compound~1.7
Method Validation Summary
ParameterResult
Linearity Range 10 - 5000 ng/mL (r² > 0.99)
LLOQ 10 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%) 90 - 110%
Recovery (%) > 85%
Matrix Effect Minimal

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound in ACN) plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection Analysis chrom_sep Chromatographic Separation (C18 Column) lc_injection->chrom_sep ms_detection Mass Spectrometric Detection (ESI+, MRM) chrom_sep->ms_detection integration Peak Integration ms_detection->integration Data Acquisition calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantification of Unknowns calibration->quantification

References

Application Note: Quantitative Analysis of Rifampicin in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of rifampicin (B610482) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, rifampicin-d8 (B12428626), ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2] This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence trials.[1][3] The protocol involves a simple and rapid protein precipitation step for sample cleanup, followed by a fast chromatographic separation, making it amenable to high-throughput analysis.[1][4]

Introduction

Rifampicin is a potent, broad-spectrum antibiotic and a cornerstone in the treatment of tuberculosis.[1][5] Monitoring its plasma concentration is crucial due to significant interindividual pharmacokinetic variability, which can affect treatment efficacy and safety.[1] LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[2][3] The use of a deuterated internal standard, such as rifampicin-d8, is a key component of a reliable quantitative method, as it closely mimics the analyte's behavior during extraction and ionization, thereby correcting for potential matrix effects and improving data quality.[2] This note provides a detailed protocol for the quantification of rifampicin in human plasma, validated to meet regulatory guidelines.[6]

Experimental

Materials and Reagents
  • Rifampicin (>97.0% purity)

  • Rifampicin-d8 (Internal Standard, IS)[1]

  • HPLC-grade acetonitrile (B52724) and methanol[1]

  • LC-MS grade formic acid[1]

  • Ultrapure water (e.g., Milli-Q)[1]

  • Drug-free human plasma[6]

Instrumentation
  • Liquid Chromatograph: Agilent 1290 Infinity or equivalent[1]

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent[1]

  • Analytical Column: Kinetex C18 (50 × 2.1 mm, 2.6 μm) or equivalent[1]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of rifampicin and rifampicin-d8 in methanol.

  • Working Solutions:

    • Rifampicin Calibration Standards: Serially dilute the rifampicin stock solution with 50:50 acetonitrile/water to prepare working solutions at concentrations that will yield final plasma concentrations in the desired range (e.g., 5-40,000 µg/L).[1]

    • Rifampicin Quality Control (QC) Samples: Prepare working solutions for QC samples at a minimum of three concentration levels (low, medium, and high) from a separate stock solution.[1]

    • Internal Standard (IS) Working Solution: Dilute the rifampicin-d8 stock solution with acetonitrile to a final concentration of 2.5 mg/L.[1]

Sample Preparation Protocol
  • Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • Vortex each sample to ensure homogeneity.

  • Pipette 100 µL of each sample into a clean microcentrifuge tube.

  • Add 300 µL of the ice-cold IS working solution (2.5 mg/L rifampicin-d8 in acetonitrile) to each tube.[1][6]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 16,200 x g for 25 minutes to pellet the precipitated proteins.[6]

  • Alternatively, for a faster cleanup, use a filtration plate (e.g., Captiva ND Lipids) with a vacuum manifold to separate the supernatant.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]

LC-MS/MS Method

Liquid Chromatography Parameters:

ParameterValue
Column Kinetex C18 (50 × 2.1 mm, 2.6 μm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 350 µL/min[6]
Injection Volume 1 µL[1]
Column Temperature 30°C
Gradient Elution 35-90% B over 4 min, then to 95% B for 1 min, then re-equilibrate at 35% B.[6]
Total Run Time ~2.4 - 6 minutes[1][6]

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[1][6]
Capillary Voltage 4000 V[1]
Nebulizer Pressure 310 kPa[1]
Gas Temperature 275°C[1]
Gas Flow 5 L/min[1]
Sheath Gas Temp 400°C[1]
Sheath Gas Flow 11 L/min[1]
MRM Transitions See Table 2

Table 2: MRM Transitions for Rifampicin and Rifampicin-d8

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Rifampicin (Quantifier) 823.4163.141[1]
Rifampicin (Qualifier) 823.4107.161[1]
Rifampicin-d8 (IS) 825.6400.9Optimized

Note: Collision energy for the internal standard should be optimized based on the specific instrument used. A value from a similar validated method is 400.9 m/z for the product ion.[7]

Data Analysis and Results

Data acquisition and processing are performed using the instrument's software.[6] A calibration curve is constructed by plotting the peak area ratio of rifampicin to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x or 1/x²) is typically used for the calibration.[1][6] The concentration of rifampicin in the QC and unknown samples is then calculated from the regression equation.[6]

Table 3: Summary of Method Performance Characteristics

ParameterResult
Linearity Range 5 - 40,000 µg/L[1]
Correlation Coefficient (r²) > 0.999[1]
Lower Limit of Quantification (LLOQ) 5 µg/L[1]
Intra-day Precision (%CV) < 7%[6]
Inter-day Precision (%CV) < 8%[6]
Accuracy (% Bias) Within ±15%
Recovery ~92%[1][4]
Retention Time (Rifampicin) ~1.1 minutes[1][4]

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) (Calibrator, QC, or Unknown) add_is Add 300 µL IS Solution (Rifampicin-d8 in ACN) plasma->add_is vortex1 Vortex Vigorously (Protein Precipitation) add_is->vortex1 centrifuge Centrifuge or Filter (Remove Precipitate) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject 1 µL into LC-MS/MS System supernatant->inject Transfer lc_sep Chromatographic Separation (C18 Column) inject->lc_sep ms_detect Mass Spectrometric Detection (MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate Data Acquisition ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Workflow for Rifampicin Quantification.

Conclusion

The LC-MS/MS method presented here provides a fast, sensitive, and reliable tool for the quantitative analysis of rifampicin in human plasma.[1][6] The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making the method highly suitable for clinical and research laboratories conducting therapeutic drug monitoring or pharmacokinetic studies.[1][3] The use of a deuterated internal standard ensures the accuracy and precision of the results.[1]

References

Application Note: Sample Preparation for Rifampicin Analysis with Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin (B610482) is a cornerstone antibiotic in the treatment of tuberculosis and other mycobacterial infections. Therapeutic drug monitoring (TDM) of rifampicin is crucial to ensure efficacy and minimize toxicity, as its pharmacokinetics can be highly variable among individuals. Accurate quantification of rifampicin in biological matrices is therefore essential. The use of an internal standard (IS) is a critical component of robust bioanalytical methods, as it corrects for variations in sample preparation and instrument response. This application note provides detailed protocols for the preparation of plasma samples for rifampicin analysis using various extraction techniques with an internal standard, along with comparative performance data.

Data Presentation

The following tables summarize quantitative data from various validated methods for rifampicin analysis, providing a comparison of different sample preparation techniques and internal standards.

Table 1: Performance Characteristics of Rifampicin Sample Preparation Methods

Preparation MethodInternal StandardMatrixAnalysis MethodLinearity Range (µg/mL)Recovery (%)LOQ (µg/mL)Reference
Protein PrecipitationRifampicin-d8Human PlasmaLC-MS/MS0.005 - 40~920.005[1][2]
Protein PrecipitationIsoniazidRat PlasmaUHPLC-MS/MS0.05 - 5Not Reported0.05[3]
Protein PrecipitationRifapentineHuman PlasmaLC-MS/MS0.025 - 6.4Not Reported0.025[4]
Solid-Phase ExtractionPapaverine HClHuman PlasmaHPLC-UV0.5 - 2084.50.5[5][6]
Liquid-Liquid ExtractionHydrochlorothiazideHuman PlasmaHPLC-UV0.3 - 25950.3[7]
Liquid-Liquid ExtractionPhenacetinPlasmaLC-MS/MS0.005 - 148.65 - 55.15Not Reported[8]

Signaling Pathway: Rifampicin-Mediated Induction of CYP3A4

Rifampicin is a potent inducer of cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the metabolism of a wide range of drugs.[1] This induction is primarily mediated by the activation of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that acts as a ligand-activated transcription factor.[1][4] Upon binding to rifampicin, PXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to response elements in the promoter region of the CYP3A4 gene, thereby upregulating its transcription.[1] This mechanism is a key contributor to drug-drug interactions observed with rifampicin.

rifampicin_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rifampicin Rifampicin PXR PXR Rifampicin->PXR Binds PXR_Rif PXR-Rifampicin Complex PXR->PXR_Rif Translocates RXR RXR PXR_Rif->RXR Dimerizes with PXR_RXR PXR-RXR Heterodimer CYP3A4_Gene CYP3A4 Gene PXR_RXR->CYP3A4_Gene Binds to Promoter CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA Transcription CYP3A4_Protein CYP3A4 Protein (Enzyme) CYP3A4_mRNA->CYP3A4_Protein Translation Drug_Metabolism Metabolism of Other Drugs CYP3A4_Protein->Drug_Metabolism Increased ppt_workflow Start Start Plasma_Sample 100 µL Plasma Sample Start->Plasma_Sample Add_IS_ACN Add 300 µL Acetonitrile with Internal Standard Plasma_Sample->Add_IS_ACN Vortex Vortex for 1 minute Add_IS_ACN->Vortex Centrifuge Centrifuge at 16,200 x g for 25 minutes Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Analysis LC-MS/MS Analysis Supernatant_Transfer->Analysis spe_workflow Start Start Condition_Cartridge Condition SPE Cartridge (Acetonitrile then Water) Start->Condition_Cartridge Load_Sample Load 0.75 mL Plasma Sample with Internal Standard Condition_Cartridge->Load_Sample Wash_Cartridge Wash with Deionized Water Load_Sample->Wash_Cartridge Elute_Analytes Elute with Acetonitrile Wash_Cartridge->Elute_Analytes Analysis HPLC-UV Analysis Elute_Analytes->Analysis lle_workflow Start Start Plasma_Sample 0.5 mL Plasma Sample + Internal Standard Start->Plasma_Sample Add_Solvent Add 3 mL Extraction Solvent (MTBE:DCM 70:30) Plasma_Sample->Add_Solvent Vortex Vortex for 2 minutes Add_Solvent->Vortex Centrifuge Centrifuge at 3000 rpm for 10 minutes Vortex->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis HPLC-UV Analysis Reconstitute->Analysis

References

Application Notes and Protocols for the Use of 25-Desacetyl Rifampicin-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 25-Desacetyl rifampicin-d4 (B12419889) as an internal standard in pharmacokinetic (PK) studies of rifampicin (B610482). The protocols detailed below are intended to support the accurate quantification of rifampicin and its primary active metabolite, 25-desacetyl rifampicin, in biological matrices.

Introduction

Rifampicin is a cornerstone antibiotic for the treatment of tuberculosis.[1] Its clinical efficacy is influenced by its pharmacokinetic profile, which can exhibit significant inter-individual variability.[2][3] Rifampicin is metabolized in the liver to its active metabolite, 25-desacetyl rifampicin.[2][4] Accurate monitoring of both rifampicin and 25-desacetyl rifampicin is crucial for optimizing therapeutic outcomes and minimizing the risk of drug resistance.[3]

The use of a stable isotope-labeled internal standard, such as 25-Desacetyl rifampicin-d4, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] Deuterated internal standards are chemically almost identical to the analyte, ensuring they behave similarly during sample preparation and analysis.[6] This allows for highly effective normalization, leading to more accurate and reliable quantification by correcting for matrix effects, ion suppression, and instrumental variability.[5][6]

Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin

The following tables summarize key pharmacokinetic parameters for rifampicin and its metabolite, 25-desacetyl rifampicin, derived from studies in healthy adult subjects. These values can serve as a reference for designing and interpreting pharmacokinetic studies.

Table 1: Population Pharmacokinetic Parameters in Healthy Asian Adults [1][7]

ParameterRifampicin25-Desacetyl Rifampicin
Apparent Clearance (CL/F)10.3 L/h95.8 L/h
Apparent Volume of Distribution (V/F)30.9 L41.9 L

Data represents typical population parameters for a 70 kg adult.

Table 2: Pharmacokinetic Parameters after a Single Oral Dose in Healthy Volunteers [8]

ParameterRifampicin25-Desacetyl Rifampicin
Tmax (h)2.23.8

Tmax represents the time to reach maximum plasma concentration.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

a. Stock Solutions:

  • Prepare primary stock solutions of rifampicin, 25-desacetyl rifampicin, and this compound (internal standard, IS) at a concentration of 1 mg/mL in methanol (B129727).[5][6]

  • Store stock solutions at 2-8°C for long-term storage.

b. Working Standard Solutions:

  • Prepare a series of working standard solutions of rifampicin and 25-desacetyl rifampicin by serial dilution of the primary stock solutions with a 50:50 (v/v) mixture of methanol and water.[6]

  • Prepare a working solution of the internal standard (this compound) at a suitable concentration (e.g., 0.5 µg/mL) in the same diluent.[6]

c. Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking blank plasma with the appropriate working standard solutions to achieve a desired concentration range (e.g., 5-1000 ng/mL for rifampicin).[6]

  • Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards, using a separately prepared stock solution.[9][10]

Sample Preparation from Human Plasma

This protocol outlines a protein precipitation method for the extraction of rifampicin and 25-desacetyl rifampicin from human plasma.

a. Materials:

  • Human plasma samples

  • Acetonitrile (B52724), ice-cold

  • This compound internal standard working solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

b. Procedure:

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[11]

  • Add a specified volume of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.[11]

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.[11]

  • Vortex the samples vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[4][6]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

a. Liquid Chromatography Conditions:

  • Column: BDS Hypersil Gold C18 (3 x 50 mm, 3 µm) or equivalent.[6]

  • Mobile Phase A: 2 mM Ammonium Acetate in water.[6]

  • Mobile Phase B: Methanol.[6]

  • Flow Rate: 0.2 mL/min.[6]

  • Injection Volume: 5 µL.[4][6]

  • Gradient: Isocratic with 80% Mobile Phase B.[6]

  • Run Time: Approximately 2.5 minutes.[6]

b. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Rifampicin: m/z 823.3 → 791.5[1]

    • 25-Desacetyl Rifampicin: m/z 781.4 → [Product ion to be determined by direct infusion]

    • This compound (IS): m/z 785.4 → [Product ion to be determined by direct infusion]

  • Optimize other parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard.

Visualizations

Rifampicin Metabolism Pathway

rifampicin_metabolism Rifampicin Rifampicin Metabolite 25-Desacetyl Rifampicin (Active Metabolite) Rifampicin->Metabolite Hepatic Deacetylation Excretion Biliary and Renal Excretion Rifampicin->Excretion Metabolite->Excretion

Caption: Metabolic pathway of Rifampicin to its active metabolite, 25-Desacetyl Rifampicin.

Experimental Workflow for Pharmacokinetic Analysis

pk_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Collection Spike Spike with 25-Desacetyl Rifampicin-d4 (IS) Plasma->Spike Precipitation Protein Precipitation Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition LCMS->Data Quantification Quantification of Rifampicin and Metabolite Data->Quantification PK Pharmacokinetic Modeling Quantification->PK

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Rifampicin Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin (B610482) (RIF) is a cornerstone antibiotic in the treatment of tuberculosis, leprosy, and other serious bacterial infections.[1][2] It functions by inhibiting DNA-dependent RNA polymerase in bacterial cells.[1] Despite its long history of use, significant inter-individual pharmacokinetic variability can lead to suboptimal drug exposure, potentially resulting in treatment failure, relapse, or the development of drug resistance.[3][4] Conversely, excessive exposure can increase the risk of adverse effects, most notably hepatotoxicity.[2] Therapeutic Drug Monitoring (TDM) of rifampicin is therefore a valuable tool to personalize dosing, aiming to maintain plasma concentrations within the therapeutic range, generally accepted as 8 to 24 µg/mL for the peak concentration (Cmax).[2][5]

Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM of rifampicin. This methodology offers high sensitivity, specificity, and accuracy by employing a stable isotope-labeled internal standard (IS), such as Rifampicin-d8.[2] The IS is chemically identical to the analyte but has a different mass, allowing for precise quantification by correcting for variations in sample preparation and instrument response.[6]

These application notes provide a detailed protocol for the quantitative analysis of rifampicin in human plasma using isotope dilution LC-MS/MS, intended to guide researchers and clinicians in implementing this essential monitoring tool.

Principle of the Method

The method involves the extraction of rifampicin and its stable isotope-labeled internal standard from a plasma sample, followed by chromatographic separation and detection by tandem mass spectrometry. A simple protein precipitation step is commonly used for sample cleanup.[1][2][7][8] The analyte and internal standard are then separated from other plasma components on a reverse-phase C18 column.[2][9][10] Detection is achieved using a triple quadrupole mass spectrometer in the multiple-reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[1][7] Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Materials and Reagents

Equipment

  • Liquid chromatograph (e.g., Agilent 1290 Infinity)[2][9]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6460)[2][9]

  • Analytical column (e.g., Kinetex C18, 50 × 2.1 mm, 2.6 µm)[2][9]

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Pipettes

Experimental Protocols

Preparation of Stock and Working Solutions
  • Rifampicin Stock Solution (1 mg/mL): Accurately weigh and dissolve rifampicin in methanol or dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1 mg/mL.[7]

  • Rifampicin Working Solutions: Serially dilute the stock solution with methanol or a suitable solvent to prepare working solutions for calibration standards and quality controls (QCs) at concentrations ranging from 0.1 to 800 mg/L.[2]

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Rifampicin-d8 in methanol.

  • Internal Standard Working Solution (e.g., 2.5 mg/L): Dilute the IS stock solution with ice-cold acetonitrile to the desired final concentration.[2]

Preparation of Calibration Standards and Quality Controls
  • Calibration Standards: Spike drug-free human plasma with the rifampicin working solutions to obtain a series of calibration standards. A common concentration range is 5 to 40,000 µg/L.[2] For example, add 50 µL of each working solution to 950 µL of blank plasma.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 15, 750, and 30,000 µg/L).[2] These should be prepared from a separate weighing of the rifampicin standard.

Sample Preparation Protocol
  • Thaw patient plasma samples, calibration standards, and QC samples at room temperature.

  • Pipette 100 µL of each sample into a 1.5 mL microcentrifuge tube.[1][2]

  • Add 300 µL of the ice-cold internal standard working solution (in acetonitrile) to each tube.[1][2]

  • Vortex vigorously for 1 minute to precipitate proteins.[1]

  • Centrifuge the tubes at high speed (e.g., 16,200 x g) for 25 minutes.[1]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Instrumental Conditions

The following tables summarize typical instrumental parameters for the analysis of rifampicin.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent[2]
Mobile Phase A 0.1% Formic acid in water[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.35 - 0.5 mL/min
Injection Volume 5 - 50 µL[1]
Column Temperature 40 °C
Gradient Elution See example gradient in Table 2
Total Run Time 2.4 - 6 minutes[1][2]

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase B
0.035
4.090
4.195
5.095
5.135
6.035

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1][2]
Capillary Voltage 4000 V[2]
Gas Temperature 275 °C[2]
Gas Flow 5 L/min[2]
Nebulizer Pressure 310 kPa[2]
Sheath Gas Temperature 400 °C[2]
Sheath Gas Flow 11 L/min[2]
Fragmentor Voltage 80 V[2]

Table 4: MRM Transitions for Rifampicin and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Rifampicin (Quantifier) 823.4163.141[2]
Rifampicin (Qualifier) 823.4107.161[2]
Rifampicin-d8 (IS) 831.5105.285[2]

Data Analysis and Interpretation

A calibration curve is constructed by plotting the peak area ratio of rifampicin to the internal standard against the nominal concentration of the calibration standards. A weighted (e.g., 1/x or 1/x²) linear regression analysis is typically used. The concentration of rifampicin in patient samples and QCs is then determined from this curve.

Method Validation Summary

A summary of typical validation parameters for this method is presented below.

Table 5: Summary of Method Validation Parameters

ParameterTypical Value/Result
Linearity Range 5 - 40,000 µg/L[2]
Correlation Coefficient (r²) > 0.99[2]
Lower Limit of Quantification (LLOQ) 5 µg/L[2]
Intra-day Precision (%CV) < 7%[1]
Inter-day Precision (%CV) < 8%[1]
Accuracy (% Bias) Within ±15%
Recovery ~92%[2]
Matrix Effect Minimal, RSD <5%[9]

Visualizations

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing PatientSample Patient Plasma Sample (100 µL) Add_IS Add IS in Acetonitrile (300 µL) PatientSample->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (16,200 x g, 25 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Area Ratio) Data_Acquisition->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Rifampicin TDM using Isotope Dilution LC-MS/MS.

Isotope_Dilution_Principle cluster_sample Plasma Sample cluster_addition Internal Standard Addition cluster_processing Sample Processing & Analysis cluster_result Quantification Analyte Rifampicin (Analyte) Unknown Amount Extraction Extraction & LC-MS/MS Analyte->Extraction IS Rifampicin-d8 (IS) Known Amount IS->Extraction Ratio Measure Peak Area Ratio (Analyte / IS) Extraction->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Caption: Principle of Isotope Dilution for Rifampicin Quantification.

References

Application Notes and Protocols for the Quantification of 25-Desacetyl Rifampicin in Plasma using 25-Desacetyl Rifampicin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin is a critical first-line antibiotic for the treatment of tuberculosis and other mycobacterial infections. Its primary and active metabolite, 25-Desacetyl Rifampicin, also contributes to its overall therapeutic effect. Accurate quantification of these compounds in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as 25-Desacetyl rifampicin-d4 (B12419889), is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] The deuterated analog co-elutes with the analyte, providing superior correction for variability in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[1][2] This document provides a detailed protocol for the preparation and analysis of plasma samples for the quantification of 25-Desacetyl Rifampicin using 25-Desacetyl rifampicin-d4 as an internal standard.

Principle of the Method

This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of 25-Desacetyl Rifampicin and its deuterated internal standard, this compound, in plasma samples. The workflow involves protein precipitation to extract the analytes from the plasma matrix, followed by chromatographic separation and detection by MS/MS. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Materials and Reagents

  • Analytes: 25-Desacetyl Rifampicin, this compound

  • Plasma: Human plasma (or other species as required), collected in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • Solvents: Acetonitrile (B52724) (ACN) and Methanol (MeOH) of HPLC or LC-MS grade.

  • Acids/Bases: Formic acid (FA) or Ammonium acetate (B1210297) of LC-MS grade.

  • Water: Deionized or Milli-Q water.

  • Equipment:

    • Vortex mixer

    • Centrifuge

    • Analytical balance

    • Pipettes

    • HPLC or UHPLC system

    • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of 25-Desacetyl Rifampicin and this compound into separate volumetric flasks.

    • Dissolve in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Solutions:

    • Prepare serial dilutions of the 25-Desacetyl Rifampicin stock solution with 50:50 (v/v) methanol:water to create calibration standards.

    • Prepare a working solution of the internal standard (this compound) by diluting the stock solution with the same diluent to a final concentration of 100 ng/mL (this concentration may need to be optimized).

Sample Preparation: Protein Precipitation
  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • Aliquoting: Aliquot 100 µL of each plasma sample, standard, and QC into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound working solution to all tubes except for the blank plasma sample.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

Workflow for Plasma Sample Preparation

G A Thaw Plasma Samples, Standards, and QCs B Aliquot 100 µL of Plasma A->B C Spike with 10 µL of this compound (IS) B->C D Add 300 µL of Cold Acetonitrile C->D E Vortex for 1 minute D->E F Centrifuge at 10,000 x g for 10 min E->F G Transfer Supernatant for LC-MS/MS Analysis F->G G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing A Plasma Sample B Internal Standard Spiking A->B C Protein Precipitation B->C D LC Separation C->D E MS/MS Detection D->E F Peak Integration E->F G Concentration Calculation F->G

References

Application Notes and Protocols for 25-Desacetyl Rifampicin-d4 in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Desacetyl rifampicin (B610482) is the primary and microbiologically active metabolite of rifampicin, a cornerstone drug in the treatment of tuberculosis (TB).[1][2][3] Understanding the pharmacokinetics and antimicrobial activity of this metabolite is crucial for optimizing TB therapy, overcoming drug resistance, and developing new treatment regimens.[1][4][5][6] 25-Desacetyl rifampicin-d4 (B12419889), a deuterated analog, serves as an essential tool in this research, primarily as an internal standard for quantitative analysis in complex biological matrices.[7][8] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for precise and accurate measurement of 25-desacetyl rifampicin concentrations, which is vital for pharmacokinetic and pharmacodynamic (PK/PD) modeling.[9]

Applications in Tuberculosis Research

The primary application of 25-Desacetyl rifampicin-d4 is as an internal standard in the quantitative analysis of its non-deuterated counterpart in biological samples. This is critical for several areas of TB research:

  • Pharmacokinetic Studies: Accurate measurement of 25-desacetyl rifampicin is essential for characterizing the complete pharmacokinetic profile of rifampicin.[1][10][11][12] This includes determining absorption, distribution, metabolism, and excretion (ADME) parameters for both the parent drug and its active metabolite.

  • Therapeutic Drug Monitoring (TDM): TDM of rifampicin and its active metabolite can help personalize dosing to ensure therapeutic efficacy while minimizing toxicity.[1] Sub-therapeutic levels of rifampicin have been linked to poor clinical outcomes and the development of drug resistance.[1]

  • Drug-Drug Interaction Studies: Rifampicin is a potent inducer of various drug-metabolizing enzymes and transporters.[13] Studies investigating drug-drug interactions often require precise measurement of both rifampicin and 25-desacetyl rifampicin to fully understand the impact of co-administered drugs on rifampicin's metabolism.

  • In Vitro Metabolism Assays: this compound can be used in in vitro systems, such as human liver microsomes, to study the metabolic pathways of rifampicin and to screen for potential inhibitors or inducers of its metabolism.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to 25-desacetyl rifampicin from various studies.

Table 1: Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin

ParameterRifampicin25-Desacetyl RifampicinStudy PopulationReference
Apparent Clearance (CL/F) 10.3 L/h95.8 L/hHealthy Asian Adults[10][12]
Tmax (Time to Peak Concentration) 2.2 h3.8 hHealthy Volunteers[15][16][17]
AUC0-24h Ratio (Metabolite/Parent) -14 ± 6%Tuberculosis Patients[1][11]

Table 2: In Vitro Activity of Rifamycins and their 25-Desacetyl Metabolites against Mycobacterium tuberculosis

CompoundMIC Range (mg/L)MethodReference
Rifampicin 0.03 - 1Microdilution[18]
25-Desacetyl Rifampicin 0.03 - 1Microdilution[18]
Rifapentine (B610483) 0.016 - 0.25Microdilution[18]
25-Desacetyl Rifapentine 0.016 - 0.25Microdilution[18]
Rifabutin (B1679326) 0.008 - 0.06Microdilution[18]
25-Desacetyl Rifabutin 0.008 - 0.06Microdilution[18]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Protocol 1: Quantitative Analysis of 25-Desacetyl Rifampicin in Human Plasma using LC-MS/MS

This protocol describes a general method for the quantification of 25-desacetyl rifampicin in human plasma, utilizing this compound as an internal standard.

1. Materials and Reagents:

  • 25-Desacetyl rifampicin analytical standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of internal standard working solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Proceed with Solid Phase Extraction (SPE) for further cleanup if necessary, following the manufacturer's instructions for the chosen SPE cartridge.

  • Evaporate the final eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Agilent® Poroshell 120 EC-C18).[9]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 25-desacetyl rifampicin and this compound.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of 25-desacetyl rifampicin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid Phase Extraction (Optional) supernatant->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_quant Data Quantification ms_detection->data_quant

Caption: Workflow for the quantitative analysis of 25-desacetyl rifampicin.

rifampicin_metabolism rifampicin Rifampicin desacetyl_rifampicin 25-Desacetyl Rifampicin (Active Metabolite) rifampicin->desacetyl_rifampicin Esterase other_metabolites Other Metabolites (e.g., 3-Formyl Rifamycin) rifampicin->other_metabolites CYP3A4, CYP2E1 excretion Biliary and Renal Excretion desacetyl_rifampicin->excretion other_metabolites->excretion

Caption: Simplified metabolic pathway of rifampicin.

References

Application Notes and Protocols for the Preparation of a Working Solution of 25-Desacetyl rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

25-Desacetyl rifampicin (B610482) is the primary and partially active metabolite of the antibiotic rifampicin. The deuterated form, 25-Desacetyl rifampicin-d4 (B12419889), serves as a crucial internal standard in pharmacokinetic and metabolic studies, particularly in methodologies involving high-performance liquid chromatography (HPLC) and mass spectrometry. Accurate preparation of a working solution is paramount for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of a working solution of 25-Desacetyl rifampicin-d4, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the essential chemical and physical properties of this compound is presented below. These properties are critical for accurate solution preparation and proper storage.

PropertyValueReferences
Molecular Formula C₄₁H₅₂D₄N₄O₁₁[1][2][3][4][5]
Molecular Weight ~784.94 g/mol [1][2][3][4][5]
Appearance Dark Red to Black Solid[6]
Solubility Slightly soluble in DMSO and Methanol.[6][7]
Storage Temperature -20°C[6][7]
Stability Stable for ≥ 4 years when stored at -20°C. Light sensitive.[6][7]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This stock solution can then be further diluted to the desired working concentration using an appropriate aqueous buffer or cell culture medium.

Materials and Equipment:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Analytical balance

  • Amber glass vial

  • Micropipettes

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Weighing the Compound:

    • Tare the analytical balance with an amber glass vial.

    • Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.785 mg of the compound.

    Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 784.94 g/mol / 1000 = 0.785 mg

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution using 0.785 mg, add 1 mL of DMSO.

    • Cap the vial tightly.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Storage of Stock Solution:

    • The resulting solution is a 10 mM stock of this compound.

    • Store the stock solution in tightly sealed amber vials at -20°C.[6][7]

    • To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Preparation of Working Solution:

To prepare a final working solution, dilute the 10 mM stock solution with the experimental buffer or medium of choice. For example, to prepare 1 mL of a 100 µM working solution, mix 10 µL of the 10 mM stock solution with 990 µL of the desired buffer.

Workflow for Solution Preparation

The following diagram illustrates the logical workflow for preparing a working solution of this compound.

G cluster_prep Preparation cluster_storage Storage & Use A Equilibrate Compound to Room Temperature B Weigh Compound (e.g., 0.785 mg) A->B C Add Solvent (e.g., 1 mL DMSO) B->C D Vortex / Sonicate to Dissolve C->D E 10 mM Stock Solution D->E F Aliquot into Single-Use Vials E->F For Storage H Dilute to Final Working Concentration E->H For Immediate Use G Store at -20°C (Protect from Light) F->G

Caption: Workflow for preparing this compound solution.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its solutions.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

  • Light Sensitivity: As the compound is light-sensitive, use amber vials and minimize exposure to direct light during preparation and storage.[6]

  • Disposal: Dispose of the chemical and its solutions in accordance with local, state, and federal regulations for chemical waste.

References

Application Note: Quantitative Analysis of 25-Desacetyl Rifampicin-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 25-Desacetyl rifampicin-d4 (B12419889) in biological matrices, particularly human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 25-Desacetyl rifampicin (B610482) is the main active metabolite of the front-line tuberculosis drug, rifampicin. The deuterated form, 25-Desacetyl rifampicin-d4, serves as an ideal internal standard for quantitative bioanalytical studies. This document outlines the necessary mass spectrometry transitions, chromatographic conditions, and sample preparation protocols to ensure accurate and robust quantification.

Introduction

Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis. Its efficacy is, in part, attributed to its active metabolite, 25-Desacetyl rifampicin. Accurate quantification of rifampicin and its metabolites is crucial for pharmacokinetic and therapeutic drug monitoring studies. Stable isotope-labeled internal standards, such as this compound, are essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the highest accuracy in LC-MS/MS-based quantification. This protocol provides a comprehensive guide for the determination of this compound.

Mass Spectrometry Transitions and Parameters

The successful quantification of this compound using tandem mass spectrometry relies on the selection of specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM). Based on available data for analogous compounds and the known molecular weight of this compound, the following transitions are proposed.

Chemical Information:

  • Compound: this compound

  • Molecular Formula: C₄₁H₅₂D₄N₄O₁₁[1][2]

  • Molecular Weight: 784.93 g/mol [1][2]

Predicted Mass Transitions:

The protonated precursor ion ([M+H]⁺) for this compound is predicted to be at m/z 785.9. A common and stable product ion for 25-Desacetyl rifampicin and its deuterated analogs results from the fragmentation of the piperazine (B1678402) ring structure.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)
This compound785.9~95.1QuantifierTo be optimized (starting point: 30-40 eV)
This compound785.9To be determinedQualifierTo be optimized
25-Desacetyl rifampicin781.9~95.1-To be optimized

Note on Transition Optimization: The provided collision energy is a suggested starting point. Optimal collision energy is instrument-dependent and should be determined experimentally by infusing a standard solution of this compound and varying the collision energy to maximize the signal intensity of the product ion. A second, qualifier transition should also be identified and optimized to ensure analytical specificity.

Experimental Protocols

I. Sample Preparation: Protein Precipitation

This protocol is suitable for the rapid processing of a large number of plasma samples.

  • Thawing: Allow plasma samples to thaw at room temperature.

  • Aliquoting: Vortex the thawed samples to ensure homogeneity. Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the appropriate volume of this compound working solution to each plasma sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

II. Liquid Chromatography

The following chromatographic conditions are a robust starting point for the separation of 25-Desacetyl rifampicin from endogenous plasma components.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Gradient Elution Profile:

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add 25-Desacetyl rifampicin-d4 (IS) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract Dry_Reconstitute Dry & Reconstitute Extract->Dry_Reconstitute Inject Inject into LC-MS/MS Dry_Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Tandem Mass Spectrometry (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: LC-MS/MS workflow for this compound.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the metabolic relationship between rifampicin and 25-desacetyl rifampicin, and the role of the deuterated internal standard in quantification.

signaling_pathway Rifampicin Rifampicin (Parent Drug) Metabolism Hepatic Metabolism (Deacetylation) Rifampicin->Metabolism Desacetyl_Rif 25-Desacetyl rifampicin (Analyte) Metabolism->Desacetyl_Rif LC_MS LC-MS/MS Analysis Desacetyl_Rif->LC_MS Internal_Standard This compound (Internal Standard) Internal_Standard->LC_MS Quantification Accurate Quantification LC_MS->Quantification

Caption: Metabolic pathway and analytical quantification relationship.

Conclusion

This application note provides a robust and reliable methodology for the quantification of this compound using LC-MS/MS. The outlined mass spectrometry transitions, chromatographic separation, and sample preparation protocols serve as a comprehensive guide for researchers in the fields of pharmacology, drug metabolism, and clinical diagnostics. Adherence to these guidelines, with appropriate instrument-specific optimization, will ensure high-quality, reproducible data for pharmacokinetic and therapeutic drug monitoring studies of rifampicin.

References

Troubleshooting & Optimization

Troubleshooting poor precision with 25-Desacetyl rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor precision in bioanalytical assays involving 25-Desacetyl rifampicin-d4 (B12419889).

Troubleshooting Guide: Poor Precision

This guide addresses specific issues related to high variability and poor precision in quantitative analysis using 25-Desacetyl rifampicin-d4, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Q1: Why is the peak area response for this compound inconsistent across my analytical run, leading to a high Coefficient of Variation (%CV or %RSD)?

A1: High variability in peak area is a common issue that can stem from the sample preparation, chromatography, or mass spectrometry stages.

  • Sample Preparation & Handling:

    • Analyte Instability: Rifampicin (B610482) and its metabolites are known to be unstable.[1][2] Degradation can occur due to changes in pH, temperature, or exposure to light during sample collection, storage, or processing.[1][3] It is recommended to process collected specimens at low temperatures.[3] In some cases, adding an antioxidant like ascorbic acid to clinical samples can help prevent autooxidation.[3]

    • Inconsistent Extraction: Bioanalytical methods rely on efficient and consistent sample extraction.[4] If the sample preparation technique, such as protein precipitation (PP), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), is not performed uniformly across all samples, it can lead to significant variability in analyte recovery.[4][5]

    • Matrix Effects: Biological matrices like plasma and urine are complex and contain endogenous components (e.g., phospholipids, salts) that can interfere with the ionization of the target analyte in the mass spectrometer source.[6] This phenomenon, known as ion suppression or enhancement, can vary from sample to sample, causing poor precision.[7][8] The use of a stable isotope-labeled internal standard, like this compound, is intended to correct for this, but severe or differential matrix effects can still be a problem.[6][9]

  • Liquid Chromatography (LC) System:

    • Injection Volume Precision: The autosampler must inject the same volume for every sample. Inconsistencies will directly translate to peak area variability.[7] System suitability tests can help identify these issues.[7]

    • Leaks and Pressure Fluctuations: Leaks in the LC system can cause the flow rate to fluctuate, leading to variable peak areas. Sudden pressure drops or spikes can indicate blockages or leaks.[7]

    • Carryover: If molecules from a high-concentration sample adsorb to surfaces in the autosampler or column, they can be released in subsequent injections of low-concentration samples, a phenomenon known as carryover.[10][11] This can artificially inflate peak areas and compromise accuracy and precision.

  • Mass Spectrometry (MS) System:

    • Ion Source Contamination: The ion source is where analyte molecules are charged before entering the mass analyzer. Contamination from the sample matrix or mobile phase can build up over time, leading to a dirty ion source and a weak or unstable signal.[7]

    • Detector Saturation: If the concentration of the analyte is too high, it can saturate the MS detector, leading to a non-linear response and poor precision at the upper end of the calibration curve.

Q2: I am observing a drift or shift in the retention time for this compound during my analytical run. What could be the cause?

A2: Retention time (RT) stability is critical for reliable peak identification and integration. RT shifts can be caused by several factors:

  • Mobile Phase Issues:

    • Incorrect Preparation: Small errors in the composition of the mobile phase, especially the ratio of organic solvent to aqueous buffer or the buffer's pH, can significantly impact retention time.[8]

    • Degradation or Evaporation: Mobile phases can change over time due to evaporation of the more volatile solvent or microbial growth if left uncapped.[11] It is recommended to prepare fresh mobile phase regularly.[11]

  • Column Issues:

    • Insufficient Equilibration: The analytical column needs to be fully equilibrated with the initial mobile phase conditions before starting the sequence. Insufficient equilibration is a common cause of RT drift at the beginning of a run.

    • Column Contamination and Aging: Over time, the column can become contaminated with strongly retained matrix components, which can alter its chemistry and affect retention.[7] As a column ages, its performance will naturally decline, which can also manifest as RT shifts.

  • Hardware Issues:

    • Temperature Fluctuations: Column temperature has a direct effect on retention. A stable column oven temperature is necessary for reproducible chromatography. Poor peak shape can sometimes result from temperature fluctuations.[7]

    • Pump Performance: Inconsistent solvent delivery from the LC pump will lead to unstable retention times. This can be caused by air bubbles, worn pump seals, or check valve failures.[7]

Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing the root cause of poor precision.

G cluster_lc cluster_ms cluster_method Problem Poor Precision (%RSD > 15%) LC_System LC System Check Problem->LC_System MS_System MS System Check Problem->MS_System Method_Sample Method & Sample Check Problem->Method_Sample LC1 Retention Time Drift? LC_System->LC1 LC2 Inconsistent Peak Area? LC_System->LC2 LC3 High System Pressure? LC_System->LC3 LC4 Carryover Observed? LC_System->LC4 MS1 Low Signal Intensity? MS_System->MS1 MS2 High Baseline Noise? MS_System->MS2 M1 Analyte Degradation? Method_Sample->M1 M2 Matrix Effects? Method_Sample->M2 M3 Inconsistent Recovery? Method_Sample->M3 LCa LCa LC1->LCa Check Mobile Phase & Column Equilibration LCb LCb LC2->LCb Check for Leaks & Autosampler Precision LCc LCc LC3->LCc Check for Blockages & Clean/Replace Filters LCd LCd LC4->LCd Optimize Needle Wash & Injection Sequence MSa MSa MS1->MSa Clean Ion Source & Check MS Tuning MSb MSb MS2->MSb Check for Contamination in Solvents or Gas Ma Ma M1->Ma Assess Sample Stability (Freeze-Thaw, Benchtop) Mb Mb M2->Mb Improve Sample Cleanup & Chromatographic Separation Mc Mc M3->Mc Re-optimize & Validate Extraction Procedure

Caption: A flowchart for troubleshooting poor analytical precision.

Frequently Asked Questions (FAQs)

Q: What is this compound and what is its primary use?

A: 25-Desacetyl rifampicin is an active metabolite of the antibiotic drug rifampicin.[12] The "-d4" designation indicates that the molecule has been chemically modified to replace four hydrogen atoms with deuterium (B1214612) atoms. This creates a stable isotope-labeled version of the molecule, which is primarily used as an internal standard (IS) in quantitative bioanalysis by LC-MS/MS.[13] Its purpose is to mimic the analytical behavior of the non-labeled analyte (25-Desacetyl rifampicin) to correct for variability during sample preparation and analysis.[6]

Q: What are the key validation parameters I should assess for a bioanalytical method involving this compound?

A: A bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[14] Key parameters include selectivity, calibration range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), recovery, matrix effects, and stability under various conditions (freeze-thaw, autosampler, bench-top).[14][15]

Q: What kind of sample preparation methods are typically used for rifampicin and its metabolites?

A: The choice of sample preparation depends on the complexity of the biological matrix (e.g., plasma, urine, whole blood).[4] Common techniques include:

  • Protein Precipitation (PP): A simple and fast method where an organic solvent like methanol (B129727) or acetonitrile (B52724) is added to the sample to precipitate proteins.[1][16]

  • Liquid-Liquid Extraction (LLE): A technique that separates the analyte from the matrix based on its solubility in two immiscible liquids.[17]

  • Solid-Phase Extraction (SPE): A highly effective but more complex method that provides a cleaner extract by using a solid sorbent to isolate the analyte.[5]

Data Presentation: Typical Method Parameters

The following tables summarize typical starting parameters for an LC-MS/MS method for the analysis of rifampicin and its metabolites. These should be optimized for your specific instrumentation and application.

Table 1: Example Liquid Chromatography (LC) Parameters

ParameterTypical Value
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, <3 µm)[18]
Mobile Phase A 0.1% Formic Acid in Water or 5-10mM Ammonium (B1175870) Acetate[16][18]
Mobile Phase B Acetonitrile or Methanol[17][18]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL[16][17]
Column Temperature 30 - 40 °C
Gradient Gradient elution is typical, starting with high aqueous phase and ramping up the organic phase.

Table 2: Example Mass Spectrometry (MS) and Validation Parameters

ParameterTypical Value / Guideline
Ionization Mode Electrospray Ionization, Positive (ESI+)[14]
Acquisition Mode Multiple Reaction Monitoring (MRM)[14]
Example MRM Transition (Rifampicin) Q1: 823.7 m/z → Q3: 791.8 m/z[16]
Intra- & Inter-day Precision (%CV) Must be ≤15% (≤20% at LLOQ)[15][19]
Intra- & Inter-day Accuracy (%Bias) Must be within ±15% (±20% at LLOQ)[15][19]
Linearity (r²) ≥0.99[18]
Experimental Protocols

Protocol: Quantitative Analysis of 25-Desacetyl rifampicin in Human Plasma via Protein Precipitation and LC-MS/MS

This protocol provides a general methodology. Specific parameters must be optimized and the method fully validated according to regulatory guidelines.

1. Materials and Reagents

  • Blank human plasma (with appropriate anticoagulant, e.g., EDTA)

  • 25-Desacetyl rifampicin analytical standard

  • This compound (Internal Standard)

  • LC-MS grade acetonitrile or methanol

  • LC-MS grade water

  • LC-MS grade formic acid or ammonium acetate

2. Preparation of Standards and Quality Controls (QCs)

  • Prepare a primary stock solution of 25-Desacetyl rifampicin and a separate stock of this compound (IS) in a suitable organic solvent (e.g., methanol).

  • From the primary stock, create a series of working standard solutions through serial dilution.

  • Spike blank plasma with the working standard solutions to create calibration curve standards (e.g., 8-10 non-zero levels).

  • Separately, spike blank plasma to create QC samples at a minimum of three concentration levels: low, medium, and high.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of study samples, calibration standards, or QC samples into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution to each tube (except for double blanks) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.[16]

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[17]

  • Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, then reconstitute in mobile phase A.[17] Otherwise, inject directly or after dilution with the aqueous mobile phase.

4. LC-MS/MS Analysis

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Set up the analytical sequence, including blank injections, calibration standards, QCs, and unknown samples.

  • Inject 5 µL of the prepared sample onto the LC-MS/MS system.

  • Acquire data using the pre-defined MRM transitions for the analyte and internal standard.

5. Data Processing

  • Integrate the chromatographic peaks for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / IS peak area).

  • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Quantify the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

  • Assess the run for acceptance based on the performance of the calibration standards and QCs, ensuring they meet the pre-defined criteria for accuracy and precision.[20]

References

Optimizing internal standard concentration for rifampicin analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for rifampicin (B610482) analysis. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in optimizing the internal standard (IS) concentration for rifampicin analysis?

A1: The most critical first step is selecting an appropriate internal standard. The ideal IS should be structurally similar to rifampicin to mimic its behavior during sample preparation and analysis, but with a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. Isotopically labeled rifampicin, such as rifampicin-d3 (B1140610) or rifampicin-d8, is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects.[1][2][3][4]

Q2: How do I determine the optimal concentration for my chosen internal standard?

A2: The optimal IS concentration should produce a stable and reproducible signal that is within the linear range of the detector and comparable to the expected analyte response in the middle of the calibration curve. A common approach is to prepare a series of dilutions of the IS and spike them into blank matrix samples. The concentration that provides a consistent and robust signal without causing detector saturation is typically chosen. For example, in one study, a working solution of phenacetin (B1679774) as an IS was prepared at a final concentration of 0.5 μg/mL.[5]

Q3: What are common causes of high variability in the internal standard signal?

A3: High variability in the IS signal can be caused by several factors:

  • Inconsistent sample preparation: Errors in pipetting or dilution during the spiking of the IS into samples.

  • Matrix effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix.[6][7]

  • Instrument instability: Fluctuations in the mass spectrometer's performance.

  • Degradation of the IS: Instability of the internal standard during sample storage or processing.

Q4: How can I mitigate matrix effects in my rifampicin analysis?

A4: To mitigate matrix effects, consider the following strategies:

  • Use an isotopically labeled internal standard: This is the most effective way to compensate for matrix effects as the IS will be affected in the same way as the analyte.[1][2]

  • Optimize sample preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering matrix components.

  • Chromatographic separation: Improve the chromatographic method to separate rifampicin and the IS from co-eluting matrix components.[8]

  • Matrix-matched calibration curves: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for Rifampicin and/or Internal Standard
  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: Rifampicin is an amphoteric molecule. Ensure the mobile phase pH is optimized for good peak shape. A slightly acidic mobile phase (e.g., using formic acid or ammonium (B1175870) formate) is often used.[1][9]

  • Possible Cause 2: Column degradation.

    • Solution: Check the column's performance with a standard solution. If performance has deteriorated, replace the column.

  • Possible Cause 3: Secondary interactions with the stationary phase.

    • Solution: Consider using a column with a different stationary phase chemistry or adding a competing agent to the mobile phase.

Issue 2: Inconsistent or Low Recovery of Rifampicin and Internal Standard
  • Possible Cause 1: Inefficient extraction method.

    • Solution: Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). For protein precipitation, test different organic solvents (e.g., acetonitrile (B52724), methanol).[10] For liquid-liquid extraction, optimize the solvent and pH.

  • Possible Cause 2: Analyte/IS degradation.

    • Solution: Rifampicin is known to be unstable under certain conditions. Minimize sample processing time and keep samples at a low temperature.[11] Consider adding antioxidants like ascorbic acid during sample preparation.[12]

  • Possible Cause 3: Adsorption to labware.

    • Solution: Use low-adsorption tubes and pipette tips. Silanized glassware can also be beneficial.

Issue 3: Carryover of Rifampicin in Blank Injections
  • Possible Cause 1: Contamination of the autosampler or injection port.

    • Solution: Implement a rigorous wash protocol for the autosampler needle and injection port between samples. Use a strong organic solvent or a mixture of solvents for the wash. One study reported that a mobile phase containing 1% formic acid was used to reduce carryover.[13]

  • Possible Cause 2: Adsorption onto the analytical column.

    • Solution: Use a guard column and replace it regularly. A longer column wash with a high-organic mobile phase at the end of each run can also help.

Quantitative Data Summary

Table 1: Examples of Internal Standards and Their Concentrations in Rifampicin Analysis

Internal StandardConcentrationMatrixAnalytical MethodReference
Phenacetin0.5 µg/mLPlasmaLC-MS[5]
Rifampicin-d8Not specifiedPlasmaLC-MS/MS[1]
Roxithromycin (B50055)1000 µg/mLPlasmaLC-MS/MS[10]
Rifampicin-d30.05 µg/mLPlasmaUPLC-MS/MS[2]
HydrochlorothiazideNot specifiedPlasmaHPLC[14]
Rifapentine250 ng/mLPlasma, CSFLC-MS/MS[9]

Table 2: Reported Linearity and Recovery Data for Rifampicin Analysis

Linearity Range (ng/mL)Mean Extraction Recovery of RifampicinMean Extraction Recovery of ISAnalytical MethodReference
5.021 - 1008.31548.65% - 55.15%60.22% (Phenacetin)LC-MS[5]
5 - 40000 µg/L~92%Not specified (Rifampicin-d8)LC-MS/MS[1]
0.3 - 25 µg/mL95%90% (Hydrochlorothiazide)HPLC[14]
25 - 6400Not specifiedNot specified (Rifapentine)LC-MS/MS[9]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., roxithromycin at 1000 µg/mL).[10]

  • Vortex the mixture for 30 seconds.

  • Add 400 µL of cold acetonitrile to precipitate the proteins.[10]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effect
  • Set A: Prepare a standard solution of rifampicin and the internal standard in the mobile phase.

  • Set B: Extract blank plasma from at least six different sources. Spike the extracted blank matrix with the same concentrations of rifampicin and internal standard as in Set A.

  • Set C: Spike blank plasma with rifampicin and the internal standard at the same concentrations as in Set A and then perform the extraction.

  • Calculate the matrix effect (ME) and recovery (RE) using the following formulas:

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100[1]

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100[1]

  • An IS-normalized matrix factor can also be calculated by dividing the analyte's matrix factor by the IS's matrix factor. The relative standard deviation (RSD) of the IS-normalized matrix factor should ideally be less than 15%.[2]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Spike with Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Rifampicin Calibration->Quantification

Caption: A typical experimental workflow for rifampicin analysis.

Troubleshooting_Logic Problem Inconsistent IS Response SamplePrep Sample Preparation Issues? Problem->SamplePrep MatrixEffects Matrix Effects? Problem->MatrixEffects Instrument Instrument Instability? Problem->Instrument Sol_Pipetting Verify Pipetting & Dilutions SamplePrep->Sol_Pipetting Yes Sol_Mixing Ensure Thorough Mixing SamplePrep->Sol_Mixing Yes Sol_Recovery Optimize Extraction SamplePrep->Sol_Recovery Yes Sol_Chroma Improve Chromatography MatrixEffects->Sol_Chroma Yes Sol_Cleanup Enhance Sample Cleanup MatrixEffects->Sol_Cleanup Yes Sol_IsotopeIS Use Isotopically Labeled IS MatrixEffects->Sol_IsotopeIS Yes Sol_Performance Check Instrument Performance Instrument->Sol_Performance Yes Sol_Maintenance Perform Maintenance Instrument->Sol_Maintenance Yes

Caption: A logical approach to troubleshooting inconsistent internal standard response.

References

Technical Support Center: Minimizing Matrix Effects with 25-Desacetyl rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and minimizing matrix effects when using 25-Desacetyl rifampicin-d4 (B12419889) as an internal standard in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, such as plasma, urine, or tissue homogenates.[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[3][4][5] Common interfering substances in biological matrices include phospholipids, salts, lipids, and proteins.[1][6]

Q2: How does 25-Desacetyl rifampicin-d4 help minimize matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard (IS). SIL internal standards are considered the "gold standard" for compensating for matrix effects in quantitative bioanalysis.[1][4] Because this compound is chemically and structurally almost identical to the analyte (e.g., 25-Desacetyl rifampicin (B610482) or structurally similar compounds like Rifampicin), it is expected to have very similar chromatographic behavior and experience the same degree of ionization suppression or enhancement.[7] By adding a known concentration of the IS to all samples, calibrators, and quality controls, quantification is based on the ratio of the analyte's peak area to the IS's peak area.[8] This ratiometric calculation normalizes variations in signal intensity caused by matrix effects, leading to more accurate and precise results.[1][9]

Q3: When should I add the this compound internal standard to my samples?

A3: The internal standard should be added to all samples, including calibrators and quality controls, as early as possible in the sample preparation workflow.[8][10] Adding the IS before any extraction or clean-up steps helps to correct for variability and potential analyte loss during the entire sample preparation process, in addition to mitigating analytical and instrumental variations.[4][8]

Troubleshooting Guide

This section addresses common issues encountered when using this compound to correct for matrix effects.

Q4: My results are imprecise or inaccurate despite using a SIL internal standard. What is the likely cause?

A4: The most common reason for inaccurate results when using a SIL internal standard is differential matrix effects . This occurs when the analyte and the internal standard are affected differently by the matrix.[1] A primary cause is a slight chromatographic separation between the two compounds, often due to the "deuterium isotope effect," which can alter the lipophilicity and retention time of the deuterated standard. If the analyte and IS elute into regions with varying degrees of ion suppression, the analyte/IS ratio will not be constant, leading to inaccurate quantification.

Q5: How can I troubleshoot poor reproducibility of the analyte / this compound ratio?

A5: Poor reproducibility can stem from several factors. The following workflow can help diagnose and resolve the issue.

cluster_Start Start: Poor Analyte/IS Ratio Reproducibility cluster_Investigation Investigation Steps cluster_Solutions Potential Solutions start High CV% in QC Samples check_is Check IS Response Variability start->check_is check_coelution Confirm Analyte & IS Co-elution check_is->check_coelution IS response is consistent sol_is Review Pipetting Technique Calibrate Pipettes check_is->sol_is IS response is sporadic/drifting check_extraction Evaluate Extraction Recovery check_coelution->check_extraction Co-elution confirmed sol_chrom Modify Chromatographic Method: - Adjust Gradient - Change Temperature - Alter Mobile Phase check_coelution->sol_chrom Separation observed check_purity Verify IS Purity check_extraction->check_purity Recovery is consistent sol_extraction Optimize Extraction Procedure: - Consistent Solvent Volumes - Uniform Mixing/Vortexing check_extraction->sol_extraction Recovery is inconsistent sol_purity Quantify Unlabeled Analyte in IS Adjust for Contribution if >5% of LLOQ check_purity->sol_purity

Caption: Troubleshooting workflow for poor analyte/internal standard ratio.

Step-by-Step Troubleshooting:

  • Assess Internal Standard Response: Examine the peak area of this compound across all samples in a run.[9]

    • Sporadic or Drifting Response: This may indicate inconsistent pipetting, instrument instability, or degradation of the IS in processed samples.[4] Review your pipetting technique, ensure pipette calibration, and check instrument stability.[4]

  • Confirm Co-elution: A slight difference in retention time between the analyte and the SIL-IS can lead to differential matrix effects.[4]

    • Action: Inject a solution containing both the analyte and this compound. Overlay their chromatograms to verify that retention times are identical.[1]

    • Solution if Separated: Modify the chromatographic conditions (e.g., adjust the mobile phase gradient, change the column temperature) to achieve co-elution.[1][7]

  • Evaluate Extraction Recovery: Inconsistent recovery of the analyte versus the IS can affect results.

    • Action: Perform a recovery experiment as detailed in the protocols section to ensure the extraction process is robust and consistent.[4]

    • Solution: Re-evaluate and optimize the extraction procedure. Ensure consistent solvent volumes, pH, and mixing times.[4]

  • Verify IS Purity: The presence of unlabeled analyte in the SIL internal standard can artificially inflate the measured concentration of the analyte, especially at the lower limit of quantification (LLOQ).[11]

    • Action: Analyze the IS solution alone to check for the presence of the unlabeled analyte.

    • Guideline: The response of the unlabeled analyte from the IS solution should be less than 5% of the analyte's response at the LLOQ.[11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol is used to quantitatively determine the extent of matrix effects and to evaluate how well this compound compensates for them.[1][4][12][13] The experiment involves preparing and analyzing three sets of samples.

cluster_Sets Sample Set Preparation cluster_Analysis Analysis & Calculation cluster_Interpretation Interpretation set_a Set A: Neat Solution Analyte + IS in clean solvent analysis Analyze all sets via LC-MS/MS set_a->analysis set_b Set B: Post-Extraction Spike Spike Analyte + IS into extracted blank matrix set_b->analysis set_c Set C: Pre-Extraction Spike Spike Analyte + IS into blank matrix before extraction set_c->analysis calc_mf Calculate Matrix Factor (MF) MF = Peak Area (Set B) / Peak Area (Set A) analysis->calc_mf calc_re Calculate Recovery (RE) RE = Peak Area (Set C) / Peak Area (Set B) analysis->calc_re calc_pe Calculate Process Efficiency (PE) PE = Peak Area (Set C) / Peak Area (Set A) analysis->calc_pe interp_mf MF < 1.0 -> Ion Suppression MF > 1.0 -> Ion Enhancement MF = 1.0 -> No Matrix Effect calc_mf->interp_mf interp_re RE indicates extraction efficiency calc_re->interp_re

Caption: Workflow for the quantitative assessment of matrix effects.

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare standards containing the analyte and this compound at low, medium, and high concentrations in a clean solvent (e.g., mobile phase).[1]

    • Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix (e.g., plasma). Process them using your established extraction procedure. After the final extraction step, spike the analyte and IS into the clean extracts at the same concentrations as in Set A.[1][4]

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the six lots of blank biological matrix before initiating the extraction process. Use the same concentrations as in Set A.[1][4]

  • Analyze Samples: Inject and analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate Key Metrics:

    • Matrix Factor (MF): MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • Recovery (RE): RE = (Mean Peak Area in Set C) / (Mean Peak Area in Set B)

    • Process Efficiency (PE): PE = (Mean Peak Area in Set C) / (Mean Peak Area in Set A) or PE = MF * RE

Data Interpretation:

  • An MF value < 1.0 indicates ion suppression, while a value > 1.0 indicates ion enhancement. An MF of 1.0 suggests no matrix effect.[4]

  • The Coefficient of Variation (CV%) of the IS-normalized matrix factor across the different matrix lots should ideally be <15% to demonstrate that the internal standard is effectively compensating for matrix variability.[14]

Data Presentation

Table 1: Example Data for Matrix Effect & Recovery Assessment

Analyte/ISConcentrationMean Peak Area (Set A)Mean Peak Area (Set B)Mean Peak Area (Set C)Recovery (RE)Matrix Factor (MF)Process Efficiency (PE)
Rifampicin Low QC150,000138,000125,58091.0%0.9283.7%
High QC1,500,0001,365,0001,255,80092.0%0.9183.7%
This compound (IS) Working Conc.500,000452,500416,30092.0%0.9183.3%

This table presents hypothetical data for illustrative purposes.

Table 2: Example LC-MS/MS Parameters for Rifampicin Analysis

ParameterSetting
LC Column Kinetex C18 (50 x 2.1 mm, 2.6 µm)[12][15]
Mobile Phase A 0.1% Formic Acid in Water[12][15]
Mobile Phase B Acetonitrile[12][15]
Flow Rate 0.4 mL/min
Injection Volume 1-10 µL[12][16]
Ionization Mode Positive Electrospray Ionization (ESI+)[12][15]
MRM Transition (Rifampicin) 823.4 → 163.1[12]
MRM Transition (IS) e.g., Rifampicin-d8: 831.4 → 163.1 (example)

Parameters are based on published methods and should be optimized for specific instrumentation and applications.[12][15]

References

Technical Support Center: Troubleshooting Signal Variability of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common issues related to signal variability of deuterated internal standards in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of signal variability when using a deuterated internal standard (IS)?

Signal variability in deuterated internal standards can stem from several factors, including:

  • Differential Matrix Effects: The most common issue is a slight chromatographic separation between the analyte and the deuterated IS due to the "deuterium isotope effect."[1][2] This can cause them to elute into regions with different concentrations of co-eluting matrix components, leading to varied ion suppression or enhancement.[2][3]

  • Inconsistent Matrix Effects: The composition of the sample matrix can vary between samples, causing inconsistent signal suppression.[3]

  • Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms on the internal standard can exchange with hydrogen atoms from the solvent or sample matrix, particularly if they are in labile positions (e.g., on -OH, -NH, or -SH groups).[1][4] This reduces the concentration of the deuterated standard.

  • Internal Standard Impurity: The deuterated internal standard may contain the unlabeled analyte as an impurity, which can contribute to the analyte's signal and cause a positive bias, especially at lower concentrations.[4][5]

  • Ion Source Contamination: Contamination in the ion source can lead to inconsistent signal intensity.[3]

  • In-source Instability: The deuterated internal standard might exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[6]

Q2: Shouldn't a deuterated internal standard automatically correct for matrix effects?

Ideally, a deuterated internal standard should co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction.[3][4] However, perfect correction is not always achieved. The "deuterium isotope effect" can cause a slight difference in retention time between the analyte and the internal standard.[1][6] If this separation occurs in a region of significant ion suppression, the two compounds will be affected differently, leading to inaccurate quantification.[1][2]

Q3: What is the "deuterium isotope effect" and how does it impact my results?

The deuterium isotope effect refers to the change in a molecule's physicochemical properties when hydrogen is replaced by the heavier deuterium isotope.[6] This can alter the molecule's lipophilicity, often leading to a slightly shorter retention time in reversed-phase chromatography.[2][6] This chromatographic separation can lead to differential matrix effects, where the analyte and internal standard are exposed to different levels of ion suppression or enhancement, compromising analytical accuracy.[2][6]

Q4: My internal standard signal is highly variable across a sample batch. What should I investigate first?

High variability in the internal standard signal across a batch often points to inconsistent matrix effects or issues with the LC-MS system.[3]

  • Evaluate Matrix Effects: Test different lots of your biological matrix (e.g., plasma) to assess the variability of signal suppression.[3]

  • Check for System Contamination: Ensure the ion source and mass spectrometer are clean, as contamination can lead to inconsistent signal.[3] Regular maintenance is crucial.

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

If you are experiencing poor precision and inaccurate results, it is often due to differential matrix effects or a lack of co-elution.

Troubleshooting Workflow

A Poor Precision & Inaccurate Quantification B Verify Co-elution: Overlay Chromatograms A->B C Is there a visible separation? B->C D Optimize Chromatography: - Modify gradient - Change column chemistry - Adjust temperature C->D Yes F Assess Matrix Effects (See Protocol 1) C->F No D->B E Consider Alternative IS: ¹³C or ¹⁵N labeled D->E I Problem Resolved E->I G Are matrix effects differential? F->G H Improve Sample Cleanup G->H Yes J Investigate Other Causes: - IS Purity (Protocol 3) - Isotopic Exchange (Protocol 2) G->J No H->I A Decreasing IS Response or Unexpected Analyte Signal Increase B Assess IS Stability (See Protocol 2) A->B C Isotopic Exchange Confirmed? B->C D Optimize Conditions: - Adjust pH - Lower Temperature - Change Solvent C->D Yes F Consider Other Issues C->F No E Select More Stable IS: (e.g., aromatic labeling) D->E G Stable Results D->G E->G A Positive Bias at Low Analyte Concentrations B Assess IS Purity (See Protocol 3) A->B C Analyze Blank + IS B->C D Is a Signal Detected for the Unlabeled Analyte? C->D E Compare Response to LLOQ Is Response > 20% of LLOQ? D->E Yes G Purity is Acceptable. Investigate Other Causes. D->G No F IS Purity is an Issue: - Source higher purity IS - Synthesize cleaner IS E->F Yes E->G No H Accurate Quantification F->H

References

Technical Support Center: Overcoming Ion Suppression in 25-Desacetyl Rifampicin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 25-Desacetyl rifampicin (B610482). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression in LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering step-by-step solutions to mitigate ion suppression and ensure accurate quantification of 25-Desacetyl rifampicin.

Question 1: I am observing poor sensitivity and inconsistent results for 25-Desacetyl rifampicin. Could this be due to ion suppression?

Answer: Yes, poor sensitivity, decreased analyte response, and high variability in results are classic indicators of ion suppression.[1][2][3] Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[2][3][4] Biological matrices like plasma and urine are complex and contain numerous endogenous substances such as phospholipids (B1166683), salts, and proteins that can cause significant ion suppression.[1][4]

To confirm if ion suppression is affecting your analysis, you can perform a post-column infusion experiment. This involves infusing a standard solution of 25-Desacetyl rifampicin directly into the mass spectrometer while injecting a blank matrix extract onto the LC system. A drop in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents.[1][2]

Question 2: What are the primary causes of ion suppression in the analysis of 25-Desacetyl rifampicin from biological samples?

Answer: The primary causes of ion suppression in bioanalysis are endogenous matrix components that are not adequately removed during sample preparation.[1][4] For 25-Desacetyl rifampicin analysis in matrices like plasma or urine, the main culprits include:

  • Phospholipids: These are abundant in plasma membranes and are notorious for causing ion suppression in reversed-phase chromatography.[1]

  • Salts and Buffers: High concentrations of salts from the sample or buffers used in sample preparation can compete with the analyte for ionization.[1][5]

  • Proteins and Peptides: Incomplete removal of proteins can lead to contamination of the ion source and suppression of the analyte signal.[1]

  • Other Endogenous Molecules: Various other small molecules present in biological fluids can co-elute with 25-Desacetyl rifampicin and interfere with its ionization.[6]

The following diagram illustrates the general workflow for identifying and addressing ion suppression.

cluster_0 Troubleshooting Workflow for Ion Suppression A Poor Sensitivity or Inconsistent Results B Perform Post-Column Infusion Experiment A->B C Ion Suppression Confirmed? B->C D Optimize Sample Preparation C->D Yes H No Significant Ion Suppression C->H No E Optimize Chromatographic Conditions D->E F Use Stable Isotope-Labeled Internal Standard E->F G Method Validation F->G I Investigate Other Potential Issues H->I

A flowchart outlining the steps to troubleshoot ion suppression.

Question 3: What sample preparation techniques are most effective at minimizing ion suppression for 25-Desacetyl rifampicin?

Answer: The choice of sample preparation method is critical for reducing matrix effects. While simple protein precipitation is fast, it may not be sufficient to remove all interfering components.[1][2] More rigorous techniques are often necessary.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing phospholipids and other interferences.[1][3] SPE cartridges with a suitable stationary phase can selectively retain 25-Desacetyl rifampicin while allowing matrix components to be washed away.

  • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract compared to protein precipitation by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances in the aqueous layer.[3][7]

  • Phospholipid Removal Plates: Specialized plates, such as the OSTRO® plate, are designed to specifically remove phospholipids from the sample extract, significantly reducing a major source of ion suppression.[8]

The following diagram outlines a typical solid-phase extraction workflow.

cluster_1 Solid-Phase Extraction (SPE) Workflow Condition Condition SPE Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash to Remove Interferences Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate and Reconstitute Elute->Evaporate Analyze LC-MS/MS Analysis Evaporate->Analyze

A diagram illustrating the key steps in a solid-phase extraction protocol.

Question 4: How can I optimize my chromatographic method to reduce ion suppression?

Answer: Chromatographic separation plays a key role in moving the analyte of interest away from co-eluting matrix components.[2]

  • Gradient Elution: Employing a gradient elution with a suitable organic modifier can help separate 25-Desacetyl rifampicin from early-eluting salts and late-eluting phospholipids.[9]

  • Column Chemistry: Using a column with a different selectivity (e.g., C18, Phenyl-Hexyl) can alter the retention of both the analyte and interfering compounds, potentially resolving them.

  • Diverter Valve: A diverter valve can be used to direct the flow from the column to waste during the initial and final stages of the run, preventing highly polar and non-polar interferences from entering the mass spectrometer.

Question 5: Can the use of an internal standard help overcome ion suppression?

Answer: Yes, the use of an appropriate internal standard (IS) is a highly effective strategy to compensate for ion suppression.[2][3] A stable isotope-labeled (SIL) internal standard of 25-Desacetyl rifampicin is the ideal choice. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. By calculating the peak area ratio of the analyte to the IS, the variability caused by matrix effects can be normalized.[10] Several studies have successfully used deuterated internal standards for rifampicin and its metabolites.[8]

Frequently Asked Questions (FAQs)

Q1: What are typical LC-MS/MS parameters for the analysis of 25-Desacetyl rifampicin?

A1: While specific parameters should be optimized for your instrument, here are some typical starting points based on published methods:

ParameterTypical Setting
Column C18 (e.g., Kinetex, Gemini)[9][11][12]
Mobile Phase A Water with 0.1% formic acid or 5-10 mM ammonium (B1175870) acetate/formate[8][9][12]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid[7][8][9]
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI) Positive[9][13]
MS/MS Transition Precursor and product ions for 25-Desacetyl rifampicin should be optimized. A reported transition is m/z 749.5 > 95.1.[8]

Q2: What are the acceptable ranges for recovery and matrix effect in bioanalytical method validation?

A2: According to regulatory guidelines (e.g., FDA), the recovery of the analyte does not need to be 100%, but it should be consistent and reproducible. The matrix effect is assessed by comparing the response of the analyte in a post-extraction spiked blank matrix to the response in a neat solution. The coefficient of variation (CV%) of the matrix factor across different lots of the biological matrix should typically be ≤15%.[14]

The table below summarizes recovery and matrix effect data from a study on rifampicin, which can serve as a reference.

AnalyteQuality Control LevelRecovery (%)Matrix Effect (CV%)
RifampicinLow49.62<5
RifampicinMedium48.65<5
RifampicinHigh55.15<5
Data adapted from a study on rifampicin analysis and may serve as a general guideline.[7][14]

Q3: Can changing the ionization source help in reducing ion suppression?

A3: While Electrospray Ionization (ESI) is commonly used, it is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[2] If you are experiencing significant ion suppression with ESI, testing APCI could be a viable option, depending on the chemical properties of 25-Desacetyl rifampicin and its suitability for this ionization technique.

Q4: My calibration curves are linear in solvent, but not in the matrix. Is this related to ion suppression?

A4: Yes, this is a strong indication of a matrix effect. The co-eluting matrix components can disproportionately suppress the ionization of the analyte at different concentrations, leading to non-linearity. Using matrix-matched calibrants (preparing your calibration standards in the same blank biological matrix as your samples) can help to mitigate this issue.[3]

The logical relationship for addressing calibration issues is depicted below.

cluster_2 Addressing Calibration Curve Non-Linearity Start Non-Linear Calibration Curve in Matrix Check_IS Using Stable Isotope-Labeled Internal Standard? Start->Check_IS Implement_IS Implement SIL-IS Check_IS->Implement_IS No Matrix_Matched Use Matrix-Matched Calibrants Check_IS->Matrix_Matched Yes Implement_IS->Matrix_Matched Re_evaluate Re-evaluate Linearity Matrix_Matched->Re_evaluate Optimize Further Optimize Sample Prep & LC Re_evaluate->Optimize Still Non-Linear

A decision-making diagram for troubleshooting non-linear calibration curves.

References

Technical Support Center: Optimizing 25-Desacetyl Rifampicin-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of 25-Desacetyl rifampicin-d4 (B12419889) during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide: Improving Peak Shape

Poor peak shape, often characterized by tailing or fronting, can compromise the accuracy and precision of quantification. This guide addresses common issues encountered during the HPLC analysis of 25-Desacetyl rifampicin-d4 and provides systematic solutions.

Question: My this compound peak is tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing is a common issue in HPLC and can arise from several factors. The primary cause is often secondary interactions between the analyte and the stationary phase.[1] Here’s a step-by-step approach to troubleshoot and resolve peak tailing for this compound:

1. Assess Mobile Phase pH and Buffer:

  • Problem: The mobile phase pH can significantly influence the ionization state of this compound and the silica (B1680970) surface of the column. Operating near the analyte's pKa can lead to inconsistent peak shapes.[1] Additionally, interactions with ionized residual silanol (B1196071) groups on the silica packing are a major cause of tailing for basic compounds.[2]

  • Solution:

    • Adjust the mobile phase pH. For rifampicin (B610482) and its metabolites, a pH around 4.0 has been shown to provide good stability.[3] A study successfully used a mobile phase with a phosphate (B84403) buffer at pH 5.2 for 25-Desacetyl rifampicin analysis.[4]

    • Incorporate or increase the concentration of a suitable buffer to maintain a stable pH and mask silanol interactions.[1] Phosphate buffers are commonly used.[4][5][6]

    • For basic compounds, reducing the mobile phase pH can help minimize interactions with silanols.[7]

2. Evaluate the HPLC Column:

  • Problem: The column itself can be a source of peak tailing due to stationary phase incompatibility, degradation of the packed bed, or the presence of active silanol groups.[1][8]

  • Solution:

    • Use an End-Capped Column: Employ a highly deactivated, end-capped column to reduce the number of free silanol groups available for secondary interactions.[1] Columns like ZORBAX Eclipse Plus C8 are designed to provide excellent peak shape for basic compounds.[9]

    • Consider a Different Stationary Phase: While C18 columns are common, a C8 column might offer different selectivity and improved peak shape.[9]

    • Check for Column Contamination or Voids: If all peaks in the chromatogram are tailing, the issue might be a blocked column frit or a void at the column inlet.[10] Backflushing the column or replacing the guard column can often resolve this.[2][10]

3. Optimize Sample and Injection Parameters:

  • Problem: Injecting too much sample (column overload) or using a sample solvent that is too strong can lead to peak distortion.[1][11][12]

  • Solution:

    • Reduce Sample Concentration: Dilute the sample and reinject to see if the peak shape improves.[1]

    • Match Sample Solvent to Mobile Phase: Ideally, the sample solvent should be weaker than or the same as the mobile phase to ensure proper focusing of the analyte at the head of the column.[8][13]

Troubleshooting Workflow Diagram

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_column_frit Check for blocked column frit or void check_all_peaks->check_column_frit Yes check_mobile_phase Evaluate Mobile Phase check_all_peaks->check_mobile_phase No all_peaks_yes Yes backflush_column Backflush or replace column/ guard column check_column_frit->backflush_column end Improved Peak Shape backflush_column->end all_peaks_no No adjust_ph Adjust pH (e.g., to ~4.0-5.2) and/or buffer concentration check_mobile_phase->adjust_ph check_column_type Evaluate Column adjust_ph->check_column_type use_endcapped Use end-capped C8 or C18 column check_column_type->use_endcapped check_sample Check Sample Parameters use_endcapped->check_sample reduce_concentration Reduce sample concentration and match solvent to mobile phase check_sample->reduce_concentration reduce_concentration->end

Caption: Troubleshooting workflow for addressing peak tailing of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: Based on published methods, a good starting point would be a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and a phosphate buffer at a pH between 4.0 and 5.5.[3][4]

Q2: How does mobile phase pH affect the analysis of this compound?

A2: The pH of the mobile phase can impact the ionization of this compound, which in turn affects its retention and peak shape.[14] Rifampicin itself is most stable around pH 4.0 and degrades in highly acidic conditions.[3] Therefore, maintaining a controlled, mildly acidic pH is crucial for reproducible results.

Q3: Can I use a gradient elution for the analysis?

A3: Yes, a gradient elution can be effective for separating this compound from rifampicin and other potential impurities or metabolites. A gradient using water and methanol or acetonitrile is a common approach.[15][16]

Q4: What is the typical retention time for this compound?

A4: The retention time will vary depending on the specific method parameters (column, mobile phase, flow rate, etc.). In one reported method using a C18 column with methanol and a phosphate buffer (pH 5.2) at a flow rate of 0.8 mL/min, the retention time was approximately 3.0 minutes.[4] Another method using a C18 column with a water/methanol gradient reported a retention time of about 8.25 minutes.[15]

Q5: What should I do if I observe split peaks?

A5: Split peaks can be caused by a contaminated guard column, a partially blocked frit, or an injection solvent that is much stronger than the mobile phase.[7][12] Start by replacing the guard column and ensuring your sample is dissolved in a solvent similar to or weaker than the mobile phase.[7]

Experimental Protocols

Below are examples of HPLC methodologies that have been successfully used for the analysis of 25-Desacetyl rifampicin.

Method 1: Isocratic HPLC Analysis

This method was developed for the analysis of 25-Desacetyl rifampicin in human urine.[4]

ParameterCondition
Column Agilent Eclipse XDB-C18
Mobile Phase 65:35 (v/v) Methanol : 0.01 M Sodium Phosphate Buffer
pH 5.2
Flow Rate 0.8 mL/min
Detection 254 nm
Retention Time ~3.016 minutes

Method 2: Gradient HPLC Analysis

This method was developed for the simultaneous determination of rifampicin and 25-O-desacetyl rifampicin.[15]

ParameterCondition
Column Phenomenex Luna C-18
Mobile Phase Gradient elution with water and methanol
Detection 254 nm (Photodiode Array Detector)
Retention Time ~8.25 minutes

Logical Relationship Diagram for Method Development

G cluster_analyte Analyte Properties cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_output Desired Outcome analyte This compound (Basic properties) column_choice Reversed-Phase (C18 or C8) analyte->column_choice influences ph_control pH Control (~4.0-5.5) analyte->ph_control influences endcapping End-capped column_choice->endcapping organic_modifier Organic Modifier (Methanol or Acetonitrile) column_choice->organic_modifier requires good_peak_shape Symmetrical Peak Shape endcapping->good_peak_shape improves organic_modifier->good_peak_shape affects aqueous_phase Aqueous Phase (Buffered) aqueous_phase->ph_control ph_control->good_peak_shape achieves

Caption: Key considerations for HPLC method development for this compound.

References

Deuterium exchange issues with 25-Desacetyl rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 25-Desacetyl rifampicin-d4 (B12419889). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on potential issues related to deuterium (B1214612) exchange during its use as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is 25-Desacetyl rifampicin-d4 and what is its primary application?

A1: this compound is a stable isotope-labeled version of 25-Desacetyl rifampicin (B610482), where four hydrogen atoms have been replaced by deuterium atoms. Its primary application is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] The use of a deuterated internal standard is considered a best practice as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability and improving the accuracy and precision of quantification.[3]

Q2: Where are the deuterium labels located on this compound?

A2: The four deuterium atoms in this compound are located on the piperazine (B1678402) ring. This placement is generally considered to be on a stable part of the molecule, away from sites that are prone to easy hydrogen-deuterium exchange, such as hydroxyl (-OH) or amino (-NH) groups.[4]

Q3: What is deuterium back-exchange and why is it a concern?

A3: Deuterium back-exchange is an undesirable process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or sample matrix.[1] This can lead to a decrease in the signal of the deuterated internal standard and a potential increase in the signal of the unlabeled analyte, ultimately compromising the accuracy of the quantitative results.[1]

Q4: Is this compound susceptible to deuterium back-exchange?

A4: While the deuterium labels on the piperazine ring are in a relatively stable position, no deuterated compound is completely immune to back-exchange under certain conditions. The stability is highly dependent on the experimental parameters, particularly pH, temperature, and the composition of the solvents used in your analytical workflow.[5] Protic solvents like water and methanol (B129727) can facilitate this exchange.[1]

Q5: I am observing a slight shift in the retention time of this compound compared to the unlabeled analyte. Is this normal?

A5: Yes, a small and consistent shift in retention time between a deuterated compound and its unlabeled counterpart is a known phenomenon called the "chromatographic isotope effect".[1] In reversed-phase chromatography, deuterated compounds often elute slightly earlier. This is generally not a problem as long as the peak shapes are good and the integration is accurate. However, significant separation could be a concern if it leads to differential matrix effects.[1]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Decreasing internal standard signal and/or increasing analyte signal over time in prepared samples.
  • Potential Cause: Deuterium back-exchange.

  • Troubleshooting Steps:

    • Conduct a Stability Test: Perform an experiment to confirm if back-exchange is occurring under your specific autosampler and mobile phase conditions. A detailed protocol is provided below.

    • Modify Mobile Phase pH: Hydrogen-deuterium exchange is pH-dependent. If your current mobile phase is acidic or basic, consider adjusting it to a more neutral pH, if compatible with your chromatography.

    • Use Aprotic Solvents: For sample preparation and reconstitution, prioritize the use of aprotic solvents (e.g., acetonitrile, ethyl acetate) over protic solvents (e.g., water, methanol) where possible.[1]

    • Control Temperature: Keep samples cool in the autosampler to minimize the rate of exchange, as the process is temperature-dependent.[5]

Issue 2: Inconsistent internal standard response across a batch of samples.
  • Potential Cause: Differential matrix effects due to chromatographic separation of the analyte and internal standard.

  • Troubleshooting Steps:

    • Assess Co-elution: Carefully examine the chromatograms to determine the extent of separation between 25-Desacetyl rifampicin and its d4-labeled internal standard.

    • Optimize Chromatography: If the separation is significant, try to improve co-elution by:

      • Adjusting the mobile phase gradient.

      • Modifying the organic solvent composition.

      • Trying a column with different selectivity.

    • Evaluate Matrix Effects: Perform a post-extraction addition experiment to compare the signal of the analyte and internal standard in a neat solution versus in an extracted blank matrix. This will help determine if they are experiencing different levels of ion suppression or enhancement.

Quantitative Data on Deuterium Exchange

ConditionTemperature (°C)SolventIncubation Time (hours)Representative % Back-Exchange
A450:50 Acetonitrile:Water (pH 7)24< 1%
B2550:50 Acetonitrile:Water (pH 7)242-5%
C450:50 Acetonitrile:0.1% Formic Acid in Water (pH ~2.7)241-3%
D2550:50 Acetonitrile:0.1% Formic Acid in Water (pH ~2.7)245-10%
E450:50 Acetonitrile:0.1% Ammonium Hydroxide in Water (pH ~10)243-7%
F2550:50 Acetonitrile:0.1% Ammonium Hydroxide in Water (pH ~10)24>10%

Note: The rate of back-exchange is influenced by factors such as the specific pKa of the exchangeable protons and the composition of the matrix. The data above are hypothetical and intended to illustrate general trends.

Experimental Protocols

Protocol for Assessing Deuterium Back-Exchange Stability

Objective: To determine the stability of this compound and the extent of deuterium back-exchange in the analytical solutions over time.

Methodology:

  • Prepare two sets of solutions:

    • Solution A (Analyte + IS in Solvent): Prepare a solution containing a known concentration of 25-Desacetyl rifampicin and this compound in your final mobile phase or sample reconstitution solvent.

    • Solution B (IS only in Solvent): Prepare a solution containing only this compound at the same concentration as in Solution A, dissolved in the same solvent.

  • Initial Analysis (T=0): Inject both solutions into the LC-MS/MS system at the beginning of your analytical run and record the peak areas for both the analyte and the internal standard.

  • Incubation: Store aliquots of both solutions in the autosampler under the same conditions as your typical sample analysis.

  • Time-Point Analysis: Re-inject both solutions at regular intervals (e.g., 4, 8, 12, and 24 hours).

  • Data Analysis:

    • For Solution A: Calculate the peak area ratio of the analyte to the internal standard at each time point. A significant and consistent increase in this ratio over time suggests potential back-exchange.

    • For Solution B: Monitor the mass transition of the unlabeled 25-Desacetyl rifampicin. An increase in the signal for the unlabeled analyte over time is a direct indicator of deuterium back-exchange.[6]

Visualizations

G cluster_0 Troubleshooting Workflow for Deuterium Exchange start Observation: Decreasing IS Signal and/or Increasing Analyte Signal stability_test Perform Deuterium Back-Exchange Stability Test start->stability_test exchange_confirmed Is Back-Exchange Confirmed? stability_test->exchange_confirmed modify_conditions Modify Experimental Conditions exchange_confirmed->modify_conditions Yes no_exchange Investigate Other Causes (e.g., Matrix Effects) exchange_confirmed->no_exchange No re_evaluate Re-evaluate Stability modify_conditions->re_evaluate stable Proceed with Analysis re_evaluate->stable G cluster_0 Logical Relationship of Factors Affecting Deuterium Exchange cluster_1 Experimental Conditions cluster_2 Molecular Properties Deuterium_Exchange Deuterium Back-Exchange pH pH pH->Deuterium_Exchange Temperature Temperature Temperature->Deuterium_Exchange Solvent Solvent Composition (Protic vs. Aprotic) Solvent->Deuterium_Exchange Time Incubation Time Time->Deuterium_Exchange Label_Position Deuterium Label Position Label_Position->Deuterium_Exchange

References

Technical Support Center: Low Recovery of 25-Desacetyl rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of the internal standard, 25-Desacetyl rifampicin-d4 (B12419889), during sample extraction.

Troubleshooting Guide

Low or inconsistent recovery of an internal standard can compromise the accuracy and reliability of quantitative bioanalysis. This guide provides a systematic approach to identifying and resolving common issues leading to poor recovery of 25-Desacetyl rifampicin-d4.

Initial Assessment:

Before proceeding with in-depth troubleshooting, it is crucial to confirm the basics. Ensure that the this compound standard is not degraded and that all solutions have been prepared correctly. A sudden loss of signal for the internal standard across an entire batch of samples often points to a systemic issue rather than a problem with individual sample extractions.[1]

Q1: My recovery of this compound is consistently low. What are the potential causes related to the extraction method?

A1: Consistently low recovery is often linked to suboptimal extraction conditions. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have specific parameters that can significantly impact recovery.

Solid-Phase Extraction (SPE) Troubleshooting

For SPE, several factors can lead to poor recovery. These include issues with the sorbent, sample loading, washing, and elution steps.[2][3][4][5]

Potential Causes and Solutions for Low SPE Recovery:

Potential CauseRecommended Solution
Inappropriate Sorbent Chemistry The chemical properties of this compound (a metabolite of rifampicin) suggest that a reversed-phase (e.g., C18) or a polymeric sorbent would be appropriate. Ensure the chosen sorbent has a suitable retention mechanism.[2][6]
Breakthrough During Sample Loading The internal standard may not be retained on the sorbent. This can be caused by a high flow rate, a sample solvent that is too strong, or exceeding the sorbent's capacity.[2] Consider reducing the sample loading flow rate to approximately 1 mL/min.[7] If the sample is dissolved in a high-organic solvent, dilute it with an aqueous solution to ensure proper binding.[1]
Premature Elution During Washing The wash solvent may be too strong, causing the this compound to be washed away with interferences.[2] Use a weaker wash solvent. For reversed-phase SPE, this would involve decreasing the percentage of organic solvent in the wash solution.
Incomplete Elution The elution solvent may not be strong enough to desorb the internal standard from the sorbent.[2] Increase the strength or volume of the elution solvent. For reversed-phase SPE, this means increasing the proportion of organic solvent. Ensure the pH of the elution solvent is optimized; for rifampicin (B610482) and its metabolites, an alkaline pH has been shown to improve recovery.[8]
Sorbent Bed Drying Out For silica-based sorbents, allowing the bed to dry out before the final wash step can lead to reduced recoveries.[7] Ensure the sorbent bed remains conditioned throughout the loading and washing steps.
Liquid-Liquid Extraction (LLE) Troubleshooting

In LLE, the choice of solvent and the pH of the aqueous phase are critical for efficient extraction.

Potential Causes and Solutions for Low LLE Recovery:

Potential CauseRecommended Solution
Inappropriate Extraction Solvent The polarity of the extraction solvent may not be optimal for this compound. Match the polarity of the analyte with the extraction solvent.[9][10] For rifampicin and its metabolites, solvents like ethyl acetate (B1210297) have been used successfully.[11]
Incorrect pH of the Aqueous Phase The pH of the sample can keep the internal standard in an ionized state, making it less soluble in the organic extraction solvent.[2][12] For rifampicin, an alkaline pH (around 9) has been shown to improve extraction efficiency. Adjusting the pH of the aqueous sample to a more alkaline value may enhance the recovery of this compound.
Insufficient Phase Separation Inadequate mixing or centrifugation can lead to incomplete extraction. Ensure vigorous vortexing to maximize the surface area between the two phases and adequate centrifugation to achieve a clean separation.
"Salting Out" Effect For more polar analytes, adding a salt (e.g., sodium sulfate) to the aqueous phase can increase the partition coefficient and improve recovery into the organic solvent.[10]

Troubleshooting Workflow for Low Internal Standard Recovery

G cluster_start cluster_investigate Initial Investigation cluster_extraction Extraction Method Troubleshooting cluster_spe SPE Optimization cluster_lle LLE Optimization cluster_further Further Investigation cluster_end start Low Recovery of This compound check_is Check IS Integrity: - Degradation? - Correct Preparation? start->check_is systemic_issue Systemic Issue? (Low recovery in all samples) check_is->systemic_issue extraction_type Extraction Type? systemic_issue->extraction_type If not systemic spe Solid-Phase Extraction (SPE) extraction_type->spe SPE lle Liquid-Liquid Extraction (LLE) extraction_type->lle LLE spe_sorbent Check Sorbent Type (e.g., C18, Polymeric) spe->spe_sorbent lle_solvent Check Extraction Solvent (e.g., Ethyl Acetate) lle->lle_solvent spe_loading Optimize Loading: - Decrease flow rate - Weaken sample solvent spe_sorbent->spe_loading spe_wash Optimize Wash: - Use weaker solvent spe_loading->spe_wash spe_elution Optimize Elution: - Use stronger solvent - Adjust pH (alkaline) spe_wash->spe_elution matrix_effects Investigate Matrix Effects: - Ion Suppression/Enhancement spe_elution->matrix_effects lle_ph Optimize Aqueous pH (e.g., Alkaline, pH 9) lle_solvent->lle_ph lle_mixing Ensure Adequate Mixing & Separation lle_ph->lle_mixing lle_salt Consider 'Salting Out' lle_mixing->lle_salt lle_salt->matrix_effects isotope_effect Consider Deuterium Isotope Effect matrix_effects->isotope_effect end Recovery Improved isotope_effect->end

Caption: Troubleshooting workflow for low recovery of this compound.

Frequently Asked Questions (FAQs)

Q2: Could matrix effects be the cause of my low this compound recovery?

A2: Yes, matrix effects, such as ion suppression or enhancement, can significantly impact the signal of the internal standard in the mass spectrometer.[13] Co-eluting endogenous components from the sample matrix can interfere with the ionization of this compound.[13] To investigate this, you can compare the signal of the internal standard in a neat solution versus a post-extraction spiked blank matrix sample. A lower signal in the matrix sample indicates ion suppression.[13]

Q3: Can the deuterated internal standard have a different recovery than the non-deuterated analyte?

A3: Ideally, a deuterated internal standard should behave identically to its non-deuterated counterpart. However, the "deuterium isotope effect" can sometimes lead to slight differences in physicochemical properties, which may result in different extraction recoveries or chromatographic retention times.[2] While typically minor, this is a possibility to consider if all other troubleshooting steps have been exhausted.

Q4: My this compound recovery is highly variable between samples. What should I investigate?

A4: High variability in recovery often points to inconsistencies in the sample preparation process.[1] This could be due to inconsistent pipetting, variations in pH adjustment between samples, or incomplete mixing during extraction. Ensure that your sample preparation workflow is well-controlled and standardized for all samples.

Q5: What are the stability considerations for this compound during sample storage and processing?

A5: Rifampicin and its metabolites can be sensitive to pH, light, and temperature.[14] It is advisable to protect samples from light and store them at appropriate temperatures (e.g., -80°C for long-term storage). The stability of rifampicin is pH-dependent, with degradation occurring at very acidic or basic conditions.[14] During sample processing, minimize the time the analyte is exposed to harsh conditions.

Experimental Protocol: Protein Precipitation followed by Liquid-Liquid Extraction

This protocol is a general guideline and may require optimization for your specific matrix and analytical setup.

1. Sample Preparation: a. To 100 µL of plasma or serum sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution. b. Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube.

2. Liquid-Liquid Extraction: a. To the supernatant, add 50 µL of 1M ammonium (B1175870) hydroxide (B78521) to adjust the pH to approximately 9. b. Add 1 mL of ethyl acetate. c. Vortex for 2 minutes. d. Centrifuge at 3,000 x g for 5 minutes to separate the phases. e. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

3. Evaporation and Reconstitution: a. Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS analysis. c. Vortex for 30 seconds. d. Transfer to an autosampler vial for analysis.

Workflow for the Recommended Extraction Protocol

G cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_final Final Steps start 100 µL Plasma/Serum add_is Add 25 µL IS (this compound) start->add_is add_acn Add 300 µL ice-cold Acetonitrile add_is->add_acn vortex1 Vortex 1 min add_acn->vortex1 centrifuge1 Centrifuge 10,000 x g, 10 min, 4°C vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant adjust_ph Add 50 µL 1M NH4OH (Adjust pH to ~9) supernatant->adjust_ph add_etac Add 1 mL Ethyl Acetate adjust_ph->add_etac vortex2 Vortex 2 min add_etac->vortex2 centrifuge2 Centrifuge 3,000 x g, 5 min vortex2->centrifuge2 organic_layer Collect Organic Layer centrifuge2->organic_layer evaporate Evaporate to Dryness (Nitrogen, 40°C) organic_layer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex3 Vortex 30 sec reconstitute->vortex3 end Analyze by LC-MS vortex3->end

Caption: Experimental workflow for sample extraction.

References

Technical Support Center: Troubleshooting Calibrator and QC Sample Issues with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common issues encountered when using deuterated standards in calibrators and Quality Control (QC) samples for mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard (D-IS) in LC-MS analysis?

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1] Its main function is to act as an internal reference to correct for variations that can occur during sample preparation, extraction, and analysis.[1][2] Because the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss, matrix effects (ion suppression or enhancement), and instrument variability.[2][3] By adding a known amount of the D-IS to every sample, calibrator, and QC sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.[2]

Q2: What are the ideal characteristics of a deuterated internal standard?

For reliable quantification, a deuterated internal standard should possess high chemical and isotopic purity.[1] High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for accurate results.[1][4] It is also important that the deuterium labels are on stable positions of the molecule to minimize the risk of isotopic exchange with hydrogen from the surrounding solvent.[1][5]

Q3: Why is my deuterated internal standard showing a different retention time from the analyte?

This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect".[1][5] Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, which can cause a shift in retention time, with deuterated compounds often eluting slightly earlier in reverse-phase chromatography.[5] This can become a significant issue if it leads to differential matrix effects, where the analyte and the D-IS are exposed to different co-eluting matrix components, leading to varied ion suppression or enhancement.[1][5]

Q4: What is hydrogen-deuterium (H-D) exchange and why is it a problem?

Hydrogen-deuterium (H-D) exchange, or "back-exchange," is a chemical reaction where a deuterium atom on the internal standard is replaced by a hydrogen atom from the solvent (e.g., water, methanol).[6] This can compromise the isotopic purity of the standard, leading to a reduced signal for the deuterated internal standard and potentially an artificially increased signal for the unlabeled analyte, resulting in inaccurate quantification.[6][7] The stability of the deuterium label is critical for the standard to accurately correct for analytical variations.[6]

Q5: How can I minimize H-D exchange?

Several factors influence the rate of H-D exchange. To minimize it, consider the following:

  • pH: The rate of exchange is catalyzed by both acids and bases. Storing standards in neutral or slightly acidic conditions (around pH 2.5) is often recommended.[6]

  • Temperature: Higher temperatures accelerate H-D exchange.[6] Store stock solutions and samples at low temperatures (refrigerated or frozen) and avoid prolonged exposure to high temperatures, such as in an autosampler.[5][6]

  • Solvent: Protic solvents like water and methanol (B129727) can readily donate protons.[6] If possible, use aprotic solvents for storage and reconstitution.

  • Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or alpha to carbonyls are more susceptible to exchange.[1] Select standards with deuterium labels on stable positions, such as aromatic rings.[1]

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

Symptoms:

  • High variability (%RSD) in the peak areas of the internal standard across calibrators, QCs, and unknown samples.[8]

  • Inconsistent analyte/internal standard area ratios.[8]

  • Poor accuracy in QC samples.[2]

Possible Causes and Solutions:

Possible Cause Troubleshooting Action
Inconsistent Spiking of Internal Standard Inaccurate or imprecise pipetting is a common source of variability. Verify the calibration and proper functioning of your pipettes.[8]
Internal Standard Instability The deuterated standard may be degrading or undergoing H-D exchange in the sample matrix or during storage.[8] Conduct a stability assessment by analyzing the IS in the matrix over time.[5]
Differential Matrix Effects Even a slight chromatographic separation between the analyte and the D-IS can expose them to different co-eluting matrix components, causing differential ion suppression or enhancement.[2] It is a misconception that a deuterated standard will always correct for matrix effects.[2]
Impure Deuterated Standard The standard may contain unlabeled analyte, leading to an overestimation of the analyte concentration.[5] Use high-purity standards and verify the certificate of analysis.[8]
Issue 2: Drifting Internal Standard Signal

Symptoms:

  • A consistent increase or decrease in the internal standard peak area over the course of an analytical run.[4]

Possible Causes and Solutions:

Possible Cause Troubleshooting Action
Adsorption to Vials or Tubing The internal standard may adsorb to active sites within the LC system or on the surface of sample vials.[5] To mitigate this, passivate the system by making several injections of a high-concentration standard before running samples.[5] Consider using different vial materials.
H-D Exchange Over Time in Autosampler The temperature and solvent conditions in the autosampler can promote H-D exchange over the duration of a long analytical run.[4] Keep the autosampler temperature low and minimize the time samples spend in the autosampler before injection.[5]
LC System Contamination Contaminants can build up in the LC system, leading to signal drift. Flush the system with a strong solvent mixture.[8]
Ion Source Contamination The mass spectrometer's ion source can become contaminated over time, affecting ionisation efficiency. Clean the ion source according to the manufacturer's recommendations.[8]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibrators, and QC Samples

Objective: To accurately prepare stock solutions, calibration standards, and quality control samples for a quantitative LC-MS/MS assay.

Materials:

  • Analyte reference standard

  • Deuterated internal standard

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • Calibrated pipettes and analytical balance

  • Appropriate volumetric flasks and vials

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of the analyte and deuterated internal standard into separate volumetric flasks.

    • Dissolve the standards in an appropriate solvent to create concentrated stock solutions (e.g., 1 mg/mL). Ensure complete dissolution.

    • Store stock solutions at an appropriate temperature (typically -20°C or -80°C) in tightly sealed containers.[4]

  • Working Solution Preparation:

    • Prepare intermediate working solutions by diluting the stock solutions with a suitable solvent. These will be used to spike into the matrix for calibrators and QCs.

  • Calibrator and QC Sample Preparation:

    • Spike the appropriate matrix (e.g., plasma, urine) with known concentrations of the analyte working solutions to create a series of calibration standards covering the desired concentration range.

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same matrix.

    • Add a constant, known amount of the deuterated internal standard working solution to all calibrators, QC samples, and unknown samples.[9]

Protocol 2: Assessment of Deuterated Internal Standard Stability

Objective: To determine if the deuterated internal standard is stable under the intended analytical conditions.

Methodology:

  • Sample Preparation:

    • Prepare two sets of samples:

      • Set A (Solvent): Spike the deuterated internal standard into the sample reconstitution solvent.

      • Set B (Matrix): Spike the deuterated internal standard into the biological matrix (e.g., plasma).

    • Process the matrix samples (Set B) using your established extraction procedure.[1]

  • Time-Point Analysis:

    • Analyze the samples from both sets by LC-MS/MS at different time points (e.g., 0, 4, 8, 24 hours) while keeping them under the conditions of the autosampler.[1][6]

  • Data Analysis:

    • Monitor the peak area of the deuterated internal standard at each time point. A significant decrease in the peak area over time may indicate instability.

    • For samples in Set B, also monitor for any increase in the signal of the unlabeled analyte, which could indicate H-D exchange.[6]

Quantitative Data Summary

The stability of deuterated standards can be significantly influenced by pH and temperature. The following table summarizes the relative impact of these factors on H-D exchange.

FactorConditionRelative Rate of H-D ExchangeImplication for Stability
pH Acidic (e.g., pH < 2)IncreasedPotential for exchange, catalyzed by acid.[6]
Near Neutral (e.g., pH 7)ModerateGenerally stable, but can vary by compound.[6]
Basic (e.g., pH > 8)Significantly IncreasedHigh risk of exchange, catalyzed by base.[6]
Temperature 4°CLowRecommended for short-term storage.[6]
25°C (Room Temp)ModerateIncreased risk of exchange over time.[6]
40°CHighSignificant acceleration of exchange rate.[6]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inaccurate Quantitative Results start Start: Inaccurate or Imprecise Results check_is_precision Evaluate IS Peak Area Precision (%RSD) start->check_is_precision high_rsd High %RSD check_is_precision->high_rsd Yes low_rsd Low %RSD check_is_precision->low_rsd No verify_pipetting Verify Pipetting Accuracy and Precision high_rsd->verify_pipetting check_analyte_is_ratio Evaluate Analyte/IS Ratio Precision low_rsd->check_analyte_is_ratio assess_is_stability Assess IS Stability in Matrix (H-D Exchange, Degradation) verify_pipetting->assess_is_stability end_bad Re-evaluate Method assess_is_stability->end_bad high_ratio_rsd High Ratio %RSD check_analyte_is_ratio->high_ratio_rsd Yes low_ratio_rsd Low Ratio %RSD check_analyte_is_ratio->low_ratio_rsd No investigate_matrix_effects Investigate Differential Matrix Effects high_ratio_rsd->investigate_matrix_effects end_good Results Acceptable low_ratio_rsd->end_good check_coelution Verify Analyte and IS Co-elution investigate_matrix_effects->check_coelution check_purity Check IS Purity (Unlabeled Analyte Impurity) check_coelution->check_purity check_purity->end_bad

Caption: Troubleshooting workflow for inaccurate quantitative results.

Experimental_Workflow Experimental Workflow for Calibrator and QC Preparation prep_stocks Prepare Analyte and D-IS Stock Solutions (1 mg/mL) prep_working Prepare Intermediate Working Solutions prep_stocks->prep_working spike_calibrators Spike Matrix with Analyte Working Solutions to Create Calibration Curve prep_working->spike_calibrators spike_qcs Spike Matrix with Analyte Working Solutions to Create LQC, MQC, HQC prep_working->spike_qcs add_is Add Constant Amount of D-IS Working Solution to All Samples (Calibrators, QCs, Unknowns) spike_calibrators->add_is spike_qcs->add_is sample_extraction Perform Sample Extraction (e.g., Protein Precipitation, SPE) add_is->sample_extraction analysis LC-MS/MS Analysis sample_extraction->analysis

Caption: Workflow for preparing calibrators and QC samples.

References

Impact of co-eluting substances on 25-Desacetyl rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of co-eluting substances on the analysis of 25-Desacetyl rifampicin-d4 (B12419889).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix, such as salts, lipids, or metabolites.[1] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement).[1][2] These effects are a primary source of imprecision and inaccuracy in quantitative bioanalysis because they can vary between samples, leading to unreliable results.[1][3]

Q2: How is 25-Desacetyl rifampicin-d4 intended to mitigate matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because a SIL-IS is chemically and physically almost identical to the analyte (25-Desacetyl rifampicin), it is expected to co-elute during chromatography and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[1][4] By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[4]

Q3: What is the "isotope effect," and how can it impact results when using this compound?

A3: The "isotope effect" can cause a slight chromatographic separation between the analyte and its deuterated internal standard.[4] This happens because the replacement of hydrogen with deuterium (B1214612) can alter the molecule's lipophilicity.[2] If this separation occurs in a region of the chromatogram where ion suppression is variable, the analyte and the internal standard will experience different degrees of matrix effects, which can compromise the accuracy of quantification.[2][5] Complete co-elution is ideal for perfect matrix effect compensation.[6]

Q4: What are the common sources of co-eluting substances in bioanalysis?

A4: Co-eluting substances can be endogenous or exogenous. Endogenous components are naturally present in the biological matrix and include phospholipids, proteins, salts, and metabolites.[3] Phospholipids are a major contributor to matrix-induced ionization suppression. Exogenous components are introduced during sample collection or preparation, such as anticoagulants, dosing vehicles, stabilizers, or co-administered medications.[3][7]

Q5: Can the analyte itself or its metabolites suppress the signal of the deuterated internal standard?

A5: Yes. It has been observed that co-eluting analytes and their corresponding SIL internal standards can suppress each other's ionization, particularly when using Electrospray Ionization (ESI).[2][8] This is sometimes referred to as an "analyte effect."[9] Similarly, metabolites of the parent drug that co-elute can interfere with the analysis, especially if they are structurally similar and can generate the same precursor ions through in-source fragmentation.[10]

Troubleshooting Guide

Problem 1: High variability in the this compound (Internal Standard) response across different samples.

Possible Cause Recommended Solution
Inconsistent Sample Preparation Ensure the sample extraction procedure (e.g., protein precipitation, LLE, SPE) is consistent and reproducible for all samples. Inadequate cleanup can lead to variable matrix effects.[11]
Variable Matrix Effects Different lots of biological matrix (e.g., plasma) can exhibit different levels of ion suppression.[2] Evaluate matrix effects across multiple sources or lots as part of method validation.
Pipetting or Dilution Errors Verify the accuracy and precision of all pipetting and dilution steps. Ensure the internal standard is added at a consistent concentration to every sample before extraction.
Instability of the Analyte/IS Investigate the stability of 25-Desacetyl rifampicin (B610482) and its d4-IS in the biological matrix and during all sample handling and storage conditions.[12]

Problem 2: The analyte (25-Desacetyl rifampicin) and the internal standard (this compound) peaks are separating chromatographically.

Possible Cause Recommended Solution
Isotope Effect A slight separation due to the deuterium labeling is common.[4] While minor, consistent separation may be acceptable, complete co-elution is ideal.[6]
Chromatographic Conditions Modify the HPLC/UPLC method. Adjusting the mobile phase composition, gradient profile, or column temperature can help minimize the separation and promote co-elution.[5] Consider using a column with slightly lower resolution if it achieves complete peak overlap without compromising the separation from other interferences.[6]
Column Chemistry The choice of stationary phase can influence the separation. Experiment with different C18 columns or alternative chemistries (e.g., Phenyl-Hexyl) to find conditions that ensure co-elution.

Problem 3: Inaccurate quantification despite using a co-eluting deuterated internal standard.

Possible Cause Recommended Solution
Non-linear Response The detector response may be non-linear at high analyte concentrations, leading to a breakdown in the analyte-to-IS ratio accuracy. Ensure your calibration curve is constructed over the appropriate concentration range.[13]
Interference from Metabolites A co-eluting metabolite might be interfering with the analyte or IS signal. This is especially true for metabolites that can fragment to the same product ion. Optimize chromatography to separate the interfering metabolite.[10]
IS Isotopic Purity Ensure the deuterated standard has high isotopic purity (ideally ≥98%).[4] Low purity can contribute to the unlabeled analyte signal, causing an overestimation.
Analyte/IS Cross-talk Check for isotopic contributions between the analyte and IS channels in the mass spectrometer. Ensure the mass transitions are specific and there is no significant signal crossover.

Quantitative Data Summary

Table 1: Example LC-MS/MS Validation Parameters for Rifampicin and Metabolites

ParameterRifapentine (B610483)25-O-desacetyl rifapentineRifampicin
Linearity Range 2.00–2000 ng/mL4.00–2000 ng/mL5.02–1008 ng/mL
Intra-day Precision (%CV) 3.1% – 8.3%6.7% – 11.8%< 15%
Inter-day Precision (%CV) 3.1% – 8.3%6.7% – 11.8%< 15%
Intra-day Accuracy 97.4% – 100.6%96.4% – 106.3%85% - 115%
Inter-day Accuracy 97.4% – 100.6%96.4% – 106.3%85% - 115%
Recovery (%) Not SpecifiedNot Specified48.6% - 55.2%
Source(s)[14][14][15]
Note: This table presents example data from literature for related compounds to provide a general reference. Specific parameters for 25-Desacetyl rifampicin may vary.

Table 2: Typical Acceptance Criteria for Matrix Effect Validation

ParameterAcceptance Criterion
Matrix Factor (MF) The goal is to demonstrate that the IS effectively normalizes matrix effects. An MF < 1.0 indicates ion suppression, while an MF > 1.0 indicates ion enhancement.[1]
IS-Normalized Matrix Factor Should be close to 1.0.[3]
Coefficient of Variation (CV%) The CV of the IS-Normalized Matrix Factor across at least 6 different matrix lots should not be greater than 15%.[1]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Addition Method

This protocol is used to quantify the level of ion suppression or enhancement.[1]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards at low and high concentrations in the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Samples): Extract blank biological matrix (e.g., plasma) from at least six different sources. After the final extraction step, spike the extracted matrix with the standards to the same low and high concentrations as Set A.

    • Set C (Pre-Spiked Samples): Spike blank biological matrix with the standards at low and high concentrations before the extraction process.

  • Analysis: Analyze all three sets of samples via LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): Calculate using the mean peak area from Set B divided by the mean peak area from Set A. MF = Peak Area (Set B) / Peak Area (Set A)

    • Recovery: Calculate using the mean peak area from Set C divided by the mean peak area from Set B. Recovery = Peak Area (Set C) / Peak Area (Set B)

    • IS-Normalized Matrix Factor: Calculate the MF for the analyte and the IS separately. Then, divide the analyte MF by the IS MF. IS-Normalized MF = MF (Analyte) / MF (IS)

  • Assessment: Compare the calculated values against the acceptance criteria in Table 2.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE) to Minimize Matrix Effects

SPE is a common technique to clean up complex samples and reduce matrix components like phospholipids.[11]

  • Conditioning: Condition a suitable SPE cartridge (e.g., a reverse-phase C18) with methanol (B129727) followed by water or an equilibration buffer. This wets the sorbent and prepares it for sample interaction.

  • Loading: Add the pre-treated sample (e.g., plasma with this compound added) to the cartridge. Load the sample at a slow, consistent flow rate to ensure proper binding of the analyte and IS to the sorbent.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent). This step removes salts and other polar interferences while the analytes of interest remain bound to the sorbent.

  • Elution: Elute the analyte and internal standard from the cartridge using a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase or injection solvent for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow start Start: Inaccurate or Variable Results with this compound check_is Check IS Response Variability start->check_is high_variability High Variability? check_is->high_variability check_separation Check Analyte-IS Peak Separation is_separated Peaks Separated? check_separation->is_separated high_variability->check_separation No review_prep Review Sample Prep Protocol (Consistency, Cleanup) high_variability->review_prep Yes optimize_lc Optimize LC Method (Gradient, Temp, Column) is_separated->optimize_lc Yes quant_matrix_effect Quantify Matrix Effect (Post-Extraction Addition) is_separated->quant_matrix_effect No check_stability Assess Analyte/IS Stability review_prep->check_stability check_stability->check_separation optimize_lc->quant_matrix_effect is_effect_compensated IS-Normalized MF ≈ 1.0? quant_matrix_effect->is_effect_compensated improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) is_effect_compensated->improve_cleanup No end_node End: Method Optimized is_effect_compensated->end_node Yes improve_cleanup->quant_matrix_effect

Caption: Troubleshooting workflow for issues with this compound.

Ion_Suppression_Concept Concept of Ion Suppression in ESI Source cluster_lc LC Eluent cluster_esi ESI Source lc_eluent Analyte (A) IS (d4) Matrix (M) droplet Charged Droplet [A, d4, M] lc_eluent->droplet Nebulization gas_phase Gas Phase Ions [A]+, [d4]+ droplet->gas_phase Solvent Evaporation Ion Desorption suppression Matrix (M) components compete for charge and surface access, reducing the formation of [A]+ and [d4]+ ions. droplet->suppression ms_inlet To Mass Spectrometer gas_phase->ms_inlet

Caption: Ion suppression from co-eluting matrix components in the ESI source.

Isotope_Effect_Logic cluster_matrix Impact of Matrix co_elution Ideal State: Analyte and IS Co-elute Perfectly accurate_q Accurate Quantification (IS compensates for ME) co_elution->accurate_q isotope_effect Deuterium Isotope Effect chrom_shift Slight Chromatographic Shift isotope_effect->chrom_shift uniform_me Uniform Matrix Effect Zone chrom_shift->uniform_me Elution in variable_me Variable Matrix Effect Zone chrom_shift->variable_me Elution in uniform_me->accurate_q inaccurate_q Inaccurate Quantification (Differential ME) variable_me->inaccurate_q

Caption: Impact of the isotope effect on quantification accuracy.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical method validation guidelines for 25-Desacetyl rifampicin-d4 (B12419889), a deuterated internal standard crucial for the accurate quantification of the primary active metabolite of rifampicin (B610482). The selection of an appropriate analytical method and internal standard is paramount for ensuring the reliability and regulatory acceptance of pharmacokinetic and toxicokinetic data in drug development. This document outlines key validation parameters and compares different analytical approaches, supported by experimental data, to aid researchers in selecting and validating robust bioanalytical methods.

The Gold Standard: Deuterated Internal Standards

In bioanalytical method validation, the use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard like 25-Desacetyl rifampicin-d4, is widely considered the gold standard. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for their use due to their ability to mimic the analyte of interest throughout the analytical process, thereby providing superior accuracy and precision. A deuterated internal standard co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement, which allows for more reliable correction of these variabilities.

Comparison of Analytical Methods and Internal Standards

The following tables summarize the performance of different analytical methods and internal standards used for the quantification of 25-Desacetyl rifampicin or its parent compounds.

Table 1: Performance Comparison of a Deuterated Internal Standard (25-Desacetyl rifapentine-d8) for 25-Desacetyl rifapentine (B610483) Analysis in Human Plasma by LC-MS/MS [1]

Validation ParameterPerformance DataAcceptance Criteria (FDA/EMA)
Linearity Range 30.000 ng/mL - 4000.015 ng/mLCorrelation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 30.000 ng/mLSignal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤20%
Intra-run Precision (%CV) 2.15% - 5.14%≤15% (except LLOQ ≤20%)
Inter-run Precision (%CV) 3.28% - 6.95%≤15% (except LLOQ ≤20%)
Intra-run Accuracy (% Nominal) 96.33% - 103.33%Within ±15% (except LLOQ ±20%)
Inter-run Accuracy (% Nominal) 98.67% - 101.67%Within ±15% (except LLOQ ±20%)

Table 2: Performance Comparison of a Deuterated Internal Standard (Rifampicin-d3) for 25-O-Desacetyl rifapentine Analysis in Human Milk by LC-MS/MS [2]

Validation ParameterPerformance DataAcceptance Criteria (FDA/EMA)
Linearity Range 4.00 ng/mL - 2000 ng/mLCorrelation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 4.00 ng/mLSignal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤20%
Intra-day Precision (%CV) 6.7% - 11.8%≤15% (except LLOQ ≤20%)
Inter-day Precision (%CV) 6.7% - 11.8%≤15% (except LLOQ ≤20%)
Intra-day Accuracy (% Nominal) 96.4% - 106.3%Within ±15% (except LLOQ ±20%)
Inter-day Accuracy (% Nominal) 96.4% - 106.3%Within ±15% (except LLOQ ±20%)

Table 3: Performance Comparison of a Structural Analog Internal Standard (Neostigmine) for 25-O-Desacetyl Rifampicin Analysis by HPLC-PDA [3][4]

Validation ParameterPerformance DataAcceptance Criteria (ICH)
Linearity Range 0 - 200 µMCorrelation coefficient (R²) ≥ 0.995
Lower Limit of Detection (LOD) 7.78 µM-
Lower Limit of Quantification (LLOQ) 23.57 µMDemonstrable precision and accuracy
Precision (%RSD) Not explicitly stated, but method deemed precise≤15%
Accuracy Not explicitly stated, but method deemed accurateWithin ±15%
Recovery Not explicitly stated, but method deemed to have good recoveryConsistent and reproducible

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are protocols for key experiments based on the cited literature.

Protocol 1: LC-MS/MS Method with Deuterated Internal Standard (25-Desacetyl rifapentine-d8)[1]
  • Sample Preparation: Protein precipitation.

  • Chromatographic Separation: Supelco discovery C18 column (10 cm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Not explicitly detailed.

  • Detection: Triple quadrupole mass spectrometer with electrospray ionization in positive ion mode (ESI+). Multiple reaction monitoring (MRM) was used.

  • Internal Standard: 25-Desacetyl rifapentine-d8.

Protocol 2: LC-MS/MS Method with Deuterated Internal Standard (Rifampicin-d3)[2]
  • Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE).

  • Chromatographic Separation: Agilent® Poroshell 120 EC-C18 column (4.6 mm × 50 mm, 2.7 μm).

  • Mobile Phase: Isocratic elution with acetonitrile: methanol: 0.1% formic acid (55/5/40, v/v/v) at a flow rate of 450 µL/min.

  • Detection: AB Sciex API 4000 mass spectrometer with ESI+ and MRM.

  • Internal Standard: Rifampicin-d3.

Protocol 3: HPLC-PDA Method with Structural Analog Internal Standard (Neostigmine)[3][4]
  • Sample Preparation: Not explicitly detailed for biological matrices, method validated for in vitro metabolism studies.

  • Chromatographic Separation: Reverse-phase C-18 Phenomenex Luna column.

  • Mobile Phase: Gradient elution with water and methanol.

  • Detection: Waters Alliance 2996 photodiode array (PDA) detector at a wavelength of 254 nm.

  • Internal Standard: Neostigmine.

Visualizing the Validation Workflow

The following diagrams illustrate the key stages of bioanalytical method development and validation.

Bioanalytical_Method_Development cluster_Dev Method Development cluster_Val Method Validation Analyte_Char Analyte & IS Characterization Sample_Prep Sample Preparation Optimization Analyte_Char->Sample_Prep Chromo_Dev Chromatography Development Sample_Prep->Chromo_Dev MS_Opt MS/MS Optimization Chromo_Dev->MS_Opt Selectivity Selectivity & Specificity MS_Opt->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Stability Stability Assessment Accuracy_Precision->Stability Matrix_Effect Matrix Effect Stability->Matrix_Effect Recovery Recovery Matrix_Effect->Recovery

Caption: Workflow for Bioanalytical Method Development and Validation.

Validation_Parameters cluster_Core Core Parameters cluster_Additional Additional Parameters Validation Full Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity LLOQ LLOQ Validation->LLOQ Calibration_Curve Calibration Curve Validation->Calibration_Curve Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability Recovery Recovery Validation->Recovery Dilution_Integrity Dilution Integrity Validation->Dilution_Integrity

Caption: Key Parameters for Full Bioanalytical Method Validation.

Conclusion

The choice of an internal standard is a critical decision in the validation of a bioanalytical method. The data presented demonstrates that while both deuterated and structural analog internal standards can be used, deuterated standards generally provide superior performance in terms of accuracy and precision, especially in complex biological matrices. The use of a deuterated internal standard like this compound is highly recommended to ensure the generation of high-quality, reliable, and regulatory-compliant data for the quantification of 25-Desacetyl rifampicin. Researchers should follow the comprehensive validation guidelines established by regulatory agencies to ensure the robustness and defensibility of their bioanalytical methods.

References

A Researcher's Guide to Cross-Validation of Analytical Methods Using Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and bioanalysis, ensuring the accuracy, precision, and reliability of analytical methods is paramount. A crucial element in achieving robust quantitative data is the use of an internal standard (IS). When analytical methods are transferred between laboratories, updated, or when different methods are used to analyze the same analyte, cross-validation becomes a critical step to ensure data consistency. This guide provides an objective comparison of method performance when using different internal standards, supported by experimental protocols and data.

The Critical Role of Internal Standards

Internal standards are essential for correcting variability during sample preparation and analysis.[1] By adding a known quantity of a compound that is chemically and physically similar to the analyte to all samples, calibration standards, and quality controls, variations from factors like extraction efficiency, matrix effects, and instrument response can be normalized.[1] This normalization significantly improves the accuracy and precision of the analytical data.[1]

The two most common types of internal standards are Stable Isotope-Labeled Internal Standards (SIL-IS) and Structural Analog Internal Standards.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard" in bioanalysis, especially for mass spectrometry-based methods.[2][3] A SIL-IS has a chemical structure identical to the analyte but is enriched with stable isotopes (e.g., ²H, ¹³C, ¹⁵N), resulting in a different mass-to-charge ratio.[4] This near-identical physicochemical behavior allows it to closely mimic the analyte throughout the entire analytical process, providing the most accurate correction for potential variabilities.[1][2]

  • Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte but different enough to be chromatographically separated or distinguished by the detector. While they can compensate for some variability, their physicochemical properties are not identical to the analyte, which can lead to differences in extraction recovery and matrix effects.[2] Practical considerations like the cost and availability of a SIL-IS often lead to the use of structural analogs.[2]

Performance Comparison: SIL-IS vs. Structural Analog IS

The choice of internal standard can significantly impact method performance. The following table summarizes a hypothetical comparison of key validation parameters for an analytical method when a SIL-IS is used versus a structural analog.

Validation ParameterMethod with SIL-ISMethod with Structural Analog ISKey Observations
Accuracy (% Bias) -2.5% to +3.0%-8.0% to +9.5%The SIL-IS method demonstrates higher accuracy with a smaller bias range, indicating it more effectively compensates for systemic errors.
Precision (%CV) ≤ 5.0%≤ 12.0%The SIL-IS method shows better precision (lower coefficient of variation), suggesting less random error and greater reproducibility.
Linearity (r²) > 0.998> 0.992Both methods exhibit good linearity, but the SIL-IS method often yields a slightly higher correlation coefficient.
Matrix Effect (%CV) < 4.0%< 15.0%The matrix effect is significantly lower and more consistent with the SIL-IS, highlighting its superior ability to compensate for ion suppression or enhancement in mass spectrometry.
Recovery (%) 85% - 95%70% - 90%The recovery of the SIL-IS is more consistent and closer to that of the analyte, leading to more reliable quantification.

Experimental Protocol for Cross-Validation

The following protocol outlines a general procedure for the cross-validation of two analytical methods using different internal standards. This process is crucial when, for example, transitioning from a method using a structural analog to one employing a SIL-IS.

Objective: To compare the performance of two analytical methods for the quantification of Analyte X in human plasma, where Method A utilizes a SIL-IS and Method B uses a structural analog IS.

Materials:

  • Blank human plasma from at least six different sources.

  • Certified reference standards of Analyte X.

  • Internal Standard 1 (SIL-IS for Analyte X).

  • Internal Standard 2 (Structural Analog IS for Analyte X).

  • All necessary reagents and solvents for both analytical methods.

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare separate stock solutions of the analyte and each internal standard.

    • From these, prepare working solutions for spiking into the biological matrix to create calibration standards and quality control (QC) samples.

  • Preparation of Calibration Standards and QC Samples:

    • Spike blank plasma with the analyte working solution to prepare calibration standards at a minimum of six concentration levels, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

  • Sample Analysis:

    • Divide the calibration standards and QC samples into two sets.

    • Set A: Process and analyze these samples using Method A (with the SIL-IS).

    • Set B: Process and analyze these samples using Method B (with the structural analog IS).

  • Data Analysis and Acceptance Criteria:

    • For each method, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Determine the concentration of the QC samples using the respective calibration curves.

    • The accuracy of the mean concentration for each QC level should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.

    • The results from the two methods are then directly compared to assess any systematic bias or differences in precision.

Visualizing the Workflow and Rationale

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying principles of internal standard selection.

G cluster_prep Sample Preparation cluster_analysis Sample Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solutions (Analyte, IS-A, IS-B) prep_cal_qc Prepare Calibration Standards & QC Samples in Plasma prep_stock->prep_cal_qc split Split Samples into Two Sets prep_cal_qc->split analysis_a Analyze Set A with Method A (SIL-IS) split->analysis_a analysis_b Analyze Set B with Method B (Analog IS) split->analysis_b cal_curve_a Construct Calibration Curve A analysis_a->cal_curve_a cal_curve_b Construct Calibration Curve B analysis_b->cal_curve_b quant_qc_a Quantify QC Samples (Method A) cal_curve_a->quant_qc_a quant_qc_b Quantify QC Samples (Method B) cal_curve_b->quant_qc_b compare Compare Performance Metrics (Accuracy, Precision, etc.) quant_qc_a->compare quant_qc_b->compare

Experimental workflow for cross-validation of methods with different internal standards.

G cluster_properties Physicochemical Properties cluster_performance Method Performance analyte Analyte prop_ident Identical analyte->prop_ident prop_sim Similar analyte->prop_sim sil_is Stable Isotope-Labeled IS perf_high High Accuracy & Precision sil_is->perf_high analog_is Structural Analog IS perf_mod Moderate Accuracy & Precision analog_is->perf_mod prop_ident->sil_is prop_sim->analog_is prop_diff Different

Logical relationship between internal standard type and expected method performance.

Conclusion

The cross-validation of analytical methods using different internal standards is a critical exercise in ensuring data integrity and consistency. While a SIL-IS is generally the preferred choice due to its ability to more accurately and precisely correct for analytical variability, a well-validated method with a structural analog can be acceptable when a SIL-IS is not feasible.[2] A thorough cross-validation study, as outlined in this guide, provides the necessary data to make an informed decision and to understand any potential biases between methods. This data-driven approach is essential for robust and reliable bioanalytical support in drug development.

References

A Researcher's Guide to 25-Desacetyl Rifampicin-d4 and Non-Deuterated Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Drug Development Professionals

In the quantitative analysis of pharmaceuticals, particularly in complex biological matrices, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides a comprehensive comparison between 25-Desacetyl rifampicin-d4 (B12419889) and its non-deuterated analog, offering experimental data and protocols to inform researchers, scientists, and drug development professionals in their analytical method development.

Introduction to 25-Desacetyl Rifampicin (B610482) and its Deuterated Analog

25-Desacetyl rifampicin is the primary and microbiologically active metabolite of rifampicin, a potent antibiotic used in the treatment of tuberculosis.[1] Accurate quantification of both rifampicin and its metabolite is crucial for pharmacokinetic and therapeutic drug monitoring studies.[2][3][4]

25-Desacetyl rifampicin-d4 is a stable, isotopically labeled version of the metabolite.[5][6] The key difference lies in the replacement of four hydrogen atoms with their heavier isotope, deuterium. This subtle change in mass is the foundation of its utility as an internal standard in mass spectrometry-based bioanalytical methods.

The Role of Deuterated Standards in Quantitative Analysis

The primary application of this compound is as an internal standard (IS) for the quantification of non-deuterated 25-Desacetyl rifampicin in biological samples like plasma or urine.[7] An ideal internal standard co-elutes chromatographically with the analyte and experiences similar ionization and fragmentation patterns in the mass spectrometer. However, it must be distinguishable by its mass-to-charge ratio (m/z).

Deuterated standards are considered the "gold standard" for internal standards in LC-MS/MS analysis because their physicochemical properties are nearly identical to the analyte of interest. This ensures that any variability during sample preparation, such as extraction efficiency and matrix effects, affects both the analyte and the internal standard to the same degree, leading to more accurate and precise quantification.

Comparative Data

The following table summarizes the key properties and performance metrics of this compound when used as an internal standard for the analysis of 25-Desacetyl rifampicin.

Parameter25-Desacetyl Rifampicin (Analyte)This compound (Internal Standard)Rationale for Comparison
Molecular Formula C₄₁H₅₆N₄O₁₁C₄₁H₅₂D₄N₄O₁₁The addition of 4 deuterons increases the molecular weight.[5][8]
Molecular Weight 780.90 g/mol 784.93 g/mol This mass difference allows for differentiation by the mass spectrometer.[6][8]
Typical MRM Transition Varies by instrument and methodVaries by instrument and methodMultiple Reaction Monitoring (MRM) transitions are specific precursor-product ion pairs used for quantification.
Retention Time Expected to be nearly identicalExpected to be nearly identicalCo-elution is crucial for compensating for matrix effects and variations in instrument performance.
Extraction Recovery Variable, dependent on protocolExpected to be nearly identical to the analyteSimilar recovery ensures that the ratio of analyte to IS remains constant throughout sample processing.
Matrix Effects Can be significantExpected to be nearly identical to the analyteThe IS helps to normalize for signal suppression or enhancement caused by the biological matrix.

Experimental Protocols

A typical bioanalytical workflow for the quantification of 25-Desacetyl rifampicin in human plasma using this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is typical.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.

  • Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both 25-Desacetyl rifampicin and this compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow for quantifying 25-Desacetyl rifampicin using its deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification plasma Plasma Sample add_is Add 25-Desacetyl rifampicin-d4 (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc Inject ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition (Analyte/IS Ratio) ms->data quant Concentration Calculation data->quant

Caption: Bioanalytical workflow for 25-Desacetyl rifampicin.

Signaling Pathway of Rifampicin Action

Rifampicin, the parent drug of 25-Desacetyl rifampicin, exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase. The following diagram illustrates this mechanism.

signaling_pathway cluster_inhibition Mechanism of Action rifampicin Rifampicin bacterial_cell Bacterial Cell rifampicin->bacterial_cell Enters rna_polymerase DNA-dependent RNA Polymerase rifampicin_target Rifampicin binds to β-subunit of RNA Polymerase transcription Transcription rna_polymerase->transcription Catalyzes protein_synthesis Protein Synthesis transcription->protein_synthesis bacterial_death Bacterial Cell Death protein_synthesis->bacterial_death Leads to rifampicin_target->transcription Inhibits

Caption: Mechanism of action of rifampicin.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of 25-Desacetyl rifampicin in biological matrices by LC-MS/MS. Its near-identical physicochemical properties to the non-deuterated analyte ensure that it effectively compensates for variations during sample processing and analysis. While the initial cost of a deuterated standard may be higher, the improved data quality, reliability, and reduced need for extensive method optimization provide significant long-term value in drug development and clinical research settings.

References

Performance Under Pressure: A Comparative Guide to Internal Standards for Rifampicin Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of rifampicin (B610482), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides a comparative assessment of 25-Desacetyl rifampicin-d4 (B12419889) and other commonly employed internal standards, supported by experimental data and detailed protocols.

Linearity and Range: A Quantitative Comparison

The performance of an internal standard is critically evaluated by its linearity and dynamic range in a given analytical method. While specific public data for 25-Desacetyl rifampicin-d4 is limited, we can infer its expected performance based on structurally similar deuterated standards used for rifampicin and its primary metabolite, 25-desacetyl rifampicin. The following table summarizes the linearity and range of various internal standards and the corresponding analytes from published LC-MS/MS methods.

Analyte/Internal StandardLinearity Range (ng/mL)Correlation Coefficient (r²)Internal Standard UsedReference
Rifampicin5 - 40,0000.9993Rifampicin-d8[1]
Rifampicin5.021 - 1008.3150.9981Phenacetin[2]
Rifampicin25 - 6400Not SpecifiedNot Specified[3]
25-Desacetyl rifampicin70 - 3379> 0.992Not Specified[4]
Rifampicin0.1 - 30.0 (µg/mL)Not SpecifiedRifampicin-d3[5]
25-Desacetyl rifampicin0.1 - 20.0 (µg/mL)Not SpecifiedRifampicin-d3[5]

Note: The performance of this compound as an internal standard is expected to be comparable to other deuterated analogs like Rifampicin-d8 and 25-dRIF-d8, exhibiting excellent linearity and a wide dynamic range suitable for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and improving accuracy and precision.

Experimental Workflow: A Representative Bioanalytical Protocol

The following protocol outlines a typical workflow for the quantification of rifampicin and 25-desacetyl rifampicin in human plasma using a deuterated internal standard like this compound via LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (e.g., 100 µL) is_add Add Internal Standard (e.g., this compound) plasma->is_add ppt Protein Precipitation (e.g., with acetonitrile) is_add->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (e.g., C18 column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry (MRM) ionization->detection peak_integration Peak Area Integration detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc calibration_curve Quantify using Calibration Curve ratio_calc->calibration_curve results Report Concentrations calibration_curve->results

Caption: A typical bioanalytical workflow for rifampicin quantification.

Detailed Methodological Steps:
  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, add a known concentration of the internal standard solution (e.g., this compound in methanol).

    • Precipitate the plasma proteins by adding a threefold volume of cold acetonitrile (B52724).

    • Vortex the mixture vigorously for approximately 1 minute, followed by centrifugation at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 5 µL) of the prepared sample onto a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Perform chromatographic separation using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

    • Monitor the specific precursor-to-product ion transitions for rifampicin, 25-desacetyl rifampicin, and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibrants against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Rifampicin's Interaction with the Pregnane (B1235032) X Receptor (PXR) Pathway

Rifampicin is a well-known potent inducer of various drug-metabolizing enzymes and transporters. This induction is primarily mediated through the activation of the pregnane X receptor (PXR), a nuclear receptor that acts as a xenosensor. Understanding this pathway is crucial for predicting and managing drug-drug interactions involving rifampicin.

G rifampicin Rifampicin pxr Pregnane X Receptor (PXR) rifampicin->pxr binds & activates pxr_rxr PXR-RXR Heterodimer pxr->pxr_rxr rxr Retinoid X Receptor (RXR) rxr->pxr_rxr xrem Xenobiotic Response Element (XRE) pxr_rxr->xrem binds to gene_transcription Target Gene Transcription (e.g., CYP3A4, MDR1) xrem->gene_transcription initiates protein_expression Increased Protein Expression gene_transcription->protein_expression drug_metabolism Altered Drug Metabolism & Transport protein_expression->drug_metabolism

Caption: Rifampicin-mediated activation of the PXR signaling pathway.

The activation of PXR by rifampicin leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to xenobiotic response elements in the promoter regions of target genes, leading to increased transcription of key enzymes and transporters involved in drug metabolism, such as cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (MDR1). This induction can significantly reduce the plasma concentrations and therapeutic efficacy of co-administered drugs that are substrates of these proteins.

References

A Comparative Guide to the Accuracy and Precision of 25-Desacetyl Rifampicin Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of drug metabolites is paramount for robust pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of the performance of various analytical methods for the determination of 25-Desacetyl rifampicin (B610482), a primary metabolite of the antibiotic rifampicin. The methods discussed primarily utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 25-Desacetyl rifampicin-d4 (B12419889) as a stable isotope-labeled internal standard to ensure high selectivity and reliability.

Performance Comparison of Analytical Methods

The following tables summarize the accuracy and precision data from different validated bioanalytical methods for the quantification of 25-Desacetyl rifampicin in various biological matrices. These methods are crucial for therapeutic drug monitoring and understanding the metabolic profile of rifampicin.

Table 1: Accuracy of 25-Desacetyl Rifampicin Quantification
Matrix Method Concentration Levels (ng/mL) Accuracy (% Nominal) Reference
Human PlasmaLC-MS/MSLLOQ, LQC, MQC, HQC97.13% to 103.05%[1]
Human PlasmaLC/MS2LLOQ, Low, Medium, HighBias < 8.2%[2]
Human MilkLC-MS/MSLLOQ, LQC, MQC, HQC96.4% to 106.3%[3]
Human UrineUPLC-MS/MSLLOQ, LQC, MQC, HQCRE ≤ 20% for LLOQ, ±15% for QCs[4]
Human UrineHPLC5, 7, 9 µg/mL80.87% to 111.15%[5]
Table 2: Precision of 25-Desacetyl Rifampicin Quantification
Matrix Method Concentration Levels (ng/mL) Precision (% CV) Reference
Human PlasmaLC-MS/MSLLOQ, LQC, MQC, HQCInter-run: 1.19% to 4.88%[1]
Human PlasmaLC/MS2LLOQ, Low, Medium, HighWithin-day: 3.0% to 8.2%, Between-day: 5.3% to 10.1%[2]
Human MilkLC-MS/MSLLOQ, LQC, MQC, HQCIntra-day & Inter-day: 6.7% to 11.8%[3]
Human UrineUPLC-MS/MSLLOQ, LQC, MQC, HQCRSD ≤ 20% for LLOQ, ≤ 15% for QCs[4]
Human UrineHPLC2, 6, 10 µg/mL0% to 3.18%[5]

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, RE: Relative Error, RSD: Relative Standard Deviation, CV: Coefficient of Variation.

Experimental Protocols

The methodologies outlined below are representative of the typical experimental procedures employed in the validation of bioanalytical methods for 25-Desacetyl rifampicin.

Sample Preparation

A common procedure for extracting 25-Desacetyl rifampicin from biological matrices involves protein precipitation. For instance, in one method, a specific volume of plasma is treated with a precipitating agent like methanol (B129727).[2] The sample is then vortexed and centrifuged to separate the protein-free supernatant. An alternative approach combines protein precipitation with solid-phase extraction for cleaner samples, particularly in complex matrices like human milk.[3] In all cases, a known amount of the internal standard, 25-Desacetyl rifampicin-d4, is added at the beginning of the sample preparation process to correct for variability during extraction and analysis.

Chromatographic Separation

Reverse-phase liquid chromatography is the predominant technique for separating 25-Desacetyl rifampicin from endogenous matrix components. A C18 column is frequently used with a mobile phase typically consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.[1][2][3][6] Gradient or isocratic elution can be employed to achieve optimal separation within a reasonable run time.

Mass Spectrometric Detection

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode. The instrument is set to multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both 25-Desacetyl rifampicin and its deuterated internal standard, this compound. This highly selective detection method minimizes interferences from the biological matrix.

Experimental Workflow and Method Validation

The development and validation of a bioanalytical method is a structured process designed to ensure the reliability of the data. The following diagram illustrates a typical workflow for method validation.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Start MD_Opt Optimize Sample Preparation MD_Start->MD_Opt MD_Chromo Develop Chromatographic Separation MD_Opt->MD_Chromo MD_MS Optimize MS Detection MD_Chromo->MD_MS MD_End Developed Method MD_MS->MD_End MV_Selectivity Selectivity & Specificity MD_End->MV_Selectivity To Validation MV_Linearity Linearity & Range MV_Selectivity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_Stability Stability MV_Precision->MV_Stability MV_Matrix Matrix Effect MV_Stability->MV_Matrix MV_Dilution Dilution Integrity MV_Matrix->MV_Dilution MV_Report Validation Report MV_Dilution->MV_Report SA_Run Analyze Study Samples MV_Report->SA_Run Validated Method SA_QC Include QC Samples SA_Run->SA_QC SA_Data Process Data SA_QC->SA_Data SA_Report Generate Analytical Report SA_Data->SA_Report

Caption: A flowchart illustrating the key stages of bioanalytical method development, validation, and sample analysis.

The validation process assesses several key parameters to ensure the method is fit for its intended purpose. According to regulatory guidelines from bodies like the FDA and EMA, these parameters include selectivity, sensitivity (Lower Limit of Quantification), accuracy, precision, linearity of the calibration curve, matrix effects, and the stability of the analyte under various conditions.[7][8][9][10] The acceptance criteria for accuracy are generally within ±15% of the nominal value (±20% at the LLOQ), and for precision, the coefficient of variation should not exceed 15% (20% at the LLOQ).[7][9]

References

A Comparative Guide to Internal Standards in Rifampicin Bioanalysis: Specificity and Selectivity of 25-Desacetyl rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of rifampicin (B610482) in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The choice of an appropriate internal standard (IS) is critical to ensure the reliability of bioanalytical methods by compensating for variability during sample preparation and analysis. This guide provides a comprehensive comparison of 25-Desacetyl rifampicin-d4 (B12419889) with other commonly used internal standards for rifampicin bioanalysis, focusing on specificity and selectivity, supported by experimental data.

Introduction to Internal Standards in Bioanalysis

An ideal internal standard should mimic the analyte of interest in terms of chemical properties, extraction recovery, and ionization response in mass spectrometry, without interfering with the endogenous components of the biological matrix. The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte or its major metabolite, is considered the gold standard in quantitative bioanalysis. This is because SIL IS co-elute with the analyte and exhibit nearly identical behavior during sample processing and detection, thus providing the most accurate correction for matrix effects and other sources of error.

This guide will compare the performance of the following internal standards for rifampicin bioanalysis:

  • 25-Desacetyl rifampicin-d4: A deuterated stable isotope-labeled version of the main active metabolite of rifampicin.

  • Rifampicin-d8: A deuterated stable isotope-labeled version of the parent drug, rifampicin.

  • Hydrochlorothiazide (HCT): A structurally unrelated compound used as an internal standard in HPLC-UV methods.

  • Isoniazid (INH): Another anti-tuberculosis drug sometimes used as an internal standard in the analysis of rifampicin.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. The following tables summarize the performance characteristics of this compound and its alternatives based on published experimental data.

Table 1: Performance Characteristics of 25-Desacetyl rifampicin for its own Quantification (as a proxy for its use as an IS)

ParameterMethodMatrixPerformance Data
Linearity (r²)LC-MS/MSHuman Plasma> 0.992
Precision (CV%)LC-MS/MSHuman Plasma< 10.1%
Accuracy (Bias%)LC-MS/MSHuman Plasma< 8.2%
Lower Limit of Quantification (LLOQ)LC-MS/MSHuman Plasma70 ng/mL
RecoveryLC-MS/MSHuman Plasma93.1 - 107.5%

Table 2: Performance Characteristics of Alternative Internal Standards for Rifampicin Quantification

Internal StandardMethodMatrixLinearity (r²)Precision (CV%)Accuracy (Bias%)LLOQRecovery
Rifampicin-d8 LC-MS/MSHuman Plasma> 0.99< 15%Within ±15%5 ng/mL~92% (for Rifampicin)
Hydrochlorothiazide HPLC-UVHuman PlasmaLinear over 0.3-25 µg/mL≤ 9.7%≤ 6.0%0.3 µg/mL~90%
Isoniazid LC-MS/MSRat Plasma-----

Note: Specific quantitative data for Isoniazid as an IS for Rifampicin was limited in the searched literature.

Discussion on Specificity and Selectivity

This compound

As a deuterated analog of the primary metabolite of rifampicin, this compound is expected to exhibit excellent specificity and selectivity. Its chemical structure is nearly identical to the metabolite, ensuring it behaves similarly during extraction and chromatographic separation. The mass difference due to deuterium (B1214612) labeling allows for specific detection by mass spectrometry without interference from the endogenous, non-labeled metabolite or the parent drug. This minimizes the risk of cross-talk and ensures that the signal for the internal standard is distinct and reliable. The high recovery and low matrix effect observed in studies quantifying the non-labeled 25-desacetyl rifampicin suggest that the deuterated version would perform exceptionally well in minimizing analytical variability.

Rifampicin-d8

Rifampicin-d8 is another excellent choice for an internal standard due to its structural identity with the analyte, rifampicin. This ensures that it co-elutes with rifampicin and experiences the same matrix effects, leading to high accuracy and precision in LC-MS/MS methods. The use of a stable isotope-labeled parent drug as an internal standard is a widely accepted and preferred approach in bioanalysis.

Hydrochlorothiazide (HCT)

Hydrochlorothiazide is a non-deuterated, structurally unrelated internal standard. While it has been successfully used in HPLC-UV methods for rifampicin quantification, its performance is generally considered less optimal than that of a stable isotope-labeled standard. Since its physicochemical properties differ from rifampicin, it may not effectively compensate for variability in extraction recovery and matrix effects, potentially leading to lower accuracy and precision compared to deuterated standards.

Isoniazid (INH)

Isoniazid, being a co-administered drug, is generally not an ideal internal standard for rifampicin analysis in clinical samples from patients undergoing tuberculosis treatment. There is a high risk of its presence in the actual samples, which would interfere with its function as an internal standard. While it might be used in preclinical studies with controlled dosing, the potential for interference makes it a less desirable choice for routine bioanalysis of clinical samples.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative experimental protocols for the quantification of rifampicin using different internal standards.

Experimental Protocol 1: LC-MS/MS Method for Rifampicin using Rifampicin-d8 as Internal Standard

  • Sample Preparation:

    • To 100 µL of human plasma, add 25 µL of Rifampicin-d8 internal standard solution (in methanol).

    • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Rifampicin: m/z 823.4 → 791.4

      • Rifampicin-d8: m/z 831.4 → 799.4

Experimental Protocol 2: HPLC-UV Method for Rifampicin using Hydrochlorothiazide as Internal Standard

  • Sample Preparation:

    • To 500 µL of human plasma, add 50 µL of Hydrochlorothiazide internal standard solution.

    • Perform liquid-liquid extraction with 2 mL of a mixture of diethyl ether and dichloromethane (B109758) (70:30, v/v).

    • Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (pH 4.5) and acetonitrile (e.g., 60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 337 nm.

    • Injection Volume: 20 µL.

Visualizations

Logical Relationship of Internal Standard Selection

G Figure 1: Decision Tree for Internal Standard Selection in Rifampicin Bioanalysis start Start: Need for Rifampicin Quantification method Analytical Method start->method lcms LC-MS/MS method->lcms High Sensitivity & Specificity hplc HPLC-UV method->hplc Accessibility is_type Internal Standard Type lcms->is_type hplc->is_type sil Stable Isotope-Labeled (SIL) is_type->sil Preferred non_sil Non-SIL (Structural Analog) is_type->non_sil rif_d8 Rifampicin-d8 sil->rif_d8 desacetyl_d4 This compound sil->desacetyl_d4 hct Hydrochlorothiazide non_sil->hct inh Isoniazid (with caution) non_sil->inh G Figure 2: General Workflow for Rifampicin Bioanalysis using LC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Rifampicin calibration->quantification

A Guide to Inter-Laboratory Comparison of Rifampicin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used methods for the quantification of rifampicin (B610482), a key antibiotic in the treatment of tuberculosis. The information presented is collated from various studies to offer an objective overview of the performance of different analytical techniques, supported by experimental data. This guide is intended to assist researchers and drug development professionals in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, accuracy, and the complexity of the sample matrix.

Comparison of Quantitative Performance

The selection of an analytical method for rifampicin quantification is critical for ensuring drug quality, safety, and efficacy in both quality control and pharmacokinetic studies.[1] A variety of methods have been developed and validated, with high-performance liquid chromatography (HPLC) and hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS/MS) being the most prevalent.[1][2] Other methods such as UV-Vis spectrophotometry and microbiological assays are also employed.[3][4]

The following table summarizes the quantitative performance of the most common methods for rifampicin quantification based on data from multiple studies.

MethodLinearity Range (µg/mL)LLOQ (µg/mL)Intraday Precision (%RSD)Interday Precision (%RSD)Accuracy/Recovery (%)
HPLC-UV 0.5 - 40[5][6]0.1 - 2.52[4][5][6]0.17 - 7.0[5][6][7]0.28 - 7.96[5][6][7]87 - 125[5][7]
LC-MS/MS 0.005 - 40[8]0.005 - 0.2[8][9]2.0 - 13.9[9]0.85 - 11.6[9]86.0 - 114.0[9]
UV-Vis Spectrophotometry 2.5 - 35.0[4][5]2.52[4][5]1.09 - 1.70[4][5]1.63 - 2.99[4][5]96.7 - 101.1[4][5]
Microbiological Assay Not explicitly stated0.64[3][10]Not explicitly statedNot explicitly statedNot explicitly stated

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are outlines of the typical experimental protocols for the key rifampicin quantification methods.

High-Performance Liquid Chromatography (HPLC-UV)

High-performance liquid chromatography with ultraviolet detection is a widely used method for the quantification of rifampicin in pharmaceutical formulations and biological samples.

Sample Preparation:

  • Pharmaceutical Formulations: The sample (e.g., a capsule) is dissolved in a suitable solvent like methanol (B129727). The solution is then diluted to a known concentration.[11]

  • Biological Samples (e.g., Plasma): Protein precipitation is a common first step, often achieved by adding a solvent like methanol or a solution of trichloroacetic acid.[6] The mixture is centrifuged, and the supernatant is collected for analysis.[6] In some cases, a liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) is performed to isolate rifampicin from other components.[4][5]

Chromatographic Conditions:

  • Column: A C18 analytical column is frequently used.[6][11]

  • Mobile Phase: A mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724), methanol) is common.[6][12] The pH of the buffer is a critical parameter that is often optimized.[4][5]

  • Flow Rate: Typically around 1 mL/min.[6][7]

  • Detection: The UV detector is set to a wavelength where rifampicin exhibits maximum absorbance, which is around 334 nm.[6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of rifampicin in complex biological matrices at low concentrations.

Sample Preparation:

  • A small volume of plasma (e.g., 20 µL) is typically used.[9]

  • Protein precipitation with a solvent like methanol is a common and rapid sample clean-up method.[8][9]

  • An isotopically labeled internal standard (e.g., rifampicin-d8) is often added to the sample before processing to ensure accurate quantification.[8]

LC-MS/MS Conditions:

  • Chromatographic Separation: A C18 column is used for separation, with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium acetate with formic acid) and an organic component (e.g., acetonitrile with formic acid).[9]

  • Ionization: Positive electrospray ionization (ESI+) is typically used to generate ions of rifampicin and its internal standard.[9]

  • Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte.[9]

UV-Vis Spectrophotometry

This method is simpler and more cost-effective than chromatographic methods but may be less specific, especially in complex mixtures.

Methodology:

  • Rifampicin is extracted from the sample matrix, for instance, using ethyl acetate at a specific pH (e.g., 7.4 ± 0.1) to separate it from other drugs like isoniazid (B1672263) and pyrazinamide.[4][5]

  • The absorbance of the resulting solution is measured at the wavelength of maximum absorbance for rifampicin, which is approximately 344 nm in ethyl acetate.[4][5]

  • Quantification is based on a calibration curve prepared with standard solutions of rifampicin.[4][5]

Microbiological Assay

This bioassay measures the potency of rifampicin based on its inhibitory effect on the growth of a susceptible microorganism.

Methodology:

  • A susceptible test organism, such as Micrococcus luteus, is used.[3][10]

  • The assay is typically performed using an agar (B569324) diffusion method, where the diameter of the zone of inhibition around a sample-impregnated disc is proportional to the concentration of rifampicin.

  • This method is valued for its ability to determine the biological activity of the antibiotic and is less prone to interference from other anti-tubercular drugs compared to spectrophotometric methods.[3][10]

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved in an inter-laboratory comparison and the key differences between the analytical methods, the following diagrams are provided.

InterLaboratory_Comparison_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting A Define Study Objectives B Select Participating Laboratories A->B C Prepare & Characterize Homogeneous Samples B->C D Distribute Samples to Laboratories C->D E Laboratories Perform Quantification using Agreed Methods F Collect & Tabulate Results E->F G Statistical Analysis (e.g., z-scores, reproducibility) F->G H Generate Comparison Report G->H

Caption: Workflow of an inter-laboratory comparison study.

Rifampicin_Quantification_Methods cluster_sample Sample cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_microbio Microbiological Assay Sample Pharmaceutical or Biological Sample P1 Extraction / Protein Precipitation Sample->P1 P2 Protein Precipitation (+ Internal Standard) Sample->P2 P3 Sample Preparation Sample->P3 S1 Chromatographic Separation (C18) P1->S1 D1 UV Detection (~334 nm) S1->D1 S2 Chromatographic Separation (C18) P2->S2 D2 Mass Spectrometric Detection (MRM) S2->D2 S3 Incubation with Microorganism P3->S3 D3 Measure Zone of Inhibition S3->D3

References

Performance Evaluation: 25-Desacetyl Rifampicin-d4 in Comparison to Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 25-Desacetyl rifampicin-d4 (B12419889) and its structural analogs. The focus is on the utility of the deuterated form as an internal standard and the comparative biological activity and pharmacokinetics of its non-deuterated counterpart, a major active metabolite of rifampicin (B610482). This information is intended to assist researchers in drug development and analytical sciences.

Introduction

Rifampicin, a cornerstone in the treatment of tuberculosis, undergoes hepatic metabolism to form several metabolites, with 25-Desacetyl rifampicin being the most prominent and microbiologically active.[1][2] The deuterated analog, 25-Desacetyl rifampicin-d4, serves as an invaluable tool in pharmacokinetic and therapeutic drug monitoring studies as an internal standard for mass spectrometry-based quantification.[3] This guide evaluates the performance of this compound in its intended analytical role and compares the antibacterial efficacy and pharmacokinetic profile of its non-deuterated form against rifampicin and other key structural analogs.

Data Presentation

Table 1: In-Vitro Antibacterial Activity (MIC) of Rifampicin and its Analogs against Mycobacterium tuberculosis
CompoundM. tuberculosis StrainMIC (mg/L)Reference
RifampicinDrug-Susceptible0.016 - 0.125[4]
25-Desacetyl rifampicinDrug-SusceptibleComparable to Rifampicin[4]
Rifapentine (B610483)Drug-SusceptibleComparable to Rifabutin (B1679326)[4]
25-O-DesacetylrifapentineDrug-SusceptibleComparable to Rifampicin[4]
RifabutinDrug-SusceptibleNot Specified[4]

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 2: Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl rifampicin
ParameterRifampicin25-Desacetyl rifampicinReference
Peak Plasma Concentration (Cmax) 9.0 ± 3.0 µg/mL (300 mg IV dose)Lower than Rifampicin[5]
17.5 ± 5.0 µg/mL (600 mg IV dose)[5]
Time to Peak Plasma Concentration (Tmax) 2-4 hours (oral)Longer than Rifampicin[5]
Half-life (t1/2) 2-5 hours-[5]
Apparent Clearance (CL/F) 10.3 L/h (for 70 kg adult)95.8 L/h (for 70 kg adult)[6]
Volume of Distribution (Vd) 0.64 - 0.66 L/kg-[5]
Protein Binding ~80%-[5]
Excretion 60-65% in feces, 30-35% in urinePrimarily in bile[1][5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of rifampicin and its analogs is typically determined using the broth microdilution method. A standardized bacterial suspension is added to a series of microtiter plate wells containing serial dilutions of the antimicrobial agent. The plates are incubated at 37°C for a specified period (e.g., 16-20 hours). The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Pharmacokinetic Analysis using LC-MS/MS

The quantification of rifampicin and its metabolites in biological matrices like plasma or urine is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

  • Plasma samples are subjected to protein precipitation using a solvent like acetonitrile (B52724).

  • A deuterated internal standard, such as this compound or rifampicin-d8, is added to the sample prior to precipitation to account for matrix effects and variations in extraction efficiency.[3][7]

  • The mixture is vortexed and centrifuged to pellet the precipitated proteins.

  • The supernatant is collected and may be further purified using solid-phase extraction (SPE).[7]

Chromatographic Separation:

  • An aliquot of the prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Separation is achieved on a reverse-phase C18 column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).[8][9][10]

Mass Spectrometric Detection:

  • The eluent from the HPLC/UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • The analytes are detected and quantified using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each compound and its internal standard are monitored.

Mandatory Visualization

Rifampicin Metabolic Pathway Rifampicin Rifampicin 25-Desacetyl rifampicin 25-Desacetyl rifampicin Rifampicin->25-Desacetyl rifampicin Hepatic Deacetylation Urine Urine Rifampicin->Urine Further Metabolites Further Metabolites 25-Desacetyl rifampicin->Further Metabolites Glucuronidation Bile Bile 25-Desacetyl rifampicin->Bile Further Metabolites->Bile

Caption: Metabolic pathway of Rifampicin to 25-Desacetyl rifampicin.

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for pharmacokinetic analysis using LC-MS/MS.

Discussion and Conclusion

The primary role of this compound is as an internal standard in analytical methodologies, a function it performs effectively due to its chemical similarity to the analyte and distinct mass, ensuring accurate quantification in complex biological matrices.

In terms of biological activity, its non-deuterated form, 25-Desacetyl rifampicin, demonstrates comparable in-vitro antibacterial activity to the parent drug, rifampicin, against Mycobacterium tuberculosis.[4] This underscores its contribution to the overall therapeutic effect of rifampicin. Pharmacokinetically, 25-Desacetyl rifampicin is formed rapidly following administration of rifampicin and is a major metabolite found in bile.[1] While its peak plasma concentrations are generally lower than those of rifampicin, its sustained presence may contribute to the post-antibiotic effect of the parent drug.

When compared to other rifamycin (B1679328) analogs, the performance landscape is more varied. For instance, rifapentine and its desacetyl metabolite show similar activity profiles to rifabutin and rifampicin, respectively.[4] The choice of a particular analog in a therapeutic setting will depend on a variety of factors including the specific pathogen, its resistance profile, and the pharmacokinetic and pharmacodynamic properties of the drug.

References

Robustness in Action: A Comparative Guide to Analytical Methods for Rifampicin Analysis using 25-Desacetyl rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. This guide provides a comparative overview of robustness testing for analytical methods focused on the determination of rifampicin (B610482), with a particular emphasis on the use of 25-Desacetyl rifampicin-d4 (B12419889) as an internal standard. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is a critical component of method validation, ensuring its reliability during routine use.

This comparison draws upon established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for rifampicin and its primary metabolite, 25-desacetyl rifampicin. While the literature extensively covers the use of deuterated internal standards like rifampicin-d8, the principles and practices of robustness testing are directly applicable to methods employing 25-Desacetyl rifampicin-d4.

Comparative Analysis of Robustness Testing Parameters

The following table summarizes typical parameters and variations investigated during the robustness testing of LC-MS/MS methods for rifampicin analysis. These variations are intentionally small and reflect potential day-to-day fluctuations in a laboratory environment. The acceptance criteria for robustness are typically that the system suitability parameters (e.g., peak area ratio, retention time) and the final calculated concentrations of the quality control samples remain within predefined limits, often a relative standard deviation (RSD) of ≤15%.

Parameter VariedTypical Variation (Alternative 1)Typical Variation (Alternative 2)Potential Impact on Analytical Method
Mobile Phase Composition ± 2% of organic phase composition (e.g., 48% and 52% if the nominal is 50%)± 5% of organic phase compositionCan affect retention time, peak shape, and resolution.
Mobile Phase pH ± 0.2 pH units± 0.5 pH unitsMay alter the ionization state of the analyte and, consequently, retention time and peak shape.
Column Temperature ± 5 °C± 2 °CInfluences viscosity of the mobile phase and chromatographic selectivity, affecting retention time and resolution.
Flow Rate ± 10% of the nominal flow rate (e.g., 0.45 mL/min and 0.55 mL/min if the nominal is 0.5 mL/min)± 5% of the nominal flow rateDirectly impacts retention time and can affect peak height and width.
Autosampler Temperature ± 5 °C± 2 °CCan affect the stability of the analyte in the prepared samples over the course of an analytical run.

Experimental Protocols for Robustness Testing

The following sections detail hypothetical yet representative experimental protocols for robustness testing of an LC-MS/MS method for the quantification of rifampicin with this compound as an internal standard.

Method A: Standard Robustness Evaluation

This protocol represents a typical approach to evaluating the robustness of a validated LC-MS/MS method.

1. Preparation of Quality Control (QC) Samples:

  • Prepare QC samples at low, medium, and high concentrations of rifampicin and a fixed concentration of the internal standard, this compound, in the relevant biological matrix (e.g., human plasma).

2. Nominal Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 3 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Autosampler Temperature: 10 °C

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode, with multiple reaction monitoring (MRM) for both rifampicin and this compound.

3. Deliberate Variations in Method Parameters:

  • A set of experiments is conducted where a single parameter is varied while all others are kept at their nominal values.

  • Mobile Phase Composition: The percentage of Acetonitrile is varied by ±2% (e.g., initial gradient composition).

  • Column Temperature: The column oven temperature is set to 35 °C and 45 °C.

  • Flow Rate: The flow rate is adjusted to 0.45 mL/min and 0.55 mL/min.

4. Data Analysis:

  • For each condition, inject a set of QC samples (n=3) and analyze them.

  • Calculate the mean concentration, standard deviation, and relative standard deviation (RSD) for the QC samples at each variation.

  • Compare the retention times and peak area ratios to those obtained under nominal conditions.

  • The method is considered robust if the RSD of the calculated concentrations for the QC samples under all varied conditions is within 15%.

Method B: Alternative Robustness Study Design

This protocol outlines a more streamlined approach, often employed when a high degree of confidence in the method's stability already exists.

1. Preparation of System Suitability and QC Samples:

  • Prepare a system suitability solution containing rifampicin and this compound at a mid-range concentration.

  • Prepare a single level of QC samples (e.g., medium concentration).

2. Nominal Chromatographic Conditions:

  • Same as Method A.

3. Deliberate Variations in Method Parameters:

  • Mobile Phase pH: The pH of the aqueous mobile phase (Mobile Phase A) is adjusted by ±0.2 units.

  • Autosampler Temperature: The autosampler temperature is set to 5 °C and 15 °C.

4. Data Analysis:

  • Inject the system suitability solution and QC samples (n=3) for each condition.

  • Evaluate system suitability parameters (e.g., theoretical plates, tailing factor) for the system suitability injections.

  • Calculate the mean concentration and RSD for the QC samples.

  • The method is deemed robust if system suitability passes and the RSD of the QC samples is within acceptable limits (e.g., ≤15%).

Visualizing the Robustness Testing Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the robustness testing process.

Robustness_Testing_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Evaluation cluster_conclusion Conclusion Prep_QC Prepare QC Samples (Low, Mid, High) Nominal_Conditions Analyze under Nominal Conditions Prep_QC->Nominal_Conditions Varied_Conditions Analyze under Deliberately Varied Conditions Prep_QC->Varied_Conditions Prep_IS Prepare Internal Standard (this compound) Prep_IS->Nominal_Conditions Prep_IS->Varied_Conditions Compare_Results Compare Results Nominal_Conditions->Compare_Results Varied_Conditions->Compare_Results Acceptance_Criteria Meet Acceptance Criteria? (e.g., RSD <= 15%) Compare_Results->Acceptance_Criteria Robust Method is Robust Acceptance_Criteria->Robust Yes Not_Robust Method is Not Robust (Investigate & Optimize) Acceptance_Criteria->Not_Robust No

Caption: Workflow for a comprehensive robustness testing study.

Deliberate_Parameter_Variations cluster_variations Deliberate Variations Nominal_Method Nominal Analytical Method V1 Mobile Phase Composition ±2% Nominal_Method->V1 V2 Column Temp. ±5°C Nominal_Method->V2 V3 Flow Rate ±10% Nominal_Method->V3 V4 Mobile Phase pH ±0.2 Nominal_Method->V4

Caption: Examples of deliberate parameter variations in robustness testing.

Establishing Robust Acceptance Criteria for the Bioanalytical Validation of 25-Desacetyl rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of bioanalytical method development, particularly for pharmacokinetic and toxicokinetic studies, the integrity and reliability of quantitative data are paramount. The choice of a suitable internal standard (IS) is a cornerstone of a robust bioanalytical method, especially in liquid chromatography-mass spectrometry (LC-MS) assays. For the quantification of 25-Desacetyl rifampicin, the primary active metabolite of the antibiotic rifampicin, the use of a stable isotope-labeled (SIL) internal standard, such as 25-Desacetyl rifampicin-d4 (B12419889), is considered the gold standard. This guide provides a comprehensive framework for establishing acceptance criteria for the validation of 25-Desacetyl rifampicin-d4, in line with the harmonized guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as outlined in the ICH M10 Bioanalytical Method Validation guideline.[1][2]

This document will objectively compare the expected performance of a deuterated internal standard like this compound against a structural analog, a common alternative, and provide detailed experimental protocols to validate its use.

The Gold Standard: Stable Isotope-Labeled Internal Standards

A SIL internal standard, such as this compound, is the preferred choice in LC-MS bioanalysis because it shares nearly identical physicochemical properties and chromatographic behavior with the analyte. This allows it to effectively compensate for variability during the analytical process, including sample extraction, handling, and instrument response.

Comparative Performance: Deuterated IS vs. Structural Analog IS

The following table illustrates the expected performance differences between a deuterated internal standard and a structural analog internal standard during method validation.

Validation ParameterExpected Performance with this compound (Deuterated IS)Expected Performance with a Structural Analog IS
Selectivity & Specificity High. Minimal to no interference is expected at the retention time of the IS.Moderate. Higher potential for interference from endogenous matrix components or metabolites.
Matrix Effect Minimal. The IS co-elutes with the analyte, effectively compensating for ion suppression or enhancement.Variable. Differences in physicochemical properties can lead to differential matrix effects between the analyte and the IS.
Extraction Recovery Consistent. The recovery of the IS closely tracks the recovery of the analyte across different concentrations and matrix lots.Potentially inconsistent. Differences in properties may lead to variability in extraction efficiency between the analyte and the IS.
Precision High. The use of a SIL-IS typically results in lower coefficients of variation (CV%).Good. May be acceptable but generally higher CV% compared to a SIL-IS.
Accuracy High. The analyte-to-IS response ratio is more consistent, leading to more accurate quantification.Good. Accuracy can be acceptable but may be more susceptible to variability.
Stability High. Stability is expected to be identical to the unlabeled analyte under various storage and handling conditions.May differ. The structural analog may have different stability characteristics than the analyte.

Acceptance Criteria for Method Validation

The following table summarizes the key validation parameters and their corresponding acceptance criteria for a bioanalytical method utilizing this compound, based on current regulatory expectations.

Validation ParameterAcceptance Criteria
Selectivity & Specificity Response of interfering peaks at the retention time of the analyte should be ≤ 20% of the Lower Limit of Quantification (LLOQ) response. Response of interfering peaks at the retention time of the internal standard (this compound) should be ≤ 5% of its response.[3]
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of biological matrix should be ≤ 15%.
Accuracy The mean concentration should be within ±15% of the nominal concentration for quality control (QC) samples. For the LLOQ, it should be within ±20%.[4]
Precision The CV for replicate QC samples should be ≤ 15%. For the LLOQ, the CV should be ≤ 20%.[4]
Recovery While no specific acceptance criteria are mandated, the recovery of the analyte and the internal standard should be consistent, precise, and reproducible across all QC levels.
Stability The mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples. This applies to freeze-thaw, short-term (bench-top), long-term, and stock solution stability.

Detailed Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte and internal standard without interference from endogenous matrix components.

Protocol:

  • Analyze at least six individual lots of the blank biological matrix.

  • Process a second set of these blank matrix samples spiked only with this compound at its working concentration.

  • Process a third set of matrix samples spiked with the analyte at the LLOQ concentration and this compound at its working concentration.

  • Analyze all processed samples using the developed LC-MS/MS method.

  • Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.

Matrix Effect

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard.

Protocol:

  • Obtain at least six different lots of the blank biological matrix.

  • For each lot, prepare two sets of samples at low and high QC concentrations:

    • Set A (Post-Extraction Spike): Extract blank matrix. After the final extraction step, spike the resulting extract with the analyte and this compound.

    • Set B (Neat Solution): Prepare neat solutions of the analyte and this compound in the reconstitution solvent at the same concentrations as Set A.

  • Analyze both sets of samples.

  • Calculate the matrix factor (MF) for the analyte and the IS for each lot:

    • MF = (Peak response in the presence of matrix) / (Peak response in neat solution)

  • Calculate the IS-normalized matrix factor:

    • IS-Normalized MF = (MF of analyte) / (MF of IS)

  • Calculate the CV of the IS-normalized matrix factor across all lots.

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter between replicate measurements (precision).

Protocol:

  • Prepare calibration standards and at least four levels of QC samples (LLOQ, low, medium, and high) in the biological matrix.

  • Perform at least three separate analytical runs on different days.

  • In each run, analyze the calibration curve and at least five replicates of each QC level.

  • Calculate the concentration of each QC replicate using the calibration curve.

  • Accuracy: Calculate the percent deviation of the mean calculated concentration from the nominal concentration for each QC level.

  • Precision: Calculate the CV of the replicate measurements for each QC level within a run (intra-run precision) and across all runs (inter-run precision).

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions. The stability of the internal standard is also crucial.

Protocol:

  • Prepare low and high QC samples in the biological matrix.

  • Expose the QC samples to different conditions, including:

    • Freeze-Thaw Stability: Subject the samples to at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Store the samples at room temperature for a duration that mimics the expected sample handling time.

    • Long-Term Stability: Store the samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected storage time of study samples.

    • Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions under their storage conditions.

  • Analyze the stability samples against a freshly prepared calibration curve.

  • Compare the mean concentrations of the stability samples to those of freshly prepared QC samples.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the key validation experiments.

G Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Application Method Optimization Method Optimization Selectivity Selectivity Method Optimization->Selectivity MatrixEffect Matrix Effect Selectivity->MatrixEffect AccuracyPrecision Accuracy & Precision MatrixEffect->AccuracyPrecision Stability Stability AccuracyPrecision->Stability Sample Analysis Sample Analysis Stability->Sample Analysis

Caption: High-level workflow for bioanalytical method validation.

G Matrix Effect Assessment Workflow cluster_0 Sample Preparation cluster_1 Analysis & Calculation BlankMatrix Blank Matrix (≥6 lots) PostExtractionSpike Set A: Post-Extraction Spike BlankMatrix->PostExtractionSpike LCMS_Analysis LC-MS/MS Analysis PostExtractionSpike->LCMS_Analysis NeatSolution Set B: Neat Solution NeatSolution->LCMS_Analysis CalculateMF Calculate Matrix Factor (MF) LCMS_Analysis->CalculateMF CalculateIS_MF Calculate IS-Normalized MF CalculateMF->CalculateIS_MF CalculateCV Calculate CV% (≤15%) CalculateIS_MF->CalculateCV

Caption: Workflow for the assessment of matrix effects.

By adhering to these rigorous validation parameters and acceptance criteria, researchers can ensure the development of a reliable and robust bioanalytical method for the quantification of 25-Desacetyl rifampicin, ultimately contributing to the integrity of pharmacokinetic and clinical study data. The use of this compound as an internal standard is a critical component in achieving this high standard of data quality.

References

Safety Operating Guide

Safe Disposal of 25-Desacetyl Rifampicin-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 25-Desacetyl rifampicin-d4 (B12419889) must adhere to rigorous safety and disposal protocols to ensure a secure laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this deuterated rifampicin (B610482) derivative, emphasizing safety and logistical considerations.

Immediate Safety and Handling Precautions

While some safety data sheets (SDS) for 25-Desacetyl rifampicin suggest it is not classified as a hazardous substance, it is crucial to treat all research chemicals with caution.[1] The parent compound, rifampicin, is known to be harmful if swallowed and is combustible.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling 25-Desacetyl rifampicin-d4.[1] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[1][2]

Step-by-Step Disposal Procedure

The proper disposal of this compound should follow established guidelines for laboratory chemical waste.[3][4][5] Never dispose of this compound down the sink or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3][6]

  • Waste Identification and Segregation :

    • Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, as hazardous chemical waste.[3]

    • Segregate this waste from other incompatible waste streams. Store acids and bases separately, and keep oxidizing agents away from organic compounds.[4]

  • Containerization :

    • Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste.[4][7] Plastic containers are often preferred.[5]

    • The container must be in good condition, with a secure, tightly fitting cap.[4]

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the sealed and labeled waste container in a designated SAA within the laboratory where the waste is generated.[4][5]

    • The SAA must be at or near the point of generation and should be inspected weekly for any signs of leakage.[4][5]

    • Keep the waste container closed at all times, except when adding waste.[3][4]

  • Waste Pickup and Disposal :

    • Once the container is full, or if it has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.[4][5]

    • Do not attempt to treat or neutralize the chemical waste yourself unless you are following a specifically approved protocol.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Minor Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, clean up the spill.

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[2] A vacuum cleaner must be fitted with a HEPA filter.[2] Dampening the material with water may help prevent dusting.[2]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place all contaminated materials into a sealed container and label it as hazardous waste for disposal.

    • Wash the spill area thoroughly with water.[1][2]

  • Major Spills :

    • Evacuate the area immediately.

    • Alert your institution's emergency responders and EHS office.

    • Prevent the spill from entering drains or waterways.[2]

Quantitative Handling and Disposal Parameters

ParameterGuidelineSource
Waste Container Type Chemically compatible, leak-proof, with a secure cap. Plastic is often preferred.[4][5][7]
Waste Labeling "Hazardous Waste," full chemical name, and concentration.[3][5]
Storage Location Designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5]
SAA Storage Time Limit Up to one year for partially filled containers (or as per institutional policy).[4]
Maximum SAA Volume Typically up to 55 gallons of hazardous waste (or as per institutional policy).[5]
Spill Cleanup Use inert absorbent for liquids; sweep or vacuum dry spills, avoiding dust.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Segregate Waste A->B H Spill Occurs A->H C Select & Label Appropriate Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Keep Container Closed D->E F Arrange for EHS Waste Pickup D->F G Final Disposal by Licensed Facility F->G I Follow Spill Cleanup Protocol H->I I->C

Disposal workflow for this compound.

Deuterated Compound Considerations

While the deuteration in this compound is unlikely to alter its fundamental chemical reactivity in a way that impacts standard disposal procedures, it is a stable isotope-labeled compound.[8] Some facilities may have specific protocols for the disposal or recycling of materials containing stable isotopes, particularly in the case of valuable isotopes like deuterium (B1214612) in the form of heavy water.[9][10] However, for a complex organic molecule, recovery of the deuterium is generally not feasible. Therefore, it should be treated as a chemical waste. Always consult with your institution's EHS office to ensure compliance with all local, state, and federal regulations.[2]

References

Essential Safety and Logistics for Handling 25-Desacetyl rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

Given the limited and conflicting safety data for 25-Desacetyl rifampicin-d4 (B12419889), a cautious approach is paramount. This guide bases its recommendations on the protocols for its parent compound, rifampicin (B610482), and general best practices for handling potent pharmaceutical compounds. The principle of minimizing exposure—"as low as reasonably practicable" (ALARP)—should be strictly followed. This deuterated compound is intended for research use only and has not been fully validated for medical applications.[1][2]

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Engineering controls, such as fume hoods or glove boxes, should be the primary means of exposure control.[3] PPE is a crucial final barrier. The following PPE is mandatory when handling 25-Desacetyl rifampicin-d4 to prevent skin, eye, and respiratory exposure.[4]

PPE ItemSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves tested to ASTM D6978 standard (chemotherapy gloves).[5]Prevents skin contact. The outer glove should be removed and disposed of as hazardous waste immediately after handling. Change gloves every 30-60 minutes or if contaminated.[6]
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from dust particles and splashes.
Lab Coat Disposable, long-sleeved gown that opens in the back.[5]Protects skin and personal clothing from contamination.
Respiratory Protection An N95 or FFP2 respirator is required when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation.[4][5]Minimizes the risk of inhaling fine particles of the compound.
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the laboratory.

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound powder should occur in a designated area, preferably within a chemical fume hood or a glove box, to minimize the generation of dust and aerosols.[7]

  • Preparation : Before handling, ensure the designated area is clean and uncluttered. Don all required PPE as specified in the table above.

  • Weighing :

    • Perform all weighing operations within a fume hood or ventilated enclosure.[4]

    • Use a dedicated spatula and weigh paper.

    • Carefully transfer the desired amount of the compound, avoiding any spills.

    • Gently tap the spatula to dislodge any remaining powder onto the weigh paper or into the container.

  • Cleaning :

    • After weighing, decontaminate the spatula and any surfaces with a suitable solvent (e.g., ethanol) and wipe clean.

    • Dispose of all contaminated wipes and disposable items in a designated hazardous waste container.[8]

  • Storage : Store this compound in a cool, dry, and well-ventilated area, protected from light.[9][10] The recommended storage temperature is between 2-8°C for long-term storage.[11]

Disposal Plan: Managing Chemical Waste

Proper segregation and disposal of waste are critical to ensure safety and environmental protection.[12] this compound and any materials contaminated with it should be treated as hazardous chemical waste.[9][13]

  • Solid Waste : All contaminated solid materials, including gloves, wipes, weigh papers, and disposable lab coats, must be collected in a clearly labeled, sealed hazardous waste container.[8]

  • Empty Containers : Triple-rinse empty containers with a suitable solvent.[8][14] The rinsate must be collected and treated as hazardous waste.[8] After rinsing, deface the label and dispose of the container according to your institution's guidelines.[14]

  • Unused Compound : Unused or excess this compound must be disposed of as hazardous waste. Do not dispose of it down the drain or in the regular trash.[13][15] Arrange for disposal through a licensed hazardous waste disposal service.[12]

Quantitative Data Summary for Rifampicin (Parent Compound)

PropertyValue
Appearance Red to reddish-brown crystalline powder[4]
Molecular Formula C₄₃H₅₈N₄O₁₂[4]
Molecular Weight 822.9 g/mol [4]
Oral LD50 (Rat) 1570 mg/kg[4]
Hazard Statements Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[16]

Experimental Workflow and Disposal Diagram

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_post Post-Handling prep1 Don Full PPE (Double Gloves, Gown, Goggles, Respirator) prep2 Prepare Fume Hood/ Glove Box prep1->prep2 handle1 Weigh Compound (Minimize Dust) prep2->handle1 handle2 Perform Experiment handle1->handle2 handle3 Decontaminate Surfaces & Equipment handle2->handle3 disp1 Segregate Solid Waste (Gloves, Wipes, etc.) handle3->disp1 disp2 Collect Liquid Waste (Rinsate, Solutions) handle3->disp2 disp3 Triple-Rinse Empty Containers handle3->disp3 post1 Doff PPE handle3->post1 disp4 Package & Label Hazardous Waste disp1->disp4 disp2->disp4 disp3->disp4 Collect Rinsate disp5 Arrange Professional Disposal disp4->disp5 post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.